Abivertinib maleate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1822357-78-7 |
|---|---|
Molecular Formula |
C30H34FN7O8 |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide;dihydrate |
InChI |
InChI=1S/C26H26FN7O2.C4H4O4.2H2O/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8;;/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1-;; |
InChI Key |
QITOONQVTOGMOJ-IUJXYRIYSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O.O.O |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O.O.O |
Origin of Product |
United States |
Foundational & Exploratory
Abivertinib Maleate: A Dual-Action Inhibitor for T790M-Mutant Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345) (formerly AC0010) is a novel, orally administered, third-generation small molecule tyrosine kinase inhibitor (TKI) that represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] Structurally distinct from other third-generation inhibitors like osimertinib, abivertinib was designed to selectively and irreversibly target mutant forms of the epidermal growth factor receptor (EGFR), particularly the T790M "gatekeeper" mutation responsible for acquired resistance to first- and second-generation EGFR TKIs.[1][2] Furthermore, abivertinib exhibits a dual mechanism of action through its potent inhibition of Bruton's tyrosine kinase (BTK), a key component in B-cell signaling and immune regulation.[3] This technical guide provides an in-depth overview of abivertinib's mechanism of action in NSCLC, supported by preclinical and clinical data, detailed signaling pathways, and experimental methodologies.
Core Mechanism of Action in NSCLC
Abivertinib's therapeutic effect in NSCLC stems from its ability to potently and irreversibly inhibit key kinases involved in tumor proliferation and survival.
Selective Inhibition of Mutant EGFR
The primary mechanism of action is the covalent, irreversible binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. This action is highly selective for mutant forms of EGFR, including the primary sensitizing mutations (L858R and exon 19 deletions) and, crucially, the T790M resistance mutation.[1][4] The T790M mutation is the most common cause of treatment failure for patients on first-generation EGFR TKIs, accounting for over 50% of acquired resistance cases.[1] Abivertinib demonstrates significantly lower activity against wild-type EGFR (EGFR-WT), which is expected to result in a wider therapeutic window and a more manageable side-effect profile compared to less selective inhibitors.[1] Preclinical studies have shown that abivertinib is up to 298-fold more potent against mutant EGFR than EGFR-WT.[5]
Inhibition of Bruton's Tyrosine Kinase (BTK)
In addition to its effects on EGFR, abivertinib is a potent inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[3] In the context of cancer, BTK is also expressed in various myeloid cells that populate the tumor microenvironment (TME), such as macrophages and myeloid-derived suppressor cells (MDSCs).[6][7] By inhibiting BTK, abivertinib can modulate the TME, potentially reversing immunosuppression and enhancing anti-tumor immune responses.[6] This dual-action distinguishes abivertinib from other EGFR TKIs and suggests a broader therapeutic potential.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by Abivertinib.
EGFR Signaling Pathway Inhibition
References
- 1. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 2. Overexpression of Bruton Tyrosine Kinase Inhibits the Proliferation, Migration, and Invasion of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aceatherapeutics.com [aceatherapeutics.com]
- 4. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Abivertinib Maleate: A Technical Whitepaper on Dual EGFR and BTK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abivertinib maleate (B1232345) is a novel, orally administered, third-generation small molecule tyrosine kinase inhibitor (TKI) characterized by its potent and irreversible dual inhibition of both the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1][2] This dual-targeting capability positions Abivertinib as a promising therapeutic agent for a range of malignancies, most notably in non-small cell lung cancer (NSCLC) harboring EGFR mutations and in various B-cell lymphomas. This technical guide provides an in-depth overview of Abivertinib's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for its evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Introduction: The Rationale for Dual EGFR and BTK Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon mutation or overexpression, can lead to uncontrolled cell proliferation and survival, a hallmark of many cancers, including NSCLC.[3] First and second-generation EGFR TKIs have shown clinical efficacy, but resistance often develops, frequently through the acquisition of the T790M "gatekeeper" mutation.[1] Abivertinib was specifically designed as a third-generation inhibitor to overcome this resistance by targeting mutant forms of EGFR, including the T790M mutation, with high selectivity over wild-type EGFR.[1][3]
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs B-cell proliferation, survival, and differentiation.[4] Dysregulation of the BCR pathway is a key driver in many B-cell malignancies. Beyond its role in B-cells, BTK is also involved in immune regulation and inflammatory responses, making it a target in other diseases.[1][2] The dual inhibition of EGFR and BTK by Abivertinib offers a multi-pronged therapeutic strategy, simultaneously targeting cancer cell proliferation and modulating the tumor microenvironment.
Mechanism of Action
Abivertinib functions as an irreversible inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding site of both EGFR and BTK. This irreversible binding leads to a sustained inhibition of kinase activity.
EGFR Inhibition
Abivertinib selectively targets activating mutations of EGFR (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[1] It exhibits significantly less activity against wild-type EGFR, which is anticipated to result in a more favorable safety profile compared to less selective EGFR inhibitors.[5] By inhibiting EGFR, Abivertinib blocks downstream signaling pathways critical for tumor growth and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7]
BTK Inhibition
In the context of B-cell signaling, Abivertinib's inhibition of BTK disrupts the BCR signaling cascade, which can lead to apoptosis and a reduction in B-cell proliferation.[8][9] Furthermore, BTK is expressed in various hematopoietic cells and has been implicated in the signaling of other pathways, including those involving cytokine receptors and Toll-like receptors, suggesting a broader immunomodulatory role for Abivertinib.[10]
Quantitative Data
The following tables summarize key quantitative data for Abivertinib maleate from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Abivertinib
| Target | IC50 (nM) | Assay Type | Reference |
| EGFR L858R | 0.18 | Kinase Assay | [11] |
| EGFR T790M | 0.18 | Kinase Assay | [11] |
| Wild-Type EGFR | 7.68 | Kinase Assay | [11] |
| BTK | 0.4 | Cell-free Assay | [12] |
| JAK3 | 0.09 | Cell-free Assay | [12] |
Table 2: Clinical Efficacy of Abivertinib in EGFR T790M-Positive NSCLC (NCT02330367)
| Parameter | Value | Confidence Interval (95% CI) | Follow-up Duration (months) | Reference |
| Overall Response Rate (ORR) | 56.5% | - | 38.8 | [13][14] |
| Complete Response (CR) | 5.3% | - | 38.8 | [14] |
| Median Overall Survival (OS) | 28.2 months | - | 38.8 | [13][14] |
| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 - 8.8 | 19.2 | [15] |
| Disease Control Rate (DCR) | 88.0% | 82.9 - 92.1 | 19.2 | [15] |
| Median Duration of Response (DoR) | 8.5 months | 6.1 - 9.2 | 19.2 | [15] |
Table 3: Common Treatment-Related Adverse Events (Any Grade) in NSCLC Patients
| Adverse Event | Frequency (%) | Reference |
| Alanine aminotransferase increase | 64.8 | [13] |
| Diarrhea | 61.2 | [13] |
| Aspartate aminotransferase increase | 57.3 | [13] |
| Rash | 37.0 | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Abivertinib.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Abivertinib against purified EGFR and BTK enzymes.
Principle: The assay measures the ability of Abivertinib to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant human EGFR (wild-type, L858R, T790M) and BTK enzymes.
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR).
-
ATP.
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[11]
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of Abivertinib in assay buffer.
-
In a 384-well plate, add the kinase and the appropriate substrate to each well.
-
Add the Abivertinib dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the Abivertinib concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Note on Irreversible Inhibitors: For irreversible inhibitors like Abivertinib, the IC50 value is dependent on the incubation time. It is crucial to report the pre-incubation time when reporting IC50 values. To obtain a more complete kinetic profile, determination of the inactivation rate constant (kinact) and the inhibition constant (KI) is recommended. This can be achieved by measuring the IC50 at multiple time points.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
Objective: To assess the ability of Abivertinib to inhibit EGFR autophosphorylation in cancer cell lines.
Principle: Western blotting is used to detect the levels of phosphorylated EGFR (p-EGFR) in cell lysates after treatment with Abivertinib. A decrease in the p-EGFR signal indicates inhibition of EGFR activity.
Materials:
-
NSCLC cell lines harboring relevant EGFR mutations (e.g., NCI-H1975 for T790M/L858R).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Abivertinib for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and β-actin as controls.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Abivertinib on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest.
-
96-well plates.
-
Cell culture medium.
-
This compound.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of Abivertinib concentrations.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Clinical Trial Protocol Synopsis (NCT02330367)
Title: A Phase I/II, Open-Label, Multicenter Study of Abivertinib (AC0010) in Patients with Advanced Non-Small Cell Lung Cancer Who Have Progressed After First-Line EGFR-TKI Therapy.[1]
Objectives:
-
Phase I: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Abivertinib.
-
Phase II: To evaluate the efficacy and safety of Abivertinib at the RP2D.[1]
Study Design:
-
Phase I: Dose-escalation study to evaluate the safety and tolerability of Abivertinib administered orally twice daily.
-
Phase II: Single-arm study to assess the anti-tumor activity of Abivertinib.
Patient Population:
-
Adult patients with histologically or cytologically confirmed advanced or metastatic NSCLC.
-
Documented progression of disease after prior treatment with a first-generation EGFR-TKI.
-
Confirmed EGFR T790M mutation in the tumor tissue or plasma.
-
ECOG performance status of 0 or 1.
Treatment:
-
Abivertinib administered orally at escalating doses in Phase I and at the RP2D (300 mg twice daily) in Phase II.[15]
Endpoints:
-
Primary Endpoints:
-
Phase I: MTD and RP2D.
-
Phase II: Overall Response Rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.
-
-
Secondary Endpoints:
-
Duration of Response (DoR).
-
Disease Control Rate (DCR).
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).
-
Safety and tolerability.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Abivertinib and a typical experimental workflow for its evaluation.
Caption: EGFR Signaling Pathway and Inhibition by Abivertinib.
Caption: BTK Signaling Pathway and Inhibition by Abivertinib.
Caption: Experimental Workflow for Dual EGFR/BTK Inhibitor Evaluation.
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy. Its dual inhibitory action against mutant EGFR and BTK provides a strong rationale for its continued development in NSCLC, B-cell malignancies, and potentially other indications where these pathways are implicated. The data presented in this whitepaper underscore its potent preclinical activity and promising clinical efficacy, particularly in overcoming T790M-mediated resistance in NSCLC. The detailed experimental protocols provide a framework for the further investigation and characterization of Abivertinib and other dual-acting kinase inhibitors. As our understanding of the complex interplay between oncogenic signaling pathways and the tumor microenvironment grows, the therapeutic potential of agents like Abivertinib is likely to become even more apparent.
References
- 1. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 14. onclive.com [onclive.com]
- 15. biorxiv.org [biorxiv.org]
Abivertinib Maleate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345), also known as AC0010, is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI) that has garnered significant interest in the field of oncology.[1][2][3] It is designed to selectively target mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, while sparing the wild-type form.[1][3][4] Additionally, Abivertinib has been shown to inhibit Bruton's tyrosine kinase (BTK), suggesting its potential therapeutic application in B-cell malignancies. This dual inhibitory activity positions Abivertinib as a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the signaling pathways modulated by Abivertinib maleate.
Chemical Structure and Properties
This compound is the maleate salt of the active free base, Abivertinib. The presence of the maleate salt improves the pharmaceutical properties of the compound.
Chemical Structure
-
IUPAC Name: (Z)-but-2-enedioic acid;N-[3-[[2-[[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide dihydrate[5]
-
CAS Number: 1822357-78-7 (maleate dihydrate)[5]
-
Molecular Formula: C₃₀H₃₄FN₇O₈[5]
-
Molecular Weight: 639.6 g/mol [5]
Physicochemical Properties
A summary of the key physicochemical properties of Abivertinib and its maleate salt is provided in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
| Property | Value | Source(s) |
| Physical State | Solid powder | |
| Solubility | DMSO: ≥ 100 mg/mL (165.67 mM) Water: < 0.1 mg/mL (insoluble) In vivo formulation (example): ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline) | [1] |
| Predicted logP | 4.33 | [6] |
| Predicted pKa | Strongest Acidic: 12.6 Strongest Basic: 7.25 | [6] |
| Melting Point | Data not available in the searched literature. |
Biological Properties and Mechanism of Action
Abivertinib is a potent and irreversible inhibitor of specific mutant forms of EGFR and also exhibits inhibitory activity against BTK. This dual action underlies its therapeutic potential in different cancer types.
Inhibition of Mutant EGFR
Abivertinib selectively targets and irreversibly binds to the cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation. This covalent binding blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival.
Inhibition of BTK
Abivertinib also inhibits the activity of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, Abivertinib can disrupt B-cell proliferation and survival, making it a potential treatment for B-cell malignancies.
In Vitro Activity
The inhibitory activity of Abivertinib against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.
| Target | IC50 (nM) |
| EGFR (L858R) | 0.18 |
| EGFR (T790M) | 0.18 |
| EGFR (Wild Type) | 7.68 |
| BTK (in vitro) | Potent |
Signaling Pathways
The anticancer activity of Abivertinib stems from its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and angiogenesis. Abivertinib, by irreversibly inhibiting mutant EGFR, effectively blocks these downstream signals in cancer cells harboring these mutations.
BTK Signaling Pathway
In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade where Bruton's tyrosine kinase (BTK) plays a pivotal role. Activated BTK leads to the activation of downstream pathways, including the PI3K-AKT pathway and the NF-κB pathway, which are essential for B-cell proliferation, survival, and differentiation. Abivertinib's inhibition of BTK disrupts these crucial signaling events.
References
Abivertinib Maleate: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib (also known as AC0010) is a third-generation, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2][3] Its dual-targeting mechanism gives it significant potential in the treatment of non-small cell lung cancer (NSCLC) and B-cell malignancies.[1][4] Abivertinib covalently binds to the Cys481 residue in BTK and the Cys797 residue in EGFR, leading to the inhibition of their kinase activity. This guide provides an in-depth overview of the synthesis and purification methods for Abivertinib maleate, intended for professionals in drug development and research.
Mechanism of Action and Signaling Pathways
Abivertinib exerts its therapeutic effects by inhibiting two key signaling pathways implicated in cancer cell proliferation and survival: the EGFR and BTK signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[5][] This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[7][8] In certain cancers, mutations in EGFR, such as L858R and exon 19 deletions, lead to its constitutive activation, driving uncontrolled cell growth.[2] Third-generation EGFR inhibitors like Abivertinib are designed to be effective against the T790M resistance mutation that often develops after treatment with earlier-generation TKIs.[3]
References
- 1. BindingDB PrimarySearch_ki [bindingdb.org]
- 2. researchgate.net [researchgate.net]
- 3. aceatherapeutics.com [aceatherapeutics.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Abivertinib Maleate: A Technical Guide to Target Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abivertinib maleate (B1232345) (formerly known as AC0010) is a third-generation, orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). Its dual-targeting mechanism offers significant therapeutic potential in the treatment of certain cancers, including non-small cell lung cancer (NSCLC) and B-cell malignancies. This technical guide provides an in-depth analysis of the target binding affinity and kinetics of Abivertinib, compiling available quantitative data, detailing experimental methodologies for its characterization, and visualizing the key signaling pathways it modulates.
Introduction
First and second-generation EGFR TKIs have demonstrated clinical efficacy in NSCLC patients with activating EGFR mutations. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term benefit. Abivertinib was designed to overcome this resistance by irreversibly binding to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR, including the T790M mutant, while sparing the wild-type (WT) receptor, thereby reducing toxicity.
Furthermore, Abivertinib has been identified as a potent irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell lymphomas. The ability of Abivertinib to inhibit both EGFR and BTK underscores its potential as a versatile anti-cancer agent.
Target Binding Affinity
The binding affinity of Abivertinib has been primarily characterized by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.
Epidermal Growth Factor Receptor (EGFR)
Abivertinib demonstrates high potency against clinically relevant activating and resistance mutations of EGFR, with significantly lower activity against wild-type EGFR, highlighting its selectivity.
| Target | IC50 (nM) | Cell Line/Assay Type | Reference(s) |
| EGFR (L858R) | 0.18 | Enzymatic Assay | [1] |
| EGFR (T790M) | 0.18 | Enzymatic Assay | [1] |
| EGFR (L858R/T790M) | 0.18 | Enzymatic Assay | [2] |
| EGFR (Wild-Type) | 7.68 | Enzymatic Assay | [1][2] |
| p-EGFR (NCI-H1975 cells) | 7.3 | Cellular Assay | [2] |
| p-EGFR (NIH/3T3_TC32T8 cells) | 2.8 | Cellular Assay | [2] |
Bruton's Tyrosine Kinase (BTK)
Abivertinib also exhibits potent inhibitory activity against BTK.
| Target | IC50 (nM) | Cell Line/Assay Type | Reference(s) |
| BTK | 59 | Cellular Assay | [2] |
Binding Kinetics of an Irreversible Inhibitor
As an irreversible inhibitor, Abivertinib's interaction with its target kinases is a two-step process. The first step is the reversible formation of a non-covalent complex (E•I), characterized by the inhibition constant (Ki). This is followed by the second step, the formation of a stable, covalent bond between the inhibitor and the enzyme (E-I), which is defined by the inactivation rate constant (kinact).
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of Abivertinib against EGFR and BTK is typically determined using in vitro kinase assays.
Objective: To determine the concentration of Abivertinib required to inhibit 50% of the kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant forms) or BTK enzyme is used. A specific peptide substrate for the kinase is prepared in an appropriate assay buffer.
-
Compound Dilution: Abivertinib maleate is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of Abivertinib. The reaction is typically initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-Based Assays: Using assays that measure the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the Abivertinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. For irreversible inhibitors, the IC50 value is time-dependent; therefore, a fixed pre-incubation time is crucial for comparable results.
Determination of kinact and Ki
The kinetic parameters for irreversible inhibitors are determined by measuring the rate of enzyme inactivation over time.
Objective: To determine the inactivation rate constant (kinact) and the inhibition constant (Ki).
Methodology:
-
Continuous Assay (Progress Curve Analysis):
-
The kinase reaction is initiated in the presence of a fixed concentration of substrate and varying concentrations of Abivertinib.
-
The formation of the product is monitored continuously over time.
-
The resulting progress curves will show a time-dependent decrease in the reaction rate as the enzyme is progressively inactivated.
-
The observed rate of inactivation (kobs) at each inhibitor concentration is determined by fitting the progress curves to an exponential decay equation.
-
-
Discontinuous Assay (Incubation-Dilution Method):
-
The enzyme is pre-incubated with various concentrations of Abivertinib for different periods.
-
At specific time points, aliquots are taken and diluted into a reaction mixture containing a high concentration of substrate to stop further inactivation and measure the remaining enzyme activity.
-
The kobs is determined from the slope of the plot of the natural log of the remaining enzyme activity versus the pre-incubation time.
-
-
Data Analysis:
-
A plot of kobs versus the inhibitor concentration ([I]) is generated.
-
For a one-step irreversible inhibition model, this plot will be linear, and the slope will be equal to kinact/Ki.
-
For a two-step model, the data will fit a hyperbolic equation: kobs = kinact * [I] / (Ki + [I])
-
Non-linear regression analysis of this plot allows for the determination of both kinact and Ki.
-
Cellular Phosphorylation Assay (Western Blotting)
This method is used to assess the ability of Abivertinib to inhibit the phosphorylation of its target kinases and downstream signaling proteins within a cellular context.
Objective: To determine the effect of Abivertinib on the phosphorylation status of EGFR, BTK, and downstream effectors like Akt and ERK.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines expressing the target kinases (e.g., NCI-H1975 for EGFR T790M, or mantle cell lymphoma lines for BTK) are cultured to a suitable confluency. The cells are then treated with varying concentrations of Abivertinib for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-BTK, p-Akt, p-ERK) and their total protein counterparts.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the extent of inhibition.
Signaling Pathways and Visualizations
Abivertinib exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation, survival, and differentiation.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Abivertinib blocks the initial autophosphorylation of EGFR, thereby inhibiting the activation of these pro-survival and proliferative signals.
Caption: EGFR signaling pathway and the point of inhibition by Abivertinib.
BTK Signaling Pathway
In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade involving the phosphorylation and activation of BTK. Activated BTK, in turn, activates downstream pathways, including the PLCγ2-NF-κB and PI3K-AKT pathways, which are crucial for B-cell proliferation, survival, and differentiation. Abivertinib's irreversible inhibition of BTK blocks these downstream signals.
Caption: BTK signaling pathway and the point of inhibition by Abivertinib.
Experimental Workflow for Kinase Inhibition Analysis
The general workflow for characterizing the binding affinity and kinetics of Abivertinib involves a series of integrated in vitro and cellular assays.
Caption: General experimental workflow for Abivertinib characterization.
Conclusion
This compound is a potent and selective irreversible inhibitor of mutant EGFR and BTK. Its high affinity for clinically relevant mutant forms of EGFR, coupled with its sparing of the wild-type receptor, provides a strong rationale for its use in T790M-positive NSCLC. The dual inhibition of BTK further expands its therapeutic potential to B-cell malignancies. The characterization of its binding affinity through IC50 determination and the elucidation of its irreversible binding kinetics through the measurement of kinact/Ki are critical for understanding its mechanism of action and for guiding its clinical development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of Abivertinib and other covalent kinase inhibitors.
References
Abivertinib Maleate: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345), an orally available, irreversible, third-generation tyrosine kinase inhibitor (TKI), has emerged as a significant agent in targeted cancer therapy and immunomodulation.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Abivertinib, summarizing key data from preclinical and clinical studies. It is designed to be a resource for researchers, scientists, and professionals involved in drug development.
Abivertinib selectively targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[4][5][6] Its dual-targeting capability underlies its therapeutic potential in non-small cell lung cancer (NSCLC) and B-cell malignancies, as well as its investigational use in treating cytokine storms associated with COVID-19.[1][4][7][8]
Pharmacodynamics: Mechanism of Action and In Vitro Activity
Abivertinib's primary mechanism of action involves the irreversible inhibition of specific mutant forms of EGFR and BTK, leading to the downregulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
EGFR Inhibition
Abivertinib is a potent and selective inhibitor of EGFR mutations, including the T790M "gatekeeper" mutation, which is a major cause of acquired resistance to first-generation EGFR TKIs.[1] It also inhibits common activating mutations like L858R and exon 19 deletions, while showing minimal activity against wild-type EGFR, which may contribute to a more favorable safety profile compared to non-selective inhibitors.[1][3][9]
In Vitro Inhibitory Activity against EGFR:
| Target | IC50 (nM) | Cell Line | Notes |
| EGFR L858R | 0.18 | - | [2][10][11] |
| EGFR T790M | 0.18 | - | [2][10][11] |
| Wild-Type EGFR | 7.68 | - | [2][10][11] |
| Mutant EGFR Phosphorylation | 2.8 | NIH/3T3_TC32T8 | [2][10] |
| Mutant EGFR Phosphorylation | 7.3 | NCI-H1975 | [2][10] |
BTK Inhibition
Abivertinib also irreversibly binds to and inhibits BTK, a critical enzyme in B-cell receptor signaling.[5][12] This inhibition disrupts B-cell proliferation and survival, making it a potential treatment for B-cell malignancies.[1] Furthermore, BTK plays a crucial role in immune regulation and inflammatory responses.[1] By inhibiting BTK, Abivertinib can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which is the rationale for its investigation in mitigating the cytokine storm in severe COVID-19.[5][12][13]
In Vitro Inhibitory Activity against BTK:
| Target | IC50 (nM) | Cell Type |
| BTK Target Occupancy | 0.78 | Human Peripheral Blood Mononuclear Cells (PBMCs) |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Absorption and Distribution
Abivertinib is administered orally.[2] In preclinical xenograft models, following oral administration, the time to maximum plasma concentration (Tmax) was observed between 1 to 2 hours.[14] The bioavailability in these models ranged from 15.9% to 41.4%.[14] The elimination half-life (t1/2) was approximately 1.73 hours, indicating rapid distribution into tissues.[14] The total body clearance and volume of distribution were estimated to be 5.91 L/h/kg and 14.76 L/kg, respectively.[14]
Metabolism and Excretion
A study in patients with advanced NSCLC using radiolabeled [14C]-abivertinib provided key insights into its metabolism and excretion.[15]
-
Primary Route of Elimination: The majority of the radioactive dose (79.78%) was excreted in the feces, with a smaller portion (2.38%) found in the urine.[15]
-
Parent Drug in Circulation: Unchanged abivertinib was the main radioactive component in plasma within the first 24 hours, accounting for 59.17% of the total drug-related radioactivity.[15]
-
Metabolites: Glutathione (B108866) conjugation plays a significant role in the metabolic clearance of Abivertinib.[15] Eight metabolites were identified in plasma. The major circulating metabolite was MII-7 (a cysteine glycine (B1666218) conjugate), accounting for about 10.6% of the total drug-related exposure.[15] The two main metabolites in excreta were MII-2 (an abivertinib cysteine-glycine (B12064536) adduct) and M7 (a reduced product of abivertinib).[15]
Clinical Efficacy and Safety in NSCLC
Multiple Phase I and II clinical trials have evaluated the efficacy and safety of Abivertinib in patients with EGFR T790M-mutant NSCLC who have progressed on prior EGFR-TKI therapy.[1][16]
Summary of Clinical Efficacy in EGFR T790M+ NSCLC (Phase II, RP2D: 300 mg BID):
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 52.2% - 56.5% | 45.2% - 59.1% |
| Disease Control Rate (DCR) | 88.0% | 82.9% - 92.1% |
| Median Duration of Response (DoR) | 8.5 months | 6.1 - 9.2 months |
| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 - 8.8 months |
| Median Overall Survival (OS) | 24.9 - 28.2 months | 22.4 months - Not Reached |
Data compiled from multiple reports of the NCT02330367 study.[16][17][18][19]
Common Treatment-Related Adverse Events (≥30%):
| Adverse Event | Frequency |
| Alanine Aminotransferase (ALT) Increase | 64.8% |
| Diarrhea | 61.2% |
| Aspartate Aminotransferase (AST) Increase | 57.3% |
| Rash | 37.0% |
Grade 3/4 treatment-related adverse events were experienced by 32.6% of patients.[16][17]
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Abivertinib against various EGFR mutants and wild-type EGFR.
-
Methodology: Standard in vitro kinase assays are typically performed using purified recombinant human EGFR proteins. The kinase activity is measured in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated, representing the concentration of the drug that inhibits 50% of the enzyme's activity.
Cell-Based Phosphorylation Assays
-
Objective: To assess the inhibitory effect of Abivertinib on EGFR phosphorylation in cancer cell lines.
-
Methodology: NCI-H1975 (harboring L858R and T790M mutations) and A431 (wild-type EGFR) cell lines are commonly used.[2] Cells are treated with a range of Abivertinib concentrations. Cell lysates are then subjected to Western blotting to detect the phosphorylation status of EGFR and its downstream targets like Akt and ERK1/2.[2]
Animal Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of Abivertinib.
-
Methodology: Nude mice are subcutaneously implanted with human NSCLC cells harboring EGFR mutations (e.g., NCI-H1975).[2][14] Once tumors reach a specified size, mice are treated with oral doses of Abivertinib or a vehicle control. Tumor volume and body weight are monitored regularly.[2]
Human Mass Balance Study
-
Objective: To investigate the absorption, metabolism, and excretion of Abivertinib in humans.
-
Methodology: A single oral dose of [14C]-labeled Abivertinib is administered to patients with advanced NSCLC. Blood, urine, and feces are collected at various time points. Radioactivity in these samples is measured to determine the mass balance. Metabolite profiling is conducted using techniques like liquid chromatography-mass spectrometry (LC-MS).[15]
Conclusion
Abivertinib maleate is a potent, irreversible dual inhibitor of mutant EGFR and BTK. Its pharmacokinetic profile supports oral administration, with primary elimination through the fecal route after metabolic conversion, mainly via glutathione conjugation. In clinical trials for EGFR T790M-positive NSCLC, Abivertinib has demonstrated significant efficacy with a manageable safety profile. Its pharmacodynamic properties also provide a strong rationale for its investigation in B-cell malignancies and inflammatory conditions like severe COVID-19. This technical guide summarizes the core pharmacokinetic and pharmacodynamic data, providing a foundation for further research and development of this promising therapeutic agent.
References
- 1. aceatherapeutics.com [aceatherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. FDA clears Abivertinib for Phase 2 safety and efficacy study in hospitalized patients with moderate to severe COVID-19 [prnewswire.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. This compound | C30H34FN7O8 | CID 137321960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. sec.gov [sec.gov]
- 13. UPDATE – Sorrento Announces Encouraging Results From Two Phase 2 Studies of Abivertinib For Treatment Of Hospitalized Severe COVID-19 Patients - BioSpace [biospace.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Metabolic disposition of [14 C]-abivertinib, an epidermal growth factor receptor tyrosine kinase inhibitor: Role of glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
Abivertinib Maleate: A Technical Whitepaper for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abivertinib is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, as well as Bruton's tyrosine kinase (BTK). This dual inhibitory activity gives Abivertinib a unique pharmacological profile with therapeutic potential in both non-small cell lung cancer (NSCLC) and various B-cell malignancies. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, key experimental data, and clinical development status of Abivertinib maleate (B1232345).
Chemical and Physical Properties
Abivertinib maleate has been synthesized in various forms, including anhydrous, monomaleate, and dihydrate maleate salts. The chemical identifiers for these forms are detailed below.
| Property | Abivertinib (Free Base) | This compound | This compound Dihydrate |
| CAS Number | 1557267-42-1[1] | 1557268-88-8[1][2][3][4] | 1822357-78-7[1] |
| Molecular Formula | C₂₆H₂₆FN₇O₂[1] | C₃₀H₃₀FN₇O₆[3] | C₃₀H₃₄FN₇O₈[5] |
| Molecular Weight | 487.53 g/mol [1] | 603.60 g/mol [2][3] | 639.6 g/mol [5] |
Mechanism of Action and Signaling Pathways
Abivertinib exerts its therapeutic effects through the irreversible inhibition of key signaling proteins involved in cancer cell proliferation and survival.
EGFR Inhibition in Non-Small Cell Lung Cancer
Abivertinib is a third-generation EGFR-TKI designed to overcome resistance to earlier-generation inhibitors in NSCLC.[2][6] It selectively targets common activating EGFR mutations (e.g., L858R and exon 19 deletions) and the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance.[2][6] By covalently binding to a cysteine residue in the ATP-binding site of mutant EGFR, Abivertinib irreversibly blocks its kinase activity.[4][7] This inhibition prevents the autophosphorylation of EGFR and subsequently abrogates downstream signaling through pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][8]
Figure 1: EGFR Signaling Pathway Inhibition by Abivertinib.
BTK Inhibition in B-Cell Malignancies and Inflammation
In addition to its effects on EGFR, Abivertinib is also a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3][9] BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation.[10] By inhibiting BTK, Abivertinib disrupts the BCR signaling cascade, leading to apoptosis in malignant B-cells.[1][9] This mechanism of action is being explored in clinical trials for B-cell lymphomas.[2] Furthermore, BTK plays a role in inflammatory responses, and Abivertinib's ability to inhibit BTK has led to its investigation in conditions characterized by cytokine storms, such as severe COVID-19.[3][11]
Figure 2: BTK Signaling Pathway Inhibition by Abivertinib.
Preclinical Efficacy
Abivertinib has demonstrated potent and selective inhibitory activity in a variety of preclinical models.
| Target | IC₅₀ (nM) | Cell Line/System |
| EGFR L858R | 0.18[1] | Enzyme Assay |
| EGFR T790M | 0.18[1] | Enzyme Assay |
| Wild-Type EGFR | 7.68[1] | Enzyme Assay |
| p-EGFR (NCI-H1975 cells) | 7.3[1] | Cell-based Assay |
| p-EGFR (NIH/3T3_TC32T8 cells) | 2.8[1] | Cell-based Assay |
IC₅₀: Half-maximal inhibitory concentration
The data indicate that Abivertinib is highly potent against mutant forms of EGFR while showing significantly less activity against the wild-type receptor, suggesting a favorable therapeutic window.[1]
Clinical Development
Abivertinib has undergone extensive clinical investigation, primarily in patients with NSCLC who have developed resistance to first-line EGFR-TKI therapy.
Phase I/II Study in NSCLC (NCT02330367)
A multicenter, open-label Phase I/II study was conducted to evaluate the safety, pharmacokinetics, and efficacy of Abivertinib in patients with advanced NSCLC who progressed after prior EGFR-TKI therapy and were positive for the T790M mutation.[5][12]
Key Findings:
-
Recommended Phase II Dose (RP2D): 300 mg twice daily.[5][12][13]
-
Objective Response Rate (ORR): 52.2% in response-evaluable patients.[5][13]
-
Median Overall Survival (OS): 24.9 months.[13]
The study concluded that Abivertinib demonstrated favorable clinical efficacy with a manageable safety profile in this patient population.[5][13]
Figure 3: Workflow of the Phase I/II Clinical Trial for Abivertinib in NSCLC.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of Abivertinib.
Kinase Inhibition Assay (EGFR/BTK)
The inhibitory activity of Abivertinib against EGFR and BTK is typically determined using a kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., recombinant human EGFR T790M or BTK), a suitable substrate (e.g., a poly-peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is quantified via a luciferase-based luminescence reaction.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay measures the ability of Abivertinib to inhibit EGFR autophosphorylation in cancer cell lines.
-
Cell Culture and Treatment: Human cancer cells expressing mutant EGFR (e.g., NCI-H1975, which harbors L858R and T790M mutations) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of Abivertinib for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., at tyrosine 1068). The membrane is subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., β-actin). Densitometry is used to quantify the band intensities and determine the extent of p-EGFR inhibition.[1]
Cell Viability Assay (MTT Assay)
The cytotoxic effect of Abivertinib on cancer cells is commonly assessed using a cell viability assay such as the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Abivertinib and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.
Conclusion
This compound is a promising dual inhibitor of mutant EGFR and BTK with a well-defined mechanism of action and demonstrated clinical efficacy in T790M-positive NSCLC. Its unique dual-targeting capability also presents therapeutic opportunities in B-cell malignancies and potentially in inflammatory conditions. The data summarized in this whitepaper provide a solid foundation for further research and development of Abivertinib as a valuable targeted therapy in oncology and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. aceatherapeutics.com [aceatherapeutics.com]
- 7. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Abivertinib Maleate: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abivertinib maleate (B1232345) (formerly known as AC0010) is a novel, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that also potently and irreversibly inhibits Bruton's tyrosine kinase (BTK). This dual mechanism of action has positioned Abivertinib as a versatile therapeutic candidate for various oncologic and inflammatory conditions. Initially developed to overcome resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC), its immunomodulatory properties have also led to its investigation in B-cell malignancies and cytokine storm-related diseases such as COVID-19. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of Abivertinib maleate, with a focus on the experimental methodologies and quantitative data that have defined its therapeutic profile.
Discovery and Rationale
The development of Abivertinib was driven by a critical unmet need in the treatment of NSCLC. While first-generation EGFR TKIs like gefitinib (B1684475) and erlotinib (B232) were effective in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation), the majority of patients eventually developed resistance. The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene, T790M, often referred to as the "gatekeeper" mutation.
The scientific rationale behind Abivertinib was to design a third-generation EGFR TKI with a high affinity for and potent inhibition of the T790M mutant EGFR, while sparing wild-type (WT) EGFR to minimize off-target toxicities commonly associated with earlier generation inhibitors, such as skin rash and diarrhea. The discovery process involved screening a library of small molecules to identify a compound with the desired selectivity and irreversible binding properties. Abivertinib emerged as a lead candidate due to its potent activity against EGFR T790M and its favorable preclinical profile.
During its development, the inhibitory activity of Abivertinib against BTK was also discovered. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. The dual inhibition of EGFR and BTK by Abivertinib opened up new avenues for its therapeutic application beyond NSCLC.
Mechanism of Action
Abivertinib exerts its therapeutic effects through the irreversible inhibition of two key signaling kinases: EGFR and BTK.
EGFR Inhibition
Abivertinib is a pyrrolopyrimidine-based TKI that covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.
Key features of Abivertinib's EGFR inhibition include:
-
High affinity for mutant EGFR: Abivertinib demonstrates potent inhibition of EGFR with activating mutations (L858R, exon 19 deletion) and the T790M resistance mutation.
-
Selectivity over wild-type EGFR: The drug exhibits significantly lower activity against WT EGFR, which is expected to translate into a better safety profile compared to non-selective EGFR inhibitors.
-
Irreversible binding: The covalent bond formation leads to sustained inhibition of EGFR signaling.
BTK Inhibition
Abivertinib also forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible inhibition blocks the BCR signaling cascade, leading to a reduction in B-cell proliferation and survival. The inhibition of BTK also has immunomodulatory effects, as it can suppress the production of pro-inflammatory cytokines, which provided the rationale for its investigation in COVID-19-related cytokine storm.
Preclinical Development
The preclinical evaluation of Abivertinib involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.
In Vitro Studies
3.1.1. Kinase Inhibition Assays
The inhibitory activity of Abivertinib against various EGFR mutants and WT EGFR, as well as BTK, was determined using biochemical kinase assays.
Experimental Protocol: EGFR and BTK Kinase Inhibition Assay (Representative)
A common method for determining the half-maximal inhibitory concentration (IC50) is a radiometric or fluorescence-based kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human EGFR (WT, L858R, T790M) or BTK enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.
-
Compound Dilution: Abivertinib is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and Abivertinib are incubated in the presence of ATP (often radiolabeled with ³²P or ³³P, or in the presence of a fluorescent ATP analog).
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.
-
IC50 Calculation: The percentage of kinase inhibition at each drug concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
3.1.2. Cell-Based Assays
The anti-proliferative activity of Abivertinib was evaluated in various cancer cell lines harboring different EGFR mutations.
Experimental Protocol: Cell Viability Assay (Representative)
The effect of Abivertinib on the viability of cancer cell lines is typically assessed using a colorimetric or fluorometric assay.
-
Cell Seeding: Cancer cells (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Abivertinib for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo®) is added to the wells.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined.
In Vivo Studies
The anti-tumor efficacy of Abivertinib was assessed in animal models, typically mouse xenograft models.
Experimental Protocol: Xenograft Tumor Model (Representative)
-
Cell Implantation: Human cancer cells (e.g., NCI-H1975) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into treatment and control groups. Abivertinib is administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Other parameters such as body weight and overall survival may also be monitored.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Abivertinib
| Target | Assay Type | IC50 (nM) | Reference |
| EGFR (L858R) | Kinase Assay | 0.18 | |
| EGFR (T790M) | Kinase Assay | 0.18 | |
| EGFR (WT) | Kinase Assay | 7.68 | |
| EGFR Phosphorylation (NCI-H1975 cells) | Cellular Assay | 7.3 | |
| EGFR Phosphorylation (NIH/3T3_TC32T8 cells) | Cellular Assay | 2.8 |
Clinical Development
Abivertinib has undergone extensive clinical evaluation in various indications, most notably NSCLC and COVID-19.
Non-Small Cell Lung Cancer (NSCLC)
The primary clinical development program for Abivertinib has focused on patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.
Pivotal Clinical Trial: NCT02330367
This was a multicenter, open-label, single-arm, Phase I/II study conducted in China.
-
Phase I (Dose Escalation): The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Abivertinib.
-
Phase II (Dose Expansion): The primary objective was to evaluate the efficacy and safety of Abivertinib at the RP2D.
Experimental Protocol: NCT02330367
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed after treatment with a first-generation EGFR TKI.
-
Treatment: Abivertinib was administered orally twice daily in 28-day cycles.
-
Dose: The Phase I part evaluated doses from 50 mg to 350 mg twice daily. The RP2D was determined to be 300 mg twice daily.
-
Primary Endpoints:
-
Phase I: MTD and RP2D
-
Phase II: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) based on RECIST v1.1.
-
-
Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
Table 2: Efficacy of Abivertinib in EGFR T790M-Positive NSCLC (NCT02330367, Phase II)
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 52.2% | 45.2% - 59.1% | |
| Disease Control Rate (DCR) | 88.0% | 82.9% - 92.1% | |
| Median Duration of Response (DoR) | 8.5 months | 6.1 - 9.2 months | |
| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 - 8.8 months | |
| Median Overall Survival (OS) | 24.9 months | 22.4 months - Not Reached |
COVID-19
The rationale for investigating Abivertinib in COVID-19 was its ability to inhibit BTK and thereby reduce the production of inflammatory cytokines, potentially mitigating the severe inflammatory response (cytokine storm) associated with severe COVID-19.
Key Clinical Trial: NCT04440007
This was a Phase II, randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of Abivertinib in hospitalized patients with moderate to severe COVID-19.
Experimental Protocol: NCT04440007
-
Patient Population: Hospitalized patients with a confirmed SARS-CoV-2 infection and moderate to severe pulmonary symptoms.
-
Treatment: Abivertinib administered orally in addition to standard of care, compared to placebo plus standard of care.
-
Primary Endpoint: To assess the safety and efficacy of Abivertinib in this patient population.
Table 3: Key Efficacy Results of Abivertinib in "At-Risk" Hospitalized COVID-19 Patients (US and Brazil Phase 2 Studies)
| Outcome | Abivertinib Group | Control Group | Improvement with Abivertinib | Reference |
| US Study | ||||
| Avoidance of Death or Respiratory Failure at 1 Month | 78.3% | 58.3% | 20% | |
| Brazil Study | ||||
| Avoidance of Death or Respiratory Failure at 1 Month | 69.6% | 44.4% | 25% |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Diagram 1: Simplified EGFR Signaling Pathway and Inhibition by Abivertinib
Caption: EGFR signaling pathway and the inhibitory action of Abivertinib.
Diagram 2: Simplified BTK Signaling Pathway and Inhibition by Abivertinib
Preclinical Mode of Action of Abivertinib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate, also known as AC0010, is an orally available, third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant potential in preclinical studies for the treatment of various malignancies.[1][2][3] Structurally distinct as a pyrrolopyrimidine-based inhibitor, Abivertinib exhibits a dual mechanism of action, primarily targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[4][5] This technical guide provides an in-depth overview of the preclinical data elucidating the mode of action of Abivertinib, with a focus on its molecular targets, downstream signaling effects, and anti-tumor activity in various cancer models.
Core Mechanism of Action
Abivertinib functions as an irreversible inhibitor, covalently binding to its target kinases to block their activity.[1][2] Its primary mechanisms of action revolve around the inhibition of mutant EGFR and BTK, leading to the suppression of key signaling pathways involved in cell proliferation, survival, and immune regulation.
Dual Targeting of Mutant EGFR and BTK
Preclinical studies have firmly established Abivertinib as a potent and selective inhibitor of both mutant EGFR and BTK.[3][6]
-
Mutant EGFR Inhibition: Abivertinib demonstrates high selectivity for mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the key resistance mutation, T790M.[2][3] This "gatekeeper" mutation is a major cause of acquired resistance to first-generation EGFR TKIs.[2] Importantly, Abivertinib shows minimal activity against wild-type (WT) EGFR, which is expected to reduce the toxicity profile compared to non-selective EGFR inhibitors.[1][3]
-
BTK Inhibition: In addition to its effects on EGFR, Abivertinib is a potent inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4][7] BTK is essential for B-cell proliferation and survival and also plays a critical role in immune regulation and inflammatory responses.[2][8] This dual activity suggests the potential for Abivertinib in treating B-cell malignancies and inflammatory conditions.[5][7]
Quantitative Analysis of Kinase Inhibition and Cellular Effects
The inhibitory potency of Abivertinib has been quantified in various preclinical assays. The following tables summarize the key quantitative data from these studies.
| Target Enzyme | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| EGFR L858R | 0.18 | NCI-H1975 (L858R/T790M) | 7.3 | [3][6] |
| EGFR T790M | 0.18 | NIH/3T3_TC32T8 | 2.8 | [3][9] |
| Wild-Type EGFR | 7.68 | A431 (WT EGFR) | >2000 | [3][9] |
| BTK | 1.6 | - | - | [10] |
| BTK (in PBMCs) | 0.78 | - | - | [10] |
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Abivertinib. IC50 values represent the concentration of Abivertinib required to inhibit 50% of the target enzyme's activity or cell viability.
Signaling Pathway Modulation
Abivertinib's inhibition of mutant EGFR and BTK leads to the downstream suppression of critical signaling pathways that drive cancer cell proliferation and survival.
EGFR Signaling Pathway
Upon binding to mutant EGFR, Abivertinib effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[3][11] Preclinical studies have shown that Abivertinib potently inhibits the phosphorylation of EGFR at Tyr1068, as well as the phosphorylation of downstream effectors Akt and ERK1/2 in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines such as NCI-H1975 and HCC827.[3][6]
Caption: EGFR signaling pathway inhibited by Abivertinib.
BTK Signaling Pathway
Abivertinib's inhibition of BTK disrupts the B-cell receptor signaling cascade. This leads to reduced B-cell proliferation and survival. In preclinical models of acute myeloid leukemia (AML), Abivertinib has been shown to target the phosphorylation of BTK and the crucial PI3K survival pathway.[7] Furthermore, in AML cells harboring FLT3-ITD mutations, Abivertinib suppressed the expression of p-FLT3 and the downstream target p-STAT5.[7]
Caption: BTK signaling pathway inhibited by Abivertinib.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of Abivertinib has been evaluated in various preclinical in vivo models, primarily using xenografts of human cancer cell lines in immunocompromised mice.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
In xenograft models using NSCLC cell lines with EGFR mutations, such as NCI-H1975 (L858R/T790M), Abivertinib demonstrated significant, dose-dependent tumor growth inhibition.[3][6] Oral administration of Abivertinib led to tumor regression in these models.[2] In contrast, tumors with wild-type EGFR were not significantly affected by Abivertinib treatment, highlighting its selectivity.[3]
| Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Athymic Nude Mice | NCI-H1975 (EGFR L858R/T790M) | 12.5-500 mg/kg, p.o., daily | Significant inhibition | [3][6] |
| Athymic Nude Mice | HCC827 (EGFR del19) | Not specified | Significant inhibition | [3] |
| Athymic Nude Mice | A431 (WT EGFR) | Not specified | No significant inhibition | [3] |
Table 2: In Vivo Efficacy of Abivertinib in NSCLC Xenograft Models.
Other Cancer Models
The preclinical efficacy of Abivertinib extends beyond NSCLC. In models of acute myeloid leukemia (AML), Abivertinib inhibited cell proliferation, reduced colony-forming capacity, and induced apoptosis and cell cycle arrest, particularly in cells with FLT3-ITD mutations.[7] In vivo studies in AML models showed synergistic activity when Abivertinib was combined with homoharringtonine (B1673347) (HHT).[7] Furthermore, preclinical studies in prostate cancer xenograft models suggest that by inhibiting Bone Marrow Tyrosine Kinase on chromosome X (BMX), Abivertinib can block androgen biosynthesis, providing a rationale for its use in castration-resistant prostate cancer (CRPC).[12][13]
Resistance Mechanisms
While Abivertinib is effective against the T790M resistance mutation, preclinical and clinical studies have begun to identify potential mechanisms of acquired resistance to this third-generation TKI. These include:
-
Tertiary EGFR mutations: The EGFR C797S mutation has been identified as a mechanism of resistance to third-generation EGFR inhibitors.[14][15]
-
Bypass pathway activation: Amplification of MET and HER2, as well as mutations in PIK3CA and BRAF, have been observed in patients who developed resistance to Abivertinib.[14][16]
-
Histologic transformation: In some cases, NSCLC can transform into small-cell lung cancer, a different subtype that is not dependent on EGFR signaling.[16]
Experimental Protocols
The following sections detail the general methodologies used in the preclinical evaluation of Abivertinib.
Kinase Assays
-
Objective: To determine the in vitro inhibitory activity of Abivertinib against purified kinase enzymes.
-
General Protocol:
-
Kinase reactions are typically performed in 384-well plates.
-
The reaction mixture contains the purified kinase (e.g., EGFR mutants, BTK), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Abivertinib is added at various concentrations.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
IC50 values are calculated from the dose-response curves.
-
Caption: General workflow for an in vitro kinase assay.
Cell Viability Assays (MTT/MTS)
-
Objective: To assess the effect of Abivertinib on the proliferation and viability of cancer cell lines.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Abivertinib for a specified duration (e.g., 72 hours).
-
A tetrazolium salt solution (MTT or MTS) is added to each well.
-
Metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
Western Blotting
-
Objective: To analyze the effect of Abivertinib on the phosphorylation status of key signaling proteins.
-
General Protocol:
-
Cancer cells are treated with Abivertinib for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-EGFR, phospho-Akt, total EGFR, total Akt).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Abivertinib in a living organism.
-
General Protocol:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
Abivertinib is administered orally at different dose levels, typically once daily.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Caption: General workflow for a xenograft mouse model study.
Conclusion
Preclinical studies have extensively characterized the mode of action of this compound. Its dual inhibitory activity against mutant EGFR and BTK provides a strong rationale for its clinical development in NSCLC, B-cell malignancies, and potentially other cancers. The selective nature of Abivertinib, particularly its sparing of wild-type EGFR, suggests a favorable safety profile. The in vitro and in vivo data presented in this guide highlight the potent anti-tumor effects of Abivertinib and delineate the key signaling pathways through which it exerts its therapeutic activity. Further research into mechanisms of resistance will be crucial for optimizing its clinical use and developing effective combination strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. crownbio.com [crownbio.com]
- 5. img.abclonal.com [img.abclonal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. promega.com [promega.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Abivertinib Maleate: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345) is a novel, third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant potential in the treatment of certain cancers.[1] This technical guide provides an in-depth analysis of Abivertinib's mechanism of action and its effects on critical downstream signaling pathways. Through a comprehensive review of preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Abivertinib's molecular interactions and therapeutic implications.
Abivertinib is distinguished by its dual-targeting capability, acting as an irreversible inhibitor of both mutant epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[2] This dual inhibition allows Abivertinib to address both tumor cell proliferation driven by EGFR mutations and aspects of the tumor microenvironment and B-cell malignancies influenced by BTK signaling.[1][2]
Mechanism of Action
Abivertinib's primary mechanism of action involves the irreversible covalent binding to specific cysteine residues within the ATP-binding pockets of its target kinases.[3] This irreversible binding effectively blocks the kinase activity, leading to the inhibition of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and differentiation.[3][4]
Epidermal Growth Factor Receptor (EGFR) Inhibition
In the context of non-small cell lung cancer (NSCLC), Abivertinib selectively targets mutant forms of EGFR, including the T790M resistance mutation, which is a common cause of acquired resistance to first- and second-generation EGFR TKIs.[1] It also inhibits common activating mutations such as L858R and exon 19 deletions, while exhibiting minimal activity against wild-type EGFR, which is expected to reduce toxicity.[3][5] By inhibiting these mutant EGFRs, Abivertinib disrupts the signaling cascades that promote cancer cell growth and survival.[4]
Bruton's Tyrosine Kinase (BTK) Inhibition
In addition to its effects on EGFR, Abivertinib is also a potent inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[2] BTK is crucial for B-cell proliferation, differentiation, and survival. By inhibiting BTK, Abivertinib has shown potential in treating B-cell malignancies.[1] Furthermore, BTK plays a role in immune regulation and inflammatory responses, suggesting a broader therapeutic potential for Abivertinib.[1]
Downstream Signaling Pathways Affected by Abivertinib
The inhibition of EGFR and BTK by Abivertinib leads to the modulation of several critical downstream signaling pathways.
EGFR Downstream Signaling
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain.[6][] These phosphorylated sites act as docking platforms for various adaptor proteins, leading to the activation of downstream signaling cascades.[8] Abivertinib, by preventing this initial phosphorylation, effectively blocks these pathways.
The primary EGFR-mediated pathways affected by Abivertinib include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival.[8] Abivertinib's inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2, which would otherwise activate the RAS-RAF-MEK-ERK cascade.[8] Studies have shown that Abivertinib inhibits the phosphorylation of downstream targets Akt and ERK1/2.[5]
-
PI3K-AKT-mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.[8] Inhibition of EGFR phosphorylation by Abivertinib prevents the activation of PI3K, subsequently blocking the phosphorylation and activation of AKT and mTOR. Preclinical data demonstrates that Abivertinib targets the crucial PI3K survival pathway.
-
JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.[8] Abivertinib's action on upstream receptors can lead to the suppression of STAT protein phosphorylation. Specifically, in acute myeloid leukemia (AML) cells with FLT3-ITD mutations, Abivertinib has been shown to suppress the expression of the downstream target p-STAT5.
BTK Downstream Signaling
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR stimulation, BTK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-gamma 2 (PLCγ2). This leads to an increase in intracellular calcium and the activation of transcription factors involved in B-cell proliferation and survival. Abivertinib's inhibition of BTK disrupts this entire cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for Abivertinib maleate from various studies.
Table 1: In Vitro Inhibitory Activity of Abivertinib
| Target | IC50 (nM) | Cell Line | Reference |
| EGFR L858R | 0.18 | - | [5] |
| EGFR T790M | 0.18 | - | [5] |
| Wild-type EGFR | 7.68 | - | [5] |
| Mutant EGFR Phosphorylation | 7.3 | NCI-H1975 | [5] |
| Mutant EGFR Phosphorylation | 2.8 | NIH/3T3_TC32T8 | [5] |
Table 2: Clinical Efficacy of Abivertinib in EGFR T790M-Positive NSCLC (Phase 1/2 Study - NCT02330367)
| Parameter | Value | Confidence Interval (95% CI) | Reference |
| Overall Response Rate (ORR) | 56.5% | - | [9] |
| Complete Response (CR) | 5.3% | - | [9] |
| Disease Control Rate (DCR) | 88.0% | 82.9% - 92.1% | [6] |
| Median Duration of Response (DoR) | 8.5 months | 6.1 - 9.2 months | [6] |
| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 - 8.8 months | [6] |
| Median Overall Survival (OS) | 28.2 months | - | [9] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Abivertinib are provided below.
In Vitro Kinase Assay (for EGFR or BTK)
This protocol provides a general framework for determining the in vitro inhibitory activity of Abivertinib against its target kinases.
Materials:
-
Recombinant human EGFR or BTK enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for BTK)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of Abivertinib in kinase assay buffer. Include a DMSO-only vehicle control.
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant kinase enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add the diluted Abivertinib or vehicle control to the wells of the plate.
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted kinase enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ADP Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each Abivertinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Western Blotting for Phosphorylated Proteins
This protocol is used to assess the effect of Abivertinib on the phosphorylation status of downstream signaling proteins.
Materials:
-
Cancer cell lines (e.g., NCI-H1975 for EGFR T790M)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of Abivertinib for a specified time. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Cell Viability Assay
This assay is used to determine the effect of Abivertinib on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells at a predetermined density in a 96-well plate.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Abivertinib. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 72 hours).
-
-
Viability Measurement (using MTT as an example):
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Resistance Mechanisms
Despite the efficacy of third-generation EGFR TKIs like Abivertinib, acquired resistance remains a clinical challenge. Studies have identified several mechanisms of resistance to Abivertinib, which include:
-
EGFR-dependent mechanisms:
-
EGFR-independent mechanisms:
Understanding these resistance mechanisms is crucial for the development of subsequent therapeutic strategies.
Conclusion
This compound is a potent, dual-targeting tyrosine kinase inhibitor with a well-defined mechanism of action against mutant EGFR and BTK. Its ability to inhibit these key oncogenic drivers leads to the suppression of critical downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and BTK-PLCγ2 pathways, ultimately resulting in anti-tumor activity. The quantitative data from preclinical and clinical studies underscore its therapeutic potential. The provided experimental protocols offer a foundation for further research into the efficacy and mechanisms of Abivertinib and similar targeted therapies. A thorough understanding of its effects on cellular signaling and the mechanisms of resistance will be paramount in optimizing its clinical application and developing effective combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Abivertinib Maleate In Vitro Assay Protocols for Cancer Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345) is a third-generation tyrosine kinase inhibitor (TKI) that potently and irreversibly targets mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, as well as Bruton's tyrosine kinase (BTK).[1] Its dual-targeting mechanism makes it a compound of significant interest in oncology research, particularly for non-small cell lung cancer (NSCLC) and certain hematological malignancies. These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy of Abivertinib maleate in cancer cell lines.
Mechanism of Action
Abivertinib selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways. Additionally, its inhibition of BTK disrupts B-cell receptor signaling, which is vital for the survival of certain B-cell lymphomas.[1] This dual inhibition can lead to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Data Presentation: Quantitative Analysis of Abivertinib Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Abivertinib in various contexts, providing a reference for determining appropriate concentration ranges for in vitro experiments.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| EGFR L858R/T790M | Kinase Assay | 0.18 nM | [1] |
| BTK | Kinase Assay | 0.4 nM | |
| NCI-H1975 (NSCLC) | Cell Viability | ~10-50 nM | |
| MOLM-13 (AML) | Cell Viability | Not Specified | [1] |
| MV4-11 (AML) | Cell Viability | Not Specified | [1] |
Signaling Pathways Targeted by Abivertinib
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Experimental Protocols
Cell Viability Assay (MTT/WST-8 Assay)
This protocol determines the effect of Abivertinib on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975 for NSCLC, MOLM-13 for AML)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium and add 100 µL of the medium containing different concentrations of Abivertinib. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 450 nm for the WST-8 assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Abivertinib.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Abivertinib at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay evaluates the effect of Abivertinib on cell cycle progression by staining the cellular DNA with propidium iodide and analyzing the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Abivertinib at desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect the phosphorylation status of EGFR, BTK, and their downstream signaling proteins (e.g., Akt, ERK) to confirm the mechanism of action of Abivertinib.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-BTK, anti-total BTK, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Abivertinib for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits. All laboratory work should be conducted under appropriate safety conditions.
References
Application Notes and Protocols for Treating NSCLC Cell Lines with Abivertinib Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abivertinib maleate (B1232345) (also known as Avitinib maleate or AC0010) is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high selectivity for mutant EGFR, including the sensitizing L858R mutation and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[1][2][3] This makes it a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring these specific mutations. The NCI-H1975 cell line, which expresses both the L858R and T790M EGFR mutations, is a widely used in vitro model to study the efficacy of third-generation EGFR inhibitors like Abivertinib.[1][3][4]
These application notes provide detailed protocols for treating NSCLC cell lines, such as NCI-H1975, with Abivertinib maleate and assessing its effects on cell viability, EGFR signaling, and apoptosis.
Mechanism of Action
Abivertinib selectively and irreversibly binds to the kinase domain of mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways.[1][3][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) - Cell Viability/Phosphorylation | Reference |
| NCI-H1975 | L858R/T790M | 7.3 (EGFR phosphorylation) | [1][6][7] |
| NIH/3T3_TC32T8 | Mutant EGFR | 2.8 (EGFR phosphorylation) | [1][6][7] |
| A431 | Wild-type EGFR | >835 (EGFR phosphorylation, calculated from 115-fold selectivity vs NCI-H1975) | [1][3][6] |
Table 2: Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| EGFR L858R | 0.18 | [1][6] |
| EGFR T790M | 0.18 | [1][6] |
| Wild-type EGFR | 7.68 | [1][6] |
Mandatory Visualizations
Caption: EGFR signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for evaluating Abivertinib's effects.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing NSCLC cell lines like NCI-H1975.
Materials:
-
NCI-H1975 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Incubation: Culture NCI-H1975 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new flasks at the desired density.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[8][9][10]
Materials:
-
NCI-H1975 cells
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 NCI-H1975 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., 0-1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest Abivertinib treatment). Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the log of the Abivertinib concentration to determine the IC50 value using appropriate software.[9][11]
Protocol 3: Western Blot Analysis for EGFR Signaling
This protocol is used to detect the expression and phosphorylation status of proteins in the EGFR signaling pathway after Abivertinib treatment.[5][12][13]
Materials:
-
NCI-H1975 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection system
Procedure:
-
Cell Treatment: Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Abivertinib for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[5][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5][13]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[5][13]
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the percentage of apoptotic and necrotic cells following Abivertinib treatment using flow cytometry.[8][14][15]
Materials:
-
NCI-H1975 cells
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed NCI-H1975 cells in 6-well plates and treat with desired concentrations of Abivertinib for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 1000 rpm for 5 minutes.[14][15]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.[8][14]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Avitinib Maleate used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for Abivertinib Maleate in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Abivertinib maleate (B1232345), a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), in preclinical mouse xenograft models. This document outlines detailed protocols for drug administration, tumor model establishment, and efficacy evaluation, supported by quantitative data and visualizations of the relevant signaling pathways.
Mechanism of Action
Abivertinib maleate is a third-generation tyrosine kinase inhibitor that irreversibly binds to and inhibits both EGFR, particularly mutants like T790M, and BTK.[1] This dual-targeting capability makes it a promising therapeutic agent for various cancers, including non-small cell lung cancer (NSCLC) and B-cell malignancies.[1] By inhibiting EGFR, Abivertinib blocks downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[2][3][4][5][6] Its inhibition of BTK disrupts the B-cell receptor (BCR) signaling cascade, affecting downstream effectors like PLCγ2 and the NF-κB and MAP kinase pathways, which are vital for the survival and proliferation of malignant B-cells.[7][8][9][10][11]
Data Presentation: Dosage and Administration
The following table summarizes the reported dosages and administration routes of this compound in various mouse xenograft models.
| Tumor Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route & Schedule | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1975 (EGFR L858R/T790M) | Athymic Nude | 50 mg/kg | Oral gavage, daily | Significant anti-tumor effects. |
| Diffuse Large B-cell Lymphoma (DLBCL) | U2932, OCI-LY10 | BALB/c Nude | Not specified as monotherapy | Oral gavage | Synergistic anti-tumor effect when combined with Apigenin.[12] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of an this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)[13][14]
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals to be treated.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle solution. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.[13][14] To prepare, gradually add methylcellulose to heated sterile water while stirring, then cool the solution until it becomes clear.
-
Create a homogenous suspension. Add a small amount of the vehicle to the this compound powder and triturate using a mortar and pestle to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration. Alternatively, a homogenizer can be used.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the drug.
-
Prepare fresh daily to ensure stability and sterility.
Establishment of a Subcutaneous NCI-H1975 NSCLC Xenograft Model
This protocol details the procedure for establishing a human NSCLC xenograft model in immunodeficient mice.
Materials:
-
NCI-H1975 human non-small cell lung cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
1 mL syringes with 27-gauge needles
-
Hemocytometer and trypan blue
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in their recommended growth medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate until cells are rounded.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
-
Cell Counting and Viability: Perform a cell count using a hemocytometer and assess viability with trypan blue. Cell viability should be >90%.
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
Adjust the cell concentration to 5 x 10^6 cells in 100-200 µL.
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mouse if required by institutional protocols.
-
Disinfect the injection site on the right flank with 70% ethanol.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development.
In Vivo Efficacy Study and Endpoint Measurements
This protocol outlines the procedure for conducting an in vivo efficacy study of this compound and the methods for key endpoint measurements.
Materials:
-
Tumor-bearing mice (prepared as in Protocol 2)
-
Prepared this compound suspension (prepared as in Protocol 1)
-
Vehicle control solution
-
Digital calipers
-
Animal balance
-
Data recording sheets
Procedure:
-
Tumor Growth Monitoring and Randomization:
-
Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.[15]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[15]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution orally via gavage according to the same schedule as the treatment group.
-
Treatment Group: Administer the this compound suspension at the predetermined dose and schedule (e.g., 50 mg/kg, daily).
-
-
Monitoring and Endpoint Measurements:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor and record the body weight of each mouse at each measurement time point as an indicator of general health and potential treatment-related toxicity. A body weight loss of more than 20% is often considered a sign of significant toxicity.[16]
-
Clinical Observations: Observe the mice daily for any changes in behavior, appearance, or signs of distress.
-
-
Study Termination and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a specified treatment duration.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Analyze the data by comparing the tumor growth inhibition between the treated and control groups.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Apigenin and Abivertinib, a novel BTK inhibitor synergize to inhibit diffuse large B-cell lymphoma in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Abivertinib Maleate: Application Notes and Protocols for the Study of B-cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345) is a novel, orally administered small molecule that functions as a dual inhibitor of Bruton's tyrosine kinase (BTK) and the mutant forms of the epidermal growth factor receptor (EGFR).[1][2] Its action as a potent, irreversible BTK inhibitor makes it a compelling candidate for the investigation and treatment of various B-cell malignancies, which often rely on the B-cell receptor (BCR) signaling pathway for their proliferation and survival.[3] This document provides detailed application notes and experimental protocols for researchers studying the effects of Abivertinib maleate on B-cell malignancies.
Abivertinib selectively and irreversibly inhibits the phosphorylation of BTK, a critical kinase in the BCR signaling cascade.[1][4] This inhibition disrupts downstream signaling events that promote B-cell proliferation, survival, and differentiation.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and clinical efficacy of Abivertinib in the context of B-cell malignancies.
Table 1: In Vitro Potency of Abivertinib
| Target | Assay Type | IC50 (nM) | Cell Line/System |
| BTK | Biochemical Assay | 1.6 | Cell-free |
| BTK | Cellular Assay (PBMCs) | 0.78 | Human Peripheral Blood Mononuclear Cells |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Abivertinib in Relapsed/Refractory (R/R) B-cell Malignancies (NCT03060850)
| Malignancy | Patient Cohort (n) | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Disease Control Rate (DCR) |
| All B-cell Lymphomas | 22 | All doses | 54.2% | - | 95.8% |
| 11 | 200 mg BID | 81.8% | - | 100% | |
| Marginal Zone Lymphoma (MZL) | 27 | Multiple prior lines of therapy | 59.3%[4] | 11.1%[4] | 92.6%[4] |
| 5 | Phase 1 | 60%[2] | - | 100%[2] |
ORR (Overall Response Rate) is the proportion of patients with a partial or complete response to therapy. CR (Complete Response) is the disappearance of all signs of cancer in response to treatment. DCR (Disease Control Rate) is the proportion of patients who have achieved a complete response, partial response, or stable disease.
Signaling Pathways
B-cell Receptor (BCR) Signaling Pathway and Abivertinib Inhibition
The BCR signaling pathway is crucial for the survival and proliferation of B-cells.[3] Upon antigen binding, a signaling cascade is initiated, with BTK playing a central role. Abivertinib's irreversible inhibition of BTK disrupts this pathway.
Caption: BCR signaling pathway and the inhibitory action of Abivertinib on BTK.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
While the primary focus for B-cell malignancies is BTK inhibition, Abivertinib also targets mutant EGFR. Understanding this off-target effect can be relevant in certain research contexts.
Caption: EGFR signaling pathway and the inhibitory action of Abivertinib on mutant EGFR.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on B-cell malignancies.
1. In Vitro BTK Kinase Assay (Lanthanide-Based)
This assay measures the direct inhibitory effect of Abivertinib on BTK enzymatic activity.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of diluted Abivertinib or DMSO (vehicle control).
-
Add 5 µL of BTK enzyme solution (pre-diluted in kinase buffer) to each well.
-
Incubate for 60 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (containing biotinylated peptide and ATP in kinase buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop buffer containing EDTA.
-
Add 10 µL of detection mix containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against Abivertinib concentration to determine the IC50 value.
2. Cellular BTK Autophosphorylation Assay (Western Blot)
This assay determines the ability of Abivertinib to inhibit BTK activation within a cellular context.
Materials:
-
B-cell malignancy cell line (e.g., Mino for Mantle Cell Lymphoma)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed B-cell malignancy cells in a 6-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of Abivertinib or DMSO for 2 hours.
-
Stimulate the BCR by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Image the blot.
-
Strip the membrane and re-probe with anti-total-BTK antibody as a loading control.
-
Quantify band intensities to determine the inhibition of BTK phosphorylation.
3. B-cell Proliferation Assay (MTS Assay)
This assay measures the effect of Abivertinib on the proliferation of B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed B-cell malignancy cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere/stabilize overnight.
-
Add serial dilutions of Abivertinib or DMSO to the wells.
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot against Abivertinib concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating Abivertinib in a preclinical setting for B-cell malignancies.
References
- 1. Covalent Targeting Drug Mediated Specific Lanthanide Tagging Towards In Situ Bruton's Tyrosine Kinase Quantification Using ICP-MS [at-spectrosc.com]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Investigating the Immunomodulatory Effects of Abivertinib Maleate In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345) is a novel, potent, and irreversible small molecule tyrosine kinase inhibitor (TKI) that dually targets the mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1] This dual inhibitory action positions Abivertinib as a promising therapeutic candidate for not only non-small cell lung cancer (NSCLC) but also for various B-cell malignancies and autoimmune diseases.[2][3] A significant aspect of Abivertinib's mechanism of action lies in its immunomodulatory effects, primarily through the inhibition of the BTK signaling pathway, which plays a crucial role in B-cell activation and the production of pro-inflammatory cytokines.[1][2] This document provides detailed application notes and protocols for investigating the immunomodulatory effects of Abivertinib maleate in vitro, with a focus on its impact on cytokine release and T-cell activation.
Data Presentation
The following tables summarize the quantitative data available on the in vitro inhibitory activity of this compound.
| Target | Assay Type | Cell Type/System | IC50 Value | Reference |
| Bruton's Tyrosine Kinase (BTK) | Target Occupancy | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.78 nM | [1] |
| Bruton's Tyrosine Kinase (BTK) | Phosphorylation Inhibition | Biochemical Assay | 1.6 nM | [1] |
Further research is required to determine the specific IC50 values for the inhibition of individual cytokines.
Experimental Protocols
In Vitro Cytokine Release Assay
This protocol describes a method to evaluate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.
-
Assay Setup:
-
Seed 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
-
Stimulation: Add 50 µL of LPS (final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.
Experimental Workflow for Cytokine Release Assay
Caption: Workflow for the in vitro cytokine release assay.
In Vitro T-Cell Activation Assay
This protocol outlines a method to assess the effect of this compound on T-cell activation, proliferation, and the expression of activation markers (CD25 and CD69) on CD4+ and CD8+ T-cell subsets.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Fluorescently-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
Cell Proliferation Dye (e.g., CFSE)
-
96-well cell culture plates (flat-bottom)
-
Flow cytometer
Protocol:
-
Plate Coating: Coat the wells of a 96-well flat-bottom plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C. Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
PBMC Preparation and Staining:
-
Isolate PBMCs as described in the previous protocol.
-
Label the PBMCs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions.
-
-
Cell Culture and Treatment:
-
Resuspend the labeled PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of diluted this compound or vehicle control.
-
Add 50 µL of soluble anti-CD28 antibody (final concentration of 1-2 µg/mL) to all wells except for the unstimulated control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Staining for Flow Cytometry:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69) for 30 minutes on ice in the dark.
-
Wash the cells twice to remove unbound antibodies.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+ T-cell population, and then further gate on CD4+ and CD8+ subsets.
-
Analyze the expression of CD25 and CD69 on both CD4+ and CD8+ T-cell populations.
-
Analyze the dilution of the cell proliferation dye to assess T-cell proliferation.
-
-
Data Analysis: Quantify the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell gates. Determine the proliferation index based on the dilution of the cell proliferation dye. Compare the results from Abivertinib-treated wells to the stimulated vehicle control.
Experimental Workflow for T-Cell Activation Assay
Caption: Workflow for the in vitro T-cell activation assay.
Signaling Pathways
Abivertinib exerts its immunomodulatory effects by targeting key signaling pathways involved in immune cell activation and inflammation.
BTK Signaling Pathway Inhibition by Abivertinib
Caption: Abivertinib inhibits the BTK signaling pathway.
JAK/STAT Signaling Pathway and Potential Modulation by Abivertinib
Abivertinib has been shown to suppress the expression of phosphorylated STAT5 (p-STAT5) in certain cancer cells.[3] The JAK/STAT pathway is crucial for signaling downstream of many cytokine receptors.
Caption: Potential modulation of the JAK/STAT pathway by Abivertinib.
Conclusion
The provided application notes and protocols offer a framework for the in vitro investigation of this compound's immunomodulatory effects. By utilizing these methodologies, researchers can further elucidate the mechanisms by which Abivertinib modulates immune responses, providing valuable insights for its continued development as a therapeutic agent for a range of diseases. Further studies are warranted to determine the precise inhibitory concentrations of Abivertinib on specific pro-inflammatory cytokines and to expand our understanding of its effects on various T-cell subsets and their functions.
References
Application Notes and Protocols: Synergistic Effects of Abivertinib Maleate in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345) is a novel, orally administered small molecule that functions as a dual inhibitor of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2] It is a third-generation tyrosine kinase inhibitor (TKI) that irreversibly and selectively targets mutant forms of EGFR, including the T790M resistance mutation, while showing minimal activity against wild-type EGFR.[1] Additionally, its inhibition of BTK, a key component of the B-cell receptor signaling pathway, gives it therapeutic potential in various B-cell malignancies.[1] The multifaceted mechanism of action of Abivertinib provides a strong rationale for its investigation in combination with traditional chemotherapy agents to achieve synergistic anti-cancer effects, potentially leading to enhanced therapeutic efficacy, reduced drug doses, and the mitigation of drug resistance.
These application notes provide a summary of preclinical findings on the synergistic effects of Abivertinib in combination with other anti-cancer agents and offer detailed protocols for assessing such synergies in a laboratory setting.
Data Presentation: Preclinical Synergy of Abivertinib Combinations
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of Abivertinib in combination with other therapeutic agents in hematological malignancies. The Combination Index (CI), as defined by the Chou-Talalay method, is used to quantify the interaction between drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Table 1: Synergistic Effects of Abivertinib and Homoharringtonine (HHT) in Acute Myeloid Leukemia (AML)
| Cell Line | Drug Combination | Effect Level (Fraction Affected, Fa) | Combination Index (CI) | Synergy Level |
| MOLM13 | Abivertinib + HHT | 0.50 | < 1 | Synergy |
| MV4-11 | Abivertinib + HHT | 0.50 | < 1 | Synergy |
Data derived from in vitro studies on AML cell lines.
Table 2: Synergistic Effects of Abivertinib and Apigenin in Diffuse Large B-cell Lymphoma (DLBCL)
| Cell Line | Drug Combination | Observation | Synergy Indication |
| U2932 | Abivertinib + Apigenin | Significantly lower cell viability in the combined group compared to single agents.[4] | Synergy |
| OCI-LY10 | Abivertinib + Apigenin | Significantly lower cell viability in the combined group compared to single agents.[4] | Synergy |
Qualitative and quantitative data from in vitro studies on DLBCL cell lines indicate a significant synergistic effect in reducing cell viability and inducing apoptosis.[4]
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the mechanisms of action and the experimental procedures, the following diagrams are provided.
Caption: Abivertinib's dual mechanism of action.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 4. Apigenin and Abivertinib, a novel BTK inhibitor synergize to inhibit diffuse large B-cell lymphoma in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Abivertinib Maleate in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345) is a novel, potent, small molecule tyrosine kinase inhibitor (TKI) currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It selectively and irreversibly targets both mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2][3] In the context of prostate cancer, the therapeutic rationale for Abivertinib centers on its inhibition of the Bone Marrow X-linked (BMX) kinase, a member of the Tec family of kinases that shares structural homology with BTK.[1][2][4]
Preclinical evidence suggests that BMX kinase plays a pivotal role in the androgen biosynthesis pathway, a key driver of prostate cancer progression, particularly in the castration-resistant setting.[1][2][4] Specifically, BMX is responsible for the phosphorylation and subsequent activation of the enzyme 3β-hydroxysteroid dehydrogenase 1 (3βHSD1).[5] This enzyme is critical for the conversion of adrenal precursors into potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which can fuel prostate cancer growth even in a low-testosterone environment.[5] By inhibiting BMX, Abivertinib is hypothesized to block this alternative androgen production pathway, thereby suppressing tumor growth.[1][2][4]
This document provides an overview of the preclinical models and experimental protocols relevant to the evaluation of Abivertinib in prostate cancer. While specific preclinical data on Abivertinib in prostate cancer models is not extensively published, the foundational research justifying its clinical investigation has been established using other BMX inhibitors, such as zanubrutinib. The data and protocols presented herein are based on these proof-of-concept studies and provide a framework for the preclinical assessment of Abivertinib's therapeutic potential.
Signaling Pathway
The proposed mechanism of action for Abivertinib in castration-resistant prostate cancer involves the inhibition of the BMX-mediated androgen biosynthesis pathway.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sorrento Announces FDA Authorization to Proceed With Phase 2 Study of Abivertinib (Fujovee™) to Treat Metastatic Castrate Resistant Prostate Cancer (MAVERICK Trial) - BioSpace [biospace.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. The Maverick trial: A phase 2 study of abivertinib in patients (pts) with metastatic castration resistant prostate cancer (mCRPC). | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Abivertinib Maleate Treatment in Patient-Derived Organoid (PDO) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This allows for more predictive in vitro drug screening and mechanistic studies. Abivertinib maleate (B1232345) is a novel, third-generation tyrosine kinase inhibitor (TKI) that irreversibly targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2][3] This dual inhibitory activity makes it a promising therapeutic agent for various cancers. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Abivertinib maleate in PDO models.
Mechanism of Action
Abivertinib is a pyrrolopyrimidine-based TKI that selectively inhibits EGFR-activating and resistance mutations (e.g., T790M) with significantly greater potency than wild-type EGFR.[2][4][5][6] Additionally, it is a potent inhibitor of BTK, a key component of the B-cell receptor signaling pathway that also plays a role in some solid tumors.[7] The inhibition of these pathways can lead to decreased tumor cell proliferation, survival, and induction of apoptosis.[8]
Key Signaling Pathways Targeted by Abivertinib
Abivertinib's dual-targeting mechanism affects critical cancer signaling pathways. The primary pathways include the EGFR and BTK signaling cascades.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9] These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. Abivertinib selectively binds to and inhibits mutant forms of EGFR, thereby blocking these downstream pro-survival signals.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development and activation. In some cancer cells, BTK is implicated in cell survival and proliferation through pathways such as PI3K/AKT and NF-κB. BTK can also influence the tumor microenvironment. Abivertinib's inhibition of BTK can block these pro-growth signals and potentially modulate the immune response.
References
- 1. Abivertinib inhibits megakaryocyte differentiation and platelet biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bim- and Bax-mediated mitochondrial pathway dominates abivertinib-induced apoptosis and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quick Organoid Viability Using Cyto3D® Live-Dead Assay Kit [thewellbio.com]
- 4. antbioinc.com [antbioinc.com]
- 5. bionordika.se [bionordika.se]
- 6. assaygenie.com [assaygenie.com]
- 7. nanets.net [nanets.net]
- 8. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 9. Patient‐derived organoids as a preclinical platform for precision medicine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identification of Abivertinib Maleate Sensitivity Factors Using a CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abivertinib maleate (B1232345) is a third-generation tyrosine kinase inhibitor (TKI) that irreversibly targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2] It has shown significant therapeutic potential in non-small cell lung cancer (NSCLC) and B-cell malignancies.[1] Understanding the genetic factors that influence sensitivity to Abivertinib is crucial for patient stratification, predicting treatment response, and developing effective combination therapies. This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to Abivertinib maleate.
A recent genome-wide CRISPR-Cas9 screen identified integrin subunit alpha 8 (ITGA8) as a key gene that enhances sensitivity to Abivertinib in lung adenocarcinoma.[3] Knockdown of ITGA8 was found to increase resistance to Abivertinib, suggesting that ITGA8 expression levels could serve as a potential biomarker for treatment efficacy.[3] These findings underscore the power of CRISPR-based functional genomics in uncovering novel determinants of drug response.
Data Presentation
Genome-wide CRISPR-Cas9 screens generate large datasets. The primary output is typically a list of genes whose knockout leads to either sensitization or resistance to the drug treatment. This data is often represented as a log fold change (LFC) of the single-guide RNA (sgRNA) sequences in the drug-treated population compared to a control population. A negative LFC indicates that the knockout of the corresponding gene sensitizes the cells to the drug, leading to the depletion of those cells. Conversely, a positive LFC suggests that the gene knockout confers resistance.
Table 1: Example of Top Gene Hits from a CRISPR-Cas9 Screen for Abivertinib Sensitivity
| Gene Symbol | Description | Log Fold Change (LFC) | p-value | Phenotype |
| ITGA8 | Integrin Subunit Alpha 8 | -2.5 | <0.001 | Sensitizes |
| Gene X | Description of Gene X | -2.1 | <0.001 | Sensitizes |
| Gene Y | Description of Gene Y | -1.8 | <0.005 | Sensitizes |
| Gene A | Description of Gene A | 1.9 | <0.001 | Resists |
| Gene B | Description of Gene B | 1.6 | <0.005 | Resists |
| Gene C | Description of Gene C | 1.3 | <0.01 | Resists |
Note: This table is a template. Researchers should populate it with data from their own CRISPR-Cas9 screen. The ITGA8 data is based on published findings.[3]
Signaling Pathways
Abivertinib's dual inhibitory action on EGFR and BTK implicates multiple downstream signaling pathways in its mechanism of action and, consequently, in the mechanisms of sensitivity and resistance.
EGFR Signaling Pathway
Abivertinib targets activating mutations in EGFR, a receptor tyrosine kinase that, when mutated, can lead to uncontrolled cell proliferation and survival.[4] By inhibiting mutant EGFR, Abivertinib blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.
BTK Signaling Pathway
In B-cell malignancies, Abivertinib inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway.[4] BTK activation is crucial for B-cell proliferation, survival, and differentiation.[4] By blocking BTK, Abivertinib can induce apoptosis in malignant B-cells.
Experimental Protocols
This section provides detailed protocols for performing a CRISPR-Cas9 screen to identify Abivertinib sensitivity factors.
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen is depicted below.
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
Objective: To generate a cell line that constitutively expresses the Cas9 nuclease, which is required for the CRISPR-Cas9 gene editing machinery to function.
Materials:
-
Target cell line (e.g., NSCLC cell line like H1975)
-
Lentiviral vector encoding Cas9 and a selection marker (e.g., lentiCas9-Blast)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Complete cell culture medium
-
Selection antibiotic (e.g., Blasticidin)
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCas9-Blast vector, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C or use immediately.
-
-
Transduction of Target Cells:
-
Plate the target cells at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at a low multiplicity of infection (MOI) to ensure that most cells receive only one viral particle.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., Blasticidin). The concentration of the antibiotic should be predetermined by a kill curve.
-
Continue selection for 7-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until all non-transduced cells are eliminated.
-
-
Expansion and Validation:
-
Expand the surviving pool of Cas9-expressing cells.
-
Validate Cas9 expression and activity via Western blot for the Cas9 protein and a functional assay (e.g., T7 Endonuclease I assay) after transducing with a control sgRNA targeting a non-essential gene.
-
Protocol 2: Pooled CRISPR-Cas9 Library Screening
Objective: To introduce a library of sgRNAs into the Cas9-expressing cell line to generate a population of cells with diverse gene knockouts and to identify genes that affect sensitivity to Abivertinib.
Materials:
-
Cas9-expressing cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2 library)
-
Polybrene
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
Procedure:
-
Lentiviral Transduction of sgRNA Library:
-
Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
Select the transduced cells with the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
-
Abivertinib Treatment:
-
After selection, split the cell population into two groups: a control group treated with DMSO and a treatment group treated with Abivertinib.
-
The concentration of Abivertinib should be predetermined to cause approximately 50-80% growth inhibition (IC50-IC80) over the course of the experiment (typically 14-21 days).
-
Maintain the cells under treatment, passaging as necessary and ensuring that the library representation is maintained at each passage.
-
-
Genomic DNA Extraction:
-
At the end of the treatment period, harvest the cells from both the DMSO and Abivertinib-treated populations.
-
Extract genomic DNA from both cell populations using a commercial kit.
-
Protocol 3: Identification of Gene Hits by Next-Generation Sequencing
Objective: To amplify and sequence the sgRNA cassettes from the genomic DNA of the control and treated cell populations to determine the relative abundance of each sgRNA.
Materials:
-
Genomic DNA from control and treated cells
-
PCR primers flanking the sgRNA cassette
-
High-fidelity DNA polymerase
-
Next-generation sequencing (NGS) platform
Procedure:
-
PCR Amplification of sgRNA Cassettes:
-
Perform PCR to amplify the sgRNA-containing region from the genomic DNA. Use a two-step PCR approach to add sequencing adapters and barcodes.
-
-
Next-Generation Sequencing:
-
Pool the barcoded PCR products and perform deep sequencing on an NGS platform (e.g., Illumina).
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to determine the read count for each sgRNA.
-
Calculate the LFC for each sgRNA in the Abivertinib-treated sample relative to the DMSO-treated sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched or depleted in the Abivertinib-treated population.
-
Protocol 4: Validation of Candidate Genes
Objective: To validate the top gene hits from the primary screen using individual sgRNAs and functional assays.
Materials:
-
Cas9-expressing cell line
-
Individual sgRNA vectors targeting candidate genes
-
Non-targeting control sgRNA vector
-
This compound
-
Reagents for cell viability assay (e.g., Resazurin)
-
Antibodies for Western blot analysis
Procedure:
-
Generation of Individual Gene Knockout Cell Lines:
-
Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs for the candidate genes and a non-targeting control sgRNA.
-
Select and expand the knockout cell lines.
-
-
Cell Viability Assay:
-
Plate the individual knockout cell lines and the control cell line in 96-well plates.
-
Treat the cells with a range of concentrations of Abivertinib for 72 hours.
-
Perform a cell viability assay (e.g., Resazurin assay) to determine the IC50 of Abivertinib for each cell line.
-
Resazurin Assay Protocol:
-
Prepare a 0.15 mg/mL stock solution of Resazurin in PBS and filter-sterilize.
-
After the 72-hour drug treatment, add Resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
-
-
-
Western Blot Analysis:
-
To investigate the mechanism by which the candidate gene affects Abivertinib sensitivity, perform Western blot analysis to examine the expression and phosphorylation status of key proteins in the EGFR and BTK signaling pathways (e.g., p-EGFR, p-AKT, p-ERK, p-BTK).
-
Western Blot Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
-
Conclusion
The protocols and application notes provided here offer a comprehensive guide for utilizing CRISPR-Cas9 technology to identify and validate genetic determinants of sensitivity to this compound. By elucidating the molecular mechanisms that underlie drug response, researchers can contribute to the development of more personalized and effective cancer therapies. The identification of ITGA8 as a sensitizing factor for Abivertinib serves as a prime example of the insights that can be gained through this powerful screening approach.[3]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR-Cas9 screening identifies ITGA8 responsible for abivertinib sensitivity in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Acquired Resistance to Abivertinib Maleate
Welcome to the technical support center for researchers studying acquired resistance to Abivertinib maleate (B1232345). This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Abivertinib in EGFR-mutant Non-Small Cell Lung Cancer (NSCLC)?
A1: Acquired resistance to Abivertinib is heterogeneous and appears distinct from other third-generation EGFR inhibitors like osimertinib.[1][2] Clinical studies have identified several mechanisms. The most common is EGFR amplification , where the number of copies of the EGFR gene increases.[1][2] Other mechanisms include:
-
EGFR Tertiary Mutations: The EGFR C797S mutation has been detected, although it is less frequent than with other third-generation TKIs.[1][2]
-
EGFR T790M Loss: A portion of patients may lose the T790M "gatekeeper" mutation that Abivertinib is designed to target.[1][2]
-
Bypass Pathway Activation: Activation of alternative signaling pathways is a significant resistance mechanism. This can include genetic alterations in genes such as MET (amplification), HER2 (amplification), PIK3CA, and BRAF (V600E mutation).[1][2]
-
Histologic Transformation: In some cases, the cancer can transform into a different type, such as small-cell lung cancer.[1][2]
Q2: Since Abivertinib also inhibits Bruton's Tyrosine Kinase (BTK), what are the potential resistance mechanisms in that context?
A2: While Abivertinib's resistance patterns are primarily characterized in the context of EGFR inhibition, mechanisms of resistance to other BTK inhibitors can provide insight. For covalent BTK inhibitors like ibrutinib (B1684441), the most common resistance mechanism is a mutation at the covalent binding site, specifically a C481S mutation in the BTK protein.[3] This mutation prevents the irreversible binding of the inhibitor.[3] Researchers investigating Abivertinib resistance in hematological malignancies should consider sequencing the BTK gene to screen for this and other potential mutations.
Q3: Our lab has generated an Abivertinib-resistant cell line. What is the first step to confirm resistance?
A3: The first and most critical step is to quantify the change in drug sensitivity. This is achieved by performing a cell viability or cytotoxicity assay to compare the half-maximal inhibitory concentration (IC50) of the resistant cell line to the original, parental (sensitive) cell line. A significant increase in the IC50 value provides quantitative confirmation of resistance and its magnitude.
Troubleshooting Guides
Issue: A previously sensitive cancer cell line now shows reduced response to Abivertinib treatment in vitro.
This guide provides a systematic workflow to identify the potential mechanism of acquired resistance.
Step 1: Confirm and Quantify Resistance
-
Objective: To verify that the cells have developed resistance and determine the degree of resistance.
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: The IC50 value for the resistant cell line will be significantly higher than that of the parental line. This "fold resistance" (IC50 resistant / IC50 parental) is a key metric.
Step 2: Investigate On-Target EGFR Alterations
-
Objective: To determine if resistance is caused by secondary mutations in the EGFR gene or by amplification of the gene.
-
Experiment 1 (Sequencing): Isolate genomic DNA from both parental and resistant cells. Use Next-Generation Sequencing (NGS) or Sanger sequencing to analyze the entire EGFR kinase domain, paying special attention to codons for C797.
-
Experiment 2 (Copy Number Variation): Use quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess the EGFR gene copy number in resistant cells compared to parental cells.
-
Expected Outcome: Identification of a tertiary mutation (e.g., C797S) or a significant increase in EGFR gene copy number would indicate an on-target resistance mechanism.
Step 3: Investigate Bypass Signaling Pathways
-
Objective: If no on-target alterations are found, the cause may be the activation of alternative signaling pathways that bypass the need for EGFR signaling.
-
Experiment: Use Western blotting or a phospho-receptor tyrosine kinase (RTK) array to screen for increased phosphorylation of key bypass pathway proteins. Probes should include p-MET, p-HER2, p-AKT, and p-ERK.
-
Expected Outcome: Increased phosphorylation of proteins like MET or HER2 in the resistant line, without a corresponding increase in the parental line, suggests bypass track activation. Further investigation, such as screening for MET or HER2 gene amplification, would be the next logical step.
Data Presentation
For clear reporting and comparison, quantitative data should be tabulated.
Table 1: Sample IC50 Data for Parental vs. Abivertinib-Resistant NSCLC Cell Line
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
|---|---|---|---|
| H1975 (Parental) | Abivertinib | 8.5 | - |
| H1975-AR (Resistant) | Abivertinib | 215.0 | 25.3 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines a standard method for assessing cell viability after drug treatment.
-
Cell Plating: Seed 3,000-8,000 cells per well into a 96-well plate in 100 µL of complete growth medium. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Drug Preparation: Prepare a 2X serial dilution of Abivertinib maleate in growth medium. Concentrations should span a range expected to cover 0-100% cell death (e.g., 1 nM to 10 µM). Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the media from the cells and add 100 µL of the prepared 2X drug dilutions to the corresponding wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
Mandatory Visualizations
Caption: Key mechanisms of acquired resistance to Abivertinib in EGFR-mutant cancer.
Caption: A logical workflow for troubleshooting acquired Abivertinib resistance.
References
- 1. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Abivertinib Maleate Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to Abivertinib maleate (B1232345) resistance in cancer cells.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question/Issue | Potential Causes | Suggested Solutions |
| 1. Inconsistent IC50 values for Abivertinib in my cancer cell line. | 1. Cell line integrity issues (misidentification, cross-contamination, genetic drift).2. Mycoplasma contamination.3. Variability in experimental conditions (cell seeding density, passage number, media/serum batches).4. Degradation of Abivertinib stock solution. | 1. Authenticate your cell line using Short Tandem Repeat (STR) profiling.2. Regularly test for mycoplasma contamination via PCR.3. Standardize your protocols: use cells of a low passage number and maintain consistent seeding densities.4. Prepare fresh Abivertinib stock solutions and store them appropriately. |
| 2. My Abivertinib-treated cells are showing signs of recovery and proliferation after an initial response. | 1. Development of acquired resistance.2. Selection of a pre-existing resistant subpopulation of cells. | 1. Investigate Resistance Mechanisms: a. Perform Next-Generation Sequencing (NGS) on the resistant cell population to identify potential mutations (e.g., EGFR C797S, MET amplification). b. Use Western Blotting to check for the activation of bypass signaling pathways (e.g., p-MET, p-HER2).2. Test Combination Therapies: Based on the identified resistance mechanism, test Abivertinib in combination with an appropriate inhibitor (e.g., a MET inhibitor if MET amplification is detected). |
| 3. I am not observing the expected decrease in phosphorylated EGFR (p-EGFR) via Western Blot after Abivertinib treatment. | 1. Suboptimal antibody performance.2. Issues with sample preparation (protein degradation, loss of phosphorylation).3. Insufficient drug concentration or incubation time.4. The cell line may have a primary resistance mechanism. | 1. Validate your primary antibody for p-EGFR and ensure it is used at the optimal dilution.2. Use phosphatase and protease inhibitors in your lysis buffer.[1] 3. Perform a dose-response and time-course experiment to determine the optimal Abivertinib concentration and treatment duration.4. Confirm the presence of an Abivertinib-sensitive EGFR mutation (e.g., L858R/T790M) in your cell line. |
| 4. My in vivo xenograft model is not responding to Abivertinib, despite in vitro sensitivity. | 1. Suboptimal drug dosage or bioavailability in the animal model.2. Rapid development of resistance in the in vivo environment.3. Tumor heterogeneity. | 1. Consult literature for recommended dosing schedules for Abivertinib in xenograft models.[2]2. Upon tumor progression, re-biopsy the tumor and analyze for resistance mechanisms as you would with cell lines.3. Consider establishing patient-derived xenograft (PDX) models, which may better recapitulate tumor heterogeneity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Abivertinib?
A1: Acquired resistance to Abivertinib is heterogeneous and can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[1][3]
-
EGFR-dependent (On-target) mechanisms involve alterations to the EGFR gene itself. The most common include:
-
EGFR Amplification: An increase in the number of copies of the EGFR gene is the most frequently observed resistance mechanism.[1][3]
-
Tertiary EGFR Mutations: The development of new mutations in the EGFR gene, such as C797S and L718V, can prevent Abivertinib from binding effectively.[1][4] The C797S mutation is particularly problematic as it affects the covalent binding site of irreversible inhibitors.[2][5]
-
Loss of T790M Mutation: In some cases, cancer cells lose the T790M "gatekeeper" mutation that initially conferred sensitivity to third-generation EGFR inhibitors.[1][3]
-
-
EGFR-independent (Off-target) mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. These include:
-
Bypass Pathway Activation: Amplification or activating mutations in other receptor tyrosine kinases, such as MET and HER2, are common.[1][3][6][7] Other implicated pathways include BRAF V600E mutations and ROS1 fusions.[1]
-
Downstream Signaling Pathway Alterations: Mutations in components of downstream pathways, such as PIK3CA, can also confer resistance.[1][3]
-
Histologic Transformation: In some instances, the cancer may transform into a different subtype, such as small-cell lung cancer, which is not dependent on EGFR signaling.[1][3]
-
Q2: How can I test for these resistance mechanisms in my experimental models?
A2: To identify the specific mechanism of resistance in your Abivertinib-resistant cell lines or animal models, a multi-faceted approach is recommended:
-
Next-Generation Sequencing (NGS): Perform targeted NGS or whole-exome sequencing on the DNA from your resistant models to identify genetic alterations such as point mutations (EGFR C797S, PIK3CA, etc.) and copy number variations (EGFR, MET, HER2 amplification).[1][8]
-
Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules to identify activated bypass pathways (e.g., probing for p-MET, total MET, p-HER2, total HER2, p-ERK, p-AKT).[1][9]
-
Fluorescence In Situ Hybridization (FISH): FISH can be used as an alternative or confirmatory method to detect gene amplification events like MET or EGFR amplification.[10]
Q3: What are the current strategies to overcome Abivertinib resistance?
A3: Strategies to overcome Abivertinib resistance are generally aimed at targeting the specific identified resistance mechanism:
-
Combination Therapy: This is a promising approach. For example, if MET amplification is detected, combining Abivertinib with a MET inhibitor may restore sensitivity.[1]
-
Sequential Therapy: In some clinical cases, patients who progressed on Abivertinib have shown responses to other third-generation EGFR TKIs like Osimertinib, suggesting that the resistance profiles of these drugs may differ.[11][12]
-
Development of Fourth-Generation Inhibitors: For resistance driven by the EGFR C797S mutation, new allosteric inhibitors that do not bind to the ATP-binding site are in development and may be effective.[13][14]
Q4: Is Abivertinib effective against cancers other than NSCLC?
A4: While primarily studied in EGFR-mutated NSCLC, Abivertinib also inhibits Bruton's tyrosine kinase (BTK).[4][5] This dual activity has led to its investigation in other cancers, such as B-cell lymphomas and acute myeloid leukemia (AML).[4] Preclinical studies have also suggested its potential in combination with abiraterone (B193195) for metastatic castration-resistant prostate cancer (mCRPC).[3][15]
Data Presentation
Table 1: Clinically Identified Mechanisms of Acquired Resistance to Abivertinib in EGFR T790M-Positive NSCLC
| Resistance Mechanism | Frequency (%) | Classification |
| EGFR Amplification | 23% - 37% | On-Target / EGFR-Dependent |
| EGFR C797S Mutation | ~10% | On-Target / EGFR-Dependent |
| EGFR L718V Mutation | ~3% | On-Target / EGFR-Dependent |
| T790M Loss | ~15% | On-Target / EGFR-Dependent |
| MET Amplification | ~3% | Off-Target / Bypass Pathway |
| HER2 Amplification | ~7% | Off-Target / Bypass Pathway |
| PIK3CA Mutations | Present | Off-Target / Downstream |
| BRAF V600E Mutation | Present | Off-Target / Bypass Pathway |
| ROS1 Fusion | Present | Off-Target / Bypass Pathway |
| Small-Cell Lung Cancer Transformation | Present | Histologic Transformation |
| (Data synthesized from a phase I study of Abivertinib)[1][3] |
Table 2: In Vitro Inhibitory Activity of Abivertinib
| Target | IC50 (nM) |
| EGFR L858R | 0.18 |
| EGFR T790M | 0.18 |
| Wild-Type EGFR | 7.68 |
| (Data from MedchemExpress)[2] |
Table 3: Summary of Clinical Efficacy of Abivertinib in EGFR T790M+ NSCLC Patients (Phase I/II Study)
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 52.2% - 56.5% |
| Disease Control Rate (DCR) | 88.0% |
| Median Progression-Free Survival (PFS) | 7.5 months |
| Median Overall Survival (OS) | 24.9 - 28.2 months |
| (Data from multicenter Phase I/II studies, NCT02330367)[16][17][18] |
Experimental Protocols
Protocol: Generation of Abivertinib-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous, dose-escalating exposure to Abivertinib.[19][20][21][22][23]
Materials:
-
Parental cancer cell line sensitive to Abivertinib (e.g., NCI-H1975, which harbors L858R/T790M mutations)
-
Complete cell culture medium
-
Abivertinib maleate
-
DMSO (for stock solution)
-
Cell culture flasks/dishes, incubators, etc.
Procedure:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Abivertinib for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of Abivertinib (e.g., IC10 to IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (this may take several weeks), passage them and increase the Abivertinib concentration by 1.5- to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation process. Monitor the cells for changes in morphology and growth rate. A parallel culture of the parental cell line with DMSO vehicle control should be maintained.
-
Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of Abivertinib (e.g., 5-10 times the initial IC50).
-
Characterization: Characterize the established resistant cell line.
-
Confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental line. A >3-fold increase is typically considered resistant.[19]
-
Analyze the cells for known resistance mechanisms using NGS and Western Blotting.
-
Cryopreserve aliquots of the resistant cells at different stages of development.
-
Protocol: Cell Viability (MTT) Assay for Evaluating Drug Combinations
This protocol is for assessing the efficacy of Abivertinib alone or in combination with another inhibitor in both parental and resistant cell lines.[12][24][25][26]
Materials:
-
Parental and Abivertinib-resistant cells
-
96-well plates
-
Abivertinib and other inhibitors of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Abivertinib and the second inhibitor. Treat the cells with:
-
Abivertinib alone
-
Second inhibitor alone
-
Combination of both drugs (at various concentration ratios)
-
Vehicle control (DMSO)
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine IC50 values. Combination effects can be analyzed using software like CompuSyn to calculate a Combination Index (CI).
Protocol: Western Blotting for EGFR Pathway Activation
This protocol is for detecting changes in the phosphorylation status of EGFR and downstream effectors like AKT and ERK.[1][9][11][27][28]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Sample Preparation: Treat cells with Abivertinib and/or other compounds for the desired time. Lyse the cells on ice using ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for the total protein (e.g., total EGFR) and a loading control (e.g., β-Actin).
Visualizations
Signaling Pathways in Abivertinib Resistance
Caption: Mechanisms of resistance to Abivertinib.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating Abivertinib-resistant cells.
Troubleshooting Logic for Acquired Resistance
Caption: Troubleshooting workflow for acquired resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of therapeutically targetable driver and resistance mutations in lung cancer patients by next generation sequencing of cell-free circulating tumor DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors | Semantic Scholar [semanticscholar.org]
- 15. ascopubs.org [ascopubs.org]
- 16. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dojindo.com [dojindo.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
Abivertinib Maleate Preclinical Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with information on the preclinical off-target effects of Abivertinib maleate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target activities of this compound?
Abivertinib is a third-generation tyrosine kinase inhibitor (TKI) that primarily targets mutant forms of the Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation, and Bruton's Tyrosine Kinase (BTK). Its high affinity for these targets is central to its therapeutic potential in non-small cell lung cancer and B-cell malignancies.
Q2: Are there known off-target kinases for Abivertinib?
Yes, in a broad kinase screening panel, Abivertinib at a concentration of 1 µM was found to inhibit 33 out of 349 kinases by more than 80%. While a comprehensive list of all 33 kinases is not publicly available, this indicates potential for off-target activity. It is important to note that enzymatic inhibition does not always translate to cellular activity. For instance, while Abivertinib showed enzymatic inhibition of JAK3 and some TEC family kinases, the cellular IC50 values were significantly weaker.
Q3: My cells are showing unexpected toxicity at concentrations where the on-target (mutant EGFR) is not significantly inhibited. What could be the cause?
This could be due to off-target effects of Abivertinib. One study has shown that at a concentration of 10 µM, Abivertinib can impact the electrophysiology and mechanical beating of cardiomyocytes in vitro, while the IC50 for inhibiting EGFR-mutant cancer cells was 5.15 µM in the same study[1]. This suggests that at higher concentrations, off-target cardiac effects might be observed. Consider performing a dose-response curve in your specific cell line to determine the therapeutic window and to differentiate on-target from potential off-target toxicity.
Q4: We are observing diarrhea in our animal models treated with Abivertinib. Is this an expected finding?
Diarrhea is a common side effect of EGFR tyrosine kinase inhibitors. While specific preclinical studies on Abivertinib-induced diarrhea are not widely published, the mechanism for this class of drugs is generally attributed to on-target inhibition of EGFR in the gastrointestinal tract. This can lead to increased chloride secretion, inflammation, and damage to the intestinal mucosa[2][3][4][5][6]. When observing diarrhea in your animal models, it is crucial to monitor for signs of dehydration and weight loss and to correlate the severity with the dose and duration of treatment.
Q5: Our preclinical studies show elevated liver enzymes in animals treated with Abivertinib. What is the potential mechanism?
Elevated liver enzymes (hepatotoxicity) are a known clinical adverse event for many TKIs, including Abivertinib. The underlying mechanisms in preclinical models can be complex and may involve direct drug-induced liver injury (DILI) through the formation of reactive metabolites, mitochondrial dysfunction, or induction of an inflammatory response[7][8][9][10][11]. When elevated liver enzymes are observed, it is recommended to conduct a thorough histopathological examination of the liver tissue to assess for necrosis, steatosis, or other signs of injury.
Q6: Are there any reported cardiovascular off-target effects of Abivertinib in preclinical models?
Yes, a study utilizing a multifunctional biosensor with cardiomyocytes demonstrated that Abivertinib at 10 µM can significantly affect the extracellular field potential and mechanical beating of these cells[1]. This suggests a potential for direct cardiac effects. Since Abivertinib also inhibits BTK, and some BTK inhibitors have been associated with cardiovascular toxicities, this is an important area for consideration in preclinical safety assessment[12].
Troubleshooting Guides
Problem: Unexpected Cell Death in vitro at High Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | 1. Perform a broader kinase profiling assay with your cell lysate treated with Abivertinib to identify potential off-target kinases relevant to your cell type. 2. If a specific off-target kinase is identified, use a more selective inhibitor for that kinase as a positive control to see if it phenocopies the toxicity. 3. Conduct a rescue experiment by overexpressing the wild-type form of the potential off-target kinase. |
| Cardiomyocyte Toxicity | 1. If using cardiomyocytes, perform electrophysiology and contractility assays at a range of Abivertinib concentrations. 2. Measure markers of cardiac stress or damage (e.g., troponin levels in the culture medium). 3. Compare the toxic concentrations to the on-target inhibitory concentrations in your cancer cell line of interest. |
Problem: Severe Diarrhea in Animal Models
| Possible Cause | Troubleshooting Steps |
| On-Target EGFR Inhibition in the Gut | 1. Perform a dose-ranging study to identify a maximum tolerated dose (MTD) where the on-target anti-tumor effect is maintained with manageable diarrhea. 2. Conduct histological analysis of the intestinal tract to assess for mucosal damage, inflammation, and changes in goblet cell numbers. 3. Measure electrolyte levels in the blood to monitor for dehydration. |
Quantitative Data Summary
Table 1: In Vitro Activity of Abivertinib on Cancer Cells and Cardiomyocytes
| Cell Line | Target | Parameter | Value | Reference |
| NCI-H1975 | EGFR L858R/T790M | IC50 | 5.15 µM | [1] |
| A549 | Wild-Type EGFR | Inhibition | Weak | [1] |
| HFF-1 | Normal Fibroblasts | Inhibition | Negligible | [1] |
| Cardiomyocytes | Off-Target | Effect on Electrophysiology & Beating | Significant at 10 µM | [1] |
Experimental Protocols
Protocol: Assessment of Cardiotoxicity using a Multifunctional Biosensor
This protocol is a generalized summary based on the methodology described in the cited literature[1].
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on the multifunctional biosensor chip until a confluent, spontaneously beating monolayer is formed.
-
Baseline Recording: Record the baseline extracellular field potential (EFP) and mechanical beating of the cardiomyocyte monolayer for a stable period (e.g., 30 minutes).
-
Compound Addition: Add Abivertinib at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) to the culture medium. Include a vehicle control (e.g., DMSO).
-
Real-Time Monitoring: Continuously record the EFP and mechanical beating for a defined period (e.g., 1-24 hours) after compound addition.
-
Data Analysis: Analyze the recorded signals to determine changes in beat rate, EFP amplitude, field potential duration, and contraction amplitude.
-
Viability Assessment: At the end of the recording period, perform a cell viability assay (e.g., using a cell impedance sensor on the same chip or a standard colorimetric assay) to assess cytotoxicity.
Protocol: Kinase Inhibition Assay (General)
This is a general protocol for determining the IC50 of Abivertinib against a specific kinase.
-
Reagents: Prepare the kinase, substrate, ATP, and a suitable buffer system.
-
Compound Dilution: Prepare a serial dilution of Abivertinib in DMSO.
-
Kinase Reaction: In a microplate, add the kinase and Abivertinib at various concentrations and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescent, or luminescent).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Abivertinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Evaluating the efficacy and cardiotoxicity of EGFR-TKI AC0010 with a novel multifunctional biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of TKI-induced diarrhea in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ErbB small molecule tyrosine kinase inhibitor (TKI) induced diarrhoea: Chloride secretion as a mechanistic hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mahidol IR [repository.li.mahidol.ac.th]
- 7. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Understanding and using Animal Models of Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular Safety of Bruton Tyrosine Kinase Inhibitors: From Ibrutinib to Next-Generation Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Abivertinib Maleate in Animal Studies
Disclaimer: Publicly available preclinical toxicology data for Abivertinib maleate (B1232345) in animal models is limited. The following troubleshooting guides, FAQs, and protocols are based on the known pharmacology of Abivertinib as a third-generation Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) inhibitor, as well as established practices for managing adverse effects of similar tyrosine kinase inhibitors (TKIs) in a research setting. The quantitative data provided is illustrative and intended to serve as a reference. Researchers should always refer to their specific study protocols and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Abivertinib maleate?
A1: Abivertinib is a potent, irreversible, third-generation small molecule tyrosine kinase inhibitor (TKI). It selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR), including the T790M "gatekeeper" mutation, while having minimal activity against wild-type EGFR. Additionally, Abivertinib inhibits Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway. This dual inhibition is being investigated for its therapeutic potential in various cancers and inflammatory conditions.
Q2: What are the most common adverse effects observed with TKIs like Abivertinib in animal studies?
A2: Based on the known targets of Abivertinib (EGFR and BTK), the most anticipated adverse effects in animal models include:
-
Dermatological: Skin rash, alopecia (hair loss), and pruritus (itching).
-
Gastrointestinal: Diarrhea, decreased appetite, and weight loss.
-
Hematological: As a BTK inhibitor, there is a potential for bleeding events due to effects on platelet function.
-
Hepatic: Elevations in liver enzymes (ALT, AST).
Q3: How can I proactively monitor for these adverse effects in my animal studies?
A3: A comprehensive monitoring plan is essential. This should include:
-
Daily Observations: Cage-side checks for general well-being, changes in behavior, posture, and grooming.
-
Weekly Measurements: Body weight, food and water consumption.
-
Dermatological Scoring: Regular assessment of skin and fur condition using a standardized scoring system.
-
Fecal Monitoring: Daily observation of fecal consistency to detect the onset of diarrhea.
-
Periodic Blood Collection: For complete blood counts (CBC) and serum chemistry panels to monitor hematological and hepatic parameters.
Troubleshooting Guides
Problem 1: Animal exhibits skin rash and/or alopecia.
-
Symptom: Development of erythematous rash, papules, pustules, or hair loss, often on the dorsal side or around the head and neck.
-
Potential Cause: Inhibition of EGFR in the skin disrupts normal keratinocyte function and hair follicle cycling.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Assess and Score Severity | Use a standardized dermatological scoring system (see Experimental Protocols) to quantify the severity of the skin reaction. | To objectively track the progression and response to interventions. |
| 2. Supportive Care | Ensure clean bedding to prevent secondary infections. Provide soft bedding to minimize irritation. | To improve animal welfare and prevent complications. |
| 3. Topical Treatments | For mild to moderate rash, consider applying a thin layer of a topical emollient or a mild corticosteroid cream to the affected areas. | To reduce inflammation and alleviate discomfort. |
| 4. Dose Modification | If the rash is severe or associated with significant distress, consider a dose reduction or temporary discontinuation of Abivertinib in consultation with the study director and veterinarian. | To determine if the adverse effect is dose-dependent and allow for recovery. |
Problem 2: Animal develops diarrhea.
-
Symptom: Loose or unformed stools, perianal soiling, and potential weight loss.
-
Potential Cause: EGFR inhibition can disrupt the mucosal integrity and fluid balance in the gastrointestinal tract.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm and Grade Severity | Assess fecal consistency daily using a grading scale (see Experimental Protocols). Monitor body weight and hydration status (e.g., skin turgor). | To quantify the severity and monitor for signs of dehydration. |
| 2. Supportive Care | Provide supplemental hydration (e.g., subcutaneous sterile saline) if dehydration is suspected. Offer a highly palatable and digestible diet. | To prevent dehydration and maintain nutritional intake. |
| 3. Anti-diarrheal Medication | In cases of moderate to severe diarrhea, the use of loperamide (B1203769) may be considered after veterinary consultation for appropriate dosing. | To reduce gastrointestinal motility and fluid loss.[1] |
| 4. Dose Adjustment | For persistent or severe diarrhea, a dose reduction or temporary cessation of Abivertinib treatment may be necessary. | To manage the adverse effect and allow for gastrointestinal recovery. |
Data Presentation
Table 1: Illustrative Dose-Dependent Adverse Effects of a Third-Generation EGFR/BTK Inhibitor in a 28-Day Rodent Study
Disclaimer: This table is a representative example based on typical findings for this class of compounds and is not based on specific preclinical data for this compound.
| Dose Group (mg/kg/day) | Incidence of Diarrhea (%) | Mean Dermatological Score (0-4) | Mean AST/ALT Elevation (Fold change from baseline) |
| Vehicle Control | 0 | 0.1 | 1.1 |
| Low Dose | 15 | 0.8 | 1.5 |
| Mid Dose | 40 | 1.9 | 2.8 |
| High Dose | 85 | 3.2 | 5.1 |
Experimental Protocols
Protocol for Monitoring and Scoring Dermatological Toxicity
-
Frequency: At least three times per week.
-
Procedure:
-
Visually inspect the entire body surface of the animal, paying close attention to the dorsal trunk, face, ears, and paws.
-
Score the severity of the rash and alopecia based on the following scale:
-
0: No observable changes.
-
1 (Mild): Faint erythema or localized, small patches of hair thinning.
-
2 (Moderate): Clear erythema, papules, and/or significant hair loss in one or more areas.
-
3 (Severe): Confluent erythema, pustules, crusting, and/or extensive alopecia.
-
4 (Very Severe): Ulceration, severe inflammation, and widespread alopecia.
-
-
Record the scores for each animal in the study log.
-
Protocol for Monitoring and Grading Diarrhea
-
Frequency: Daily.
-
Procedure:
-
Observe the feces in the cage for consistency. If necessary, gently palpate the abdomen to stimulate defecation for a fresh sample.
-
Grade the fecal consistency using the following scale:
-
0: Normal, well-formed pellets.
-
1 (Mild): Soft, but still formed pellets.
-
2 (Moderate): Very soft, unformed stools (pasty).
-
3 (Severe): Watery diarrhea.
-
-
Record the daily score for each animal. If a score of 2 or 3 is observed, initiate daily body weight monitoring.
-
Protocol for Cardiovascular Monitoring
-
Rationale: While less common, some TKIs have been associated with cardiovascular effects. Baseline and periodic monitoring can be implemented, especially in longer-term studies or with higher doses.
-
Procedure (in a dedicated cohort or as part of safety pharmacology studies):
-
Baseline: Prior to the first dose, record baseline electrocardiogram (ECG) and blood pressure measurements in conscious, restrained animals or via telemetry.
-
Interim Monitoring: Repeat ECG and blood pressure measurements at specified time points during the study (e.g., weekly or bi-weekly).
-
Parameters to Assess: Heart rate, QT interval, and mean arterial pressure. Any significant changes from baseline should be noted and evaluated.
-
Mandatory Visualizations
Caption: Abivertinib Signaling Pathway Inhibition.
Caption: Troubleshooting Workflow for Adverse Events.
Caption: Experimental Workflow for Toxicity Monitoring.
References
Technical Support Center: Optimizing Abivertinib Maleate for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Abivertinib maleate (B1232345) in in vitro settings. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure the successful application of this potent EGFR and BTK inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is Abivertinib maleate and what is its mechanism of action?
This compound is an orally active, third-generation, irreversible epidermal growth factor receptor (EGFR) inhibitor.[1][2] It is highly selective for mutant forms of EGFR, including the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC), while showing significantly less activity against wild-type EGFR.[3] Additionally, this compound functions as a Bruton's tyrosine kinase (BTK) inhibitor, which can induce apoptosis, making it a dual-target inhibitor.[2][4] This dual inhibition of both EGFR and BTK signaling pathways underscores its potent anti-cancer effects.[1]
Q2: What are the primary research applications for this compound in vitro?
In a laboratory setting, this compound is primarily used to:
-
Investigate the molecular mechanisms of EGFR- and BTK-driven cancers.
-
Study the efficacy of inhibiting these pathways in various cancer cell lines, particularly NSCLC with EGFR mutations.[3]
-
Explore mechanisms of acquired resistance to other EGFR tyrosine kinase inhibitors (TKIs).[5][6]
-
Assess the impact of dual EGFR/BTK inhibition on cell proliferation, apoptosis, and other cellular processes.[1][4]
Q3: Why does this compound precipitate in my cell culture medium?
Precipitation of this compound in aqueous-based cell culture media is a common issue primarily due to its low aqueous solubility.[4][7] When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution if its solubility limit is exceeded.[7][8] Other contributing factors can include the final concentration of the compound, the method of dilution, and the composition of the media itself.[7]
Solubility and Stock Solution Preparation
Solubility Data
Properly dissolving this compound is the first critical step for any successful in vitro experiment. The following table summarizes its solubility in common laboratory solvents. It is highly recommended to use fresh, anhydrous solvents, as absorbed moisture can significantly reduce the solubility of the compound.[9][10]
| Solvent | Solubility | Molar Equivalent (for ≥100 mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1][4] | ≥ 165.67 mM[1][4] | Use fresh, high-purity, anhydrous DMSO to ensure maximum solubility.[9] |
| Ethanol | 97 mg/mL[9] | ~160.7 mM | May require sonication to achieve complete dissolution.[11] |
| Water | < 0.1 mg/mL (Insoluble)[1][4] | - | Heating or sonication does not significantly improve solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol details the preparation of a concentrated stock solution in DMSO, which can be stored for future use.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM to 100 mM). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.04 mg of this compound (MW: 603.60 g/mol ) in 1 mL of DMSO.
-
Vortex the tube vigorously until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Visually inspect the solution against a light source to ensure there are no visible particles or signs of precipitation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the critical step of diluting the concentrated DMSO stock solution into your cell culture medium. The goal is to minimize precipitation while avoiding solvent-induced cytotoxicity.
Materials:
-
High-concentration this compound stock solution (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile pipettes and tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Crucially, ensure the final concentration of DMSO in the cell culture medium is kept below 0.5%, and ideally at or below 0.1%, to avoid toxicity to the cells. [8][11]
-
Directly add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium.[10] Do not create intermediate dilutions in aqueous buffers like PBS, as this will likely cause immediate precipitation.[10]
-
Immediately after adding the stock solution, mix the medium thoroughly by gentle swirling or inverting the tube to ensure rapid and uniform dispersion of the compound.[7][11]
-
Visually inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.
-
Use the freshly prepared working solution immediately to treat your cells.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation occurs immediately after adding the stock solution to the media. | 1. High Final Concentration: The desired final concentration exceeds the solubility limit of this compound in the aqueous media.[7] 2. Improper Dilution: Adding the stock solution too quickly or without adequate mixing creates localized high concentrations, causing the compound to fall out of solution.[7] 3. Cold Media: Adding the stock to cold media can decrease solubility. | 1. Lower the Concentration: If experimentally viable, reduce the final working concentration of this compound. 2. Optimize Dilution: Pre-warm the media to 37°C. Add the stock solution dropwise directly into the full volume of media while gently swirling to ensure rapid and even distribution.[7][8] 3. Use a Less Concentrated Stock: Prepare a lower concentration intermediate stock in DMSO before the final dilution, if this helps maintain a low final DMSO percentage. |
| Precipitation appears hours or days after incubation. | 1. Compound Instability: this compound may not be stable in the aqueous environment of the culture media over extended periods.[7] 2. Media Evaporation: Evaporation of media in the incubator can increase the compound's concentration over time, leading to precipitation.[7] 3. Interaction with Media Components: Certain salts or proteins in the media may interact with the compound, reducing its solubility over time.[7] | 1. Refresh Media: For long-term experiments, consider performing media changes with freshly prepared this compound-containing media every 24-48 hours. 2. Ensure Proper Humidification: Check and maintain the humidity levels in your incubator to minimize evaporation.[7] 3. Filter the Media: If fine precipitates are observed, you may filter the working solution through a 0.22 µm syringe filter before adding it to the cells, though this may slightly lower the effective concentration.[7] |
| Inconsistent experimental results or lower than expected efficacy. | 1. Partial Precipitation: Undetected micro-precipitation is occurring, which reduces the effective concentration of the inhibitor available to the cells.[7] 2. Inaccurate Stock Concentration: The stock solution may not have been prepared accurately or has degraded due to improper storage (e.g., repeated freeze-thaw cycles). | 1. Visually Inspect: Before each experiment, carefully inspect the prepared media for any signs of precipitation. 2. Prepare Fresh Stock: Prepare fresh stock solutions regularly and always aliquot for single use to ensure concentration accuracy and compound integrity.[7][11] 3. Include Proper Controls: Always include a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are due to the inhibitor and not the solvent. |
Visualizing Pathways and Workflows
Signaling Pathways
This compound exerts its effects by inhibiting key signaling nodes in cancer cells. The diagrams below illustrate the EGFR and BTK pathways that are targeted by this inhibitor.
Caption: EGFR signaling cascade and point of inhibition by this compound.
Caption: BTK signaling pathway and point of inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for using this compound in an in vitro cell viability assay, such as an MTT or MTS assay.[12][13]
Caption: Workflow for a cell viability assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Avitinib Maleate used for? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Bruton’s tyrosine kinase (BTK) mediates resistance to EGFR inhibition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Abivertinib maleate experiments
Welcome to the technical support center for Abivertinib maleate (B1232345) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Abivertinib maleate and what are its primary targets?
This compound is an orally active, third-generation, irreversible tyrosine kinase inhibitor (TKI).[1][2][3] It is a dual inhibitor that selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1][4][5][6] Its primary application is in non-small cell lung cancer (NSCLC) for patients who have developed resistance to first-generation EGFR TKIs, largely due to the T790M "gatekeeper" mutation.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is readily soluble in DMSO but is insoluble in water.[4][6] For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[7] To ensure complete dissolution, vortexing and gentle warming or brief sonication can be applied. Stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][7] Note that hygroscopic DMSO can significantly impact the solubility of the product, so using a fresh, unopened vial of DMSO is recommended.[6]
Q3: What are the known off-target effects of Abivertinib?
While Abivertinib is highly selective for mutant EGFR and BTK, broader kinase screening has revealed some off-target activities. At a concentration of 1 µM, Abivertinib inhibited 33 out of 349 unique kinases by more than 80%, including JAK3 and five members of the TEC kinase family.[8] However, in cell-based functional assays, the inhibitory potency against these off-targets, such as BTK and JAK3, was found to be much weaker, suggesting a minimal risk of off-target effects at pharmacologically relevant concentrations.[8]
Q4: My experimental results with Abivertinib are inconsistent. What are the common causes?
Inconsistent results in Abivertinib experiments can stem from several factors:
-
Compound Precipitation: Due to its low aqueous solubility, Abivertinib can precipitate in cell culture media, especially at higher concentrations or after prolonged incubation.[7]
-
Cell Line Variability: The expression and activation status of EGFR and BTK can vary significantly between cell lines, influencing their sensitivity to Abivertinib.[7]
-
Inconsistent Experimental Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can all contribute to result variability.[7]
-
Development of Resistance: Prolonged exposure to Abivertinib can lead to the development of resistance mechanisms in cancer cells.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Problem: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability (e.g., MTT, MTS) assays with Abivertinib.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Precipitation | Pre-warm the cell culture medium to 37°C before adding the Abivertinib stock solution. Perform serial dilutions in pre-warmed media and ensure thorough mixing at each step. Visually inspect the wells for any signs of precipitation under a microscope.[7] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for accurate and consistent cell seeding across all wells of the microplate.[7] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate Abivertinib and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[7] |
| Inconsistent Incubation Time | The timing of Abivertinib addition and the total incubation period should be kept consistent across all plates and experiments.[7] |
Issue 2: Lack of Expected Inhibition of Downstream Signaling in Western Blots
Problem: My Western blot analysis does not show the expected decrease in phosphorylated EGFR (p-EGFR) or phosphorylated BTK (p-BTK) after Abivertinib treatment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration or Treatment Time | The concentration of Abivertinib may be too low, or the treatment time too short to effectively inhibit EGFR and/or BTK signaling. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[7] |
| Low Target Expression or Activation | Confirm that your chosen cell line expresses the target proteins (mutant EGFR, BTK) and that the signaling pathway is active. For EGFR, this can be stimulated with its ligand, EGF.[11] |
| Poor Antibody Quality | The specificity and quality of the primary and secondary antibodies are critical for reliable results. Validate your antibodies and determine their optimal working concentrations.[7] |
| Development of Resistance | If you are working with a cell line that has been cultured with Abivertinib for an extended period, it may have developed resistance. Known resistance mechanisms include EGFR tertiary mutations (e.g., C797S), EGFR amplification, and activation of bypass signaling pathways.[9][10][12][13] |
Data Presentation
Table 1: IC50 Values of Abivertinib (AC0010) Against EGFR Kinases
| EGFR Variant | IC50 (nM) |
| EGFR L858R | 0.18[5][6] |
| EGFR T790M | 0.18[5][6] |
| Wild-type EGFR | 7.68[5][6] |
Table 2: Cellular IC50 Values of Abivertinib (AC0010) for Inhibition of EGFR Phosphorylation
| Cell Line | EGFR Status | Cellular IC50 (nM) |
| NCI-H1975 | L858R/T790M | 7.3[5][6] |
| NIH/3T3_TC32T8 | Not Specified | 2.8[5][6] |
| A431 | Wild-type | ~840 (calculated from 115-fold less sensitivity than NCI-H1975)[5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of Abivertinib on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete culture medium. Remove the old medium from the wells and add the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Abivertinib concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1 to 4 hours at 37°C.[14]
-
Solubilization: Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Data Acquisition: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]
Western Blot Analysis of EGFR and BTK Phosphorylation
This protocol is designed to assess the inhibitory effect of Abivertinib on EGFR and BTK signaling.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Abivertinib for the desired time. Include a vehicle control (DMSO). For EGFR phosphorylation analysis, you may want to stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) after the inhibitor treatment.[11]
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[11][15] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[15]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[15] Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[15]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15] Load 20-30 µg of total protein per lane onto a polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-BTK (Tyr223), anti-BTK) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.[15]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
Visualizations
Caption: this compound signaling pathway inhibition.
References
- 1. aceatherapeutics.com [aceatherapeutics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C30H34FN7O8 | CID 137321960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Abivertinib Maleate Biomarker Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abivertinib maleate. The following information is intended to assist in the design and troubleshooting of experiments aimed at identifying biomarkers of response to this dual EGFR/BTK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers for sensitivity to Abivertinib in Non-Small Cell Lung Cancer (NSCLC)?
A1: The primary biomarkers indicating sensitivity to Abivertinib in NSCLC are specific mutations in the Epidermal Growth Factor Receptor (EGFR) gene. Abivertinib is a third-generation EGFR Tyrosine Kinase Inhibitor (TKI) that potently targets both activating mutations and the T790M resistance mutation.[1][2] Key sensitivity biomarkers include:
-
EGFR Activating Mutations: Such as the L858R point mutation in exon 21 and exon 19 deletions.[1][3]
-
EGFR T790M "Gatekeeper" Mutation: This mutation is the most common cause of acquired resistance to first-generation EGFR TKIs.[2][4] Abivertinib effectively inhibits EGFR harboring this mutation.
-
Integrin Subunit Alpha 8 (ITGA8) Expression: Recent studies suggest that higher expression of ITGA8 may enhance sensitivity to Abivertinib by attenuating the FAK/SRC/AKT/MAPK signaling pathway.[5]
Q2: What are the known mechanisms and biomarkers of resistance to Abivertinib?
A2: Resistance to Abivertinib is heterogeneous and can be driven by both EGFR-dependent and EGFR-independent mechanisms. A key clinical study (NCT02330367) identified several resistance mechanisms:[6][7]
-
EGFR Amplification: This is the most common resistance mechanism observed.[6][7]
-
EGFR Tertiary Mutations: The most notable is the C797S mutation. The allelic context of C797S with T790M (cis or trans) is critical for determining subsequent treatment strategies.[7][8][9] The L718V mutation has also been reported.[7]
-
Loss of EGFR T790M Mutation: A subset of patients may lose the T790M mutation upon developing resistance to Abivertinib.[6][7]
-
Bypass Track Activation: Alterations in other signaling pathways can confer resistance. These include:
-
Histologic Transformation: Transformation to small-cell lung cancer has been observed as a resistance mechanism.[6]
Q3: How does Abivertinib's dual inhibitory function affect biomarker discovery?
A3: Abivertinib inhibits both EGFR and Bruton's Tyrosine Kinase (BTK).[1][2] While EGFR mutations are the primary biomarkers in NSCLC, the BTK inhibitory activity is relevant in other contexts, such as B-cell malignancies and inflammatory conditions like COVID-19.[2][10] For researchers studying Abivertinib, it is crucial to consider the cellular context. In epithelial-derived cancers like NSCLC, EGFR pathway biomarkers are paramount. In hematological malignancies or inflammatory disease models, assessing BTK expression, phosphorylation status, and downstream signaling pathways (e.g., NF-κB) would be more relevant.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Abivertinib
| Target | IC50 (nM) | Cell Line | Notes |
| EGFR L858R | 0.18 | - | Potent inhibition of a common activating mutation.[1] |
| EGFR T790M | 0.18 | - | High potency against the key resistance mutation to 1st/2nd gen TKIs.[1] |
| Wild-Type EGFR | 7.68 | - | Selective for mutant over wild-type EGFR, suggesting a better safety profile.[1] |
| Mutant EGFR Phosphorylation | 2.8 | NIH/3T3_TC32T8 | Demonstrates cellular target engagement.[1] |
| Mutant EGFR Phosphorylation | 7.3 | NCI-H1975 | Demonstrates cellular target engagement.[1] |
Table 2: Clinical Efficacy of Abivertinib in EGFR T790M+ NSCLC (NCT02330367)
| Parameter | Value | 95% Confidence Interval | Notes |
| Overall Response Rate (ORR) | 56.5% | - | Assessed by Independent Review Committee (IRC) at 38.8 months median follow-up.[3] |
| Complete Response (CR) | 5.3% | - | A significant portion of responders achieved complete tumor regression.[3][11] |
| Median Overall Survival (OS) | 28.2 months | - | Demonstrates long-term clinical benefit in a heavily pretreated population.[3][11] |
| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 - 8.8 | From an earlier data cutoff at 19.2 months follow-up.[11][12] |
| Disease Control Rate (DCR) | 88.0% | 82.9% - 92.1% | Indicates that the vast majority of patients experienced clinical benefit.[11][12] |
Table 3: Frequency of Abivertinib Resistance Mechanisms (NCT02330367)
| Resistance Mechanism | Frequency | Notes |
| EGFR Amplification | 23% (putative) | The most common mechanism of acquired resistance.[6][7] |
| EGFR T790M Loss | 15% | A significant fraction of patients lose the targetable mutation.[6][7] |
| EGFR Tertiary Mutations (e.g., C797S) | 13% | Emergence of new mutations that hinder Abivertinib binding.[6][7] |
| Other EGFR-independent mechanisms | Variable | Involves alterations in MET, HER2, PIK3CA, CDKN2A, TP53, Rb1, and SCLC transformation.[6] |
Experimental Protocols
EGFR Mutation Analysis by Next-Generation Sequencing (NGS)
This protocol outlines the general workflow for detecting EGFR mutations in tumor tissue or circulating tumor DNA (ctDNA).
Objective: To identify activating (L858R, Exon 19 del), resistance (T790M), and tertiary (C797S) EGFR mutations.
Methodology:
-
Sample Preparation:
-
FFPE Tissue: Extract genomic DNA using a commercially available kit optimized for formalin-fixed, paraffin-embedded tissue. Quantify DNA and assess quality.
-
Plasma (for ctDNA): Collect peripheral blood in specialized tubes (e.g., Streck Cell-Free DNA BCT). Perform a double-spin centrifugation protocol to separate plasma. Extract ctDNA using a dedicated kit.[13][14][15]
-
-
Library Preparation:
-
Use a targeted NGS panel that includes all exons of the EGFR gene. The Oncomine Precision Assay is an example of such a panel.[16]
-
Fragment DNA and ligate sequencing adapters.
-
Perform PCR amplification to enrich for the target regions and add sample-specific barcodes.
-
-
Sequencing:
-
Pool barcoded libraries and sequence on an NGS platform (e.g., Ion Torrent PGM, Illumina MiSeq/NextSeq).[17]
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotate identified variants to determine their clinical significance.
-
Troubleshooting:
-
Low DNA Yield/Quality from FFPE: Use specialized extraction kits. Consider a pre-amplification step if input DNA is very low.
-
Failure to Detect Known Mutations: Verify the NGS panel covers the regions of interest. Compare results with an orthogonal method like droplet digital PCR (ddPCR) for low-frequency mutations.[17][18]
-
Ambiguous C797S Allelic Phase: For cfDNA, specialized ddPCR assays or long-read sequencing may be required to determine if C797S and T790M are in cis or trans.[19][20]
Gene Amplification Analysis by Fluorescence In Situ Hybridization (FISH)
Objective: To detect amplification of MET and HER2 as potential resistance mechanisms.
Methodology:
-
Slide Preparation: Prepare 4-5 µm thick sections from FFPE tumor blocks.
-
Pre-treatment: Deparaffinize slides, followed by heat-induced epitope retrieval and protease digestion to expose target DNA.
-
Probe Hybridization: Apply a locus-specific identifier (LSI) probe for the gene of interest (MET or HER2) and a chromosome enumeration probe (CEP) for the corresponding centromere (CEP7 for MET, CEP17 for HER2). Denature the probes and target DNA, then hybridize overnight.[21][22][23]
-
Washing and Counterstaining: Wash slides to remove unbound probe, and counterstain with DAPI.
-
Imaging and Analysis:
Troubleshooting:
-
Weak/No Signals: Optimize protease digestion time. Ensure proper probe denaturation.
-
High Background: Inadequate washing. Use of high-quality reagents.
-
Difficulty in Identifying Tumor Cells: Use an adjacent H&E stained slide for morphological correlation.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Abivertinib.
Caption: ITGA8-mediated sensitization to Abivertinib via FAK/SRC pathway.
Caption: Experimental workflow for identifying biomarkers of response to Abivertinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Development of a programmed cell death ligand-1 immunohistochemical assay validated for analysis of non-small cell lung cancer and head and neck squamous cell carcinoma | Scilit [scilit.com]
- 5. Genome-wide CRISPR-Cas9 screening identifies ITGA8 responsible for abivertinib sensitivity in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of Circulating Tumor DNA as a Biomarker for Non-Small Cell Lung Cancer [frontiersin.org]
- 15. Circulating tumour DNA: A new biomarker to monitor resistance in NSCLC patients treated with EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Monitoring epidermal growth factor receptor C797S mutation in Japanese non–small cell lung cancer patients with serial cell‐free DNA evaluation using digital droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | NGS coverage accurately predicts MET and HER2 (ERBB2) gene amplifications in a real-world non-small cell lung cancer cohort [frontiersin.org]
- 24. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
Abivertinib Maleate and the Tumor Microenvironment: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the impact of abivertinib maleate (B1232345) on the tumor microenvironment (TME). Abivertinib is a novel, orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) inhibitor that also targets Bruton's tyrosine kinase (BTK).[1] This dual activity suggests a significant potential to not only directly target tumor cells but also to modulate the complex immune landscape within the TME.
This resource offers frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed experimental protocols, and a summary of available data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of abivertinib maleate?
A1: this compound has a dual mechanism of action. Firstly, it acts as a potent and irreversible inhibitor of mutant EGFR, including the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC).[1] Secondly, it inhibits Bruton's tyrosine kinase (BTK), a key component of B-cell receptor signaling and a crucial regulator of various immune cells.[1]
Q2: How does the inhibition of BTK by abivertinib impact the tumor microenvironment?
A2: BTK is expressed in various hematopoietic cells, including B cells, macrophages, monocytes, and dendritic cells. Its inhibition can modulate the functions of these immune cells. Based on the known roles of BTK and the effects of other BTK inhibitors, abivertinib is expected to impact the TME by:
-
Reducing the production of pro-inflammatory cytokines: Abivertinib has been shown to inhibit the release of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
-
Modulating immune cell populations: It may alter the balance of immune-suppressive and anti-tumor immune cells within the TME. This could involve reducing myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while potentially enhancing the activity of cytotoxic T lymphocytes and Natural Killer (NK) cells.
Q3: What are the expected effects of abivertinib on cytokine profiles in in-vitro or in-vivo models?
A3: Based on its BTK inhibitory activity, abivertinib is expected to suppress the production of several pro-inflammatory cytokines. Researchers can anticipate a dose-dependent decrease in cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants or plasma from treated animals.
Q4: Are there any known resistance mechanisms to abivertinib's immunomodulatory effects?
A4: While research is ongoing, potential resistance mechanisms could involve the activation of alternative signaling pathways in immune cells that bypass BTK, or alterations in the tumor microenvironment that prevent immune cell infiltration or function despite BTK inhibition.
Troubleshooting Experimental Assays
This section addresses common issues that may arise during the investigation of abivertinib's effects on the TME.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent changes in immune cell populations in tumors after abivertinib treatment (Flow Cytometry) | 1. Variability in tumor digestion and single-cell suspension preparation.2. Inconsistent drug delivery or metabolism in animal models.3. Suboptimal antibody panel or gating strategy.4. Timing of tumor collection relative to treatment administration. | 1. Standardize the tumor dissociation protocol (enzyme concentration, incubation time, mechanical disruption).2. Ensure consistent dosing and formulation. Consider pharmacokinetic studies to confirm drug exposure.3. Optimize antibody titration and include fluorescence minus one (FMO) controls for accurate gating.4. Perform a time-course experiment to determine the optimal time point for observing changes in immune cell populations. |
| High background or weak signal in cytokine ELISA | 1. Improper plate coating with capture antibody.2. Insufficient blocking.3. Incorrect antibody concentrations (capture or detection).4. Issues with the substrate or stop solution. | 1. Ensure the capture antibody is diluted in an appropriate coating buffer and incubated overnight at 4°C.2. Use a high-quality blocking buffer and incubate for at least 1-2 hours.3. Titrate both capture and detection antibodies to determine optimal concentrations.4. Use fresh substrate and ensure the stop solution is added at the correct time and mixed properly. |
| Variable PD-L1 staining in tumor tissue (Immunohistochemistry) | 1. Tissue fixation and processing variability.2. Use of different antibody clones with varying sensitivities.3. Inconsistent antigen retrieval methods.4. Subjective scoring of PD-L1 expression. | 1. Standardize tissue fixation time and protocol.2. Use a validated PD-L1 antibody clone and ensure consistent lot-to-lot performance.3. Optimize antigen retrieval conditions (pH, temperature, time) for your specific tissue and antibody.4. Develop a clear and standardized scoring system and have it performed by at least two independent evaluators. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound. Note: Specific data on the modulation of immune cell populations within the tumor microenvironment by abivertinib is still emerging. The information provided for other BTK inhibitors is for contextual reference.
Table 1: Effect of Abivertinib on Cytokine Production
| Cytokine | Model System | Effect |
| IL-1β | Not specified | Inhibition |
| IL-6 | Not specified | Inhibition |
| TNF-α | Not specified | Inhibition |
Table 2: In-vitro Activity of Abivertinib
| Target | Cell Type | IC50 |
| BTK | Human PBMCs | 0.78 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental setups.
Protocol 1: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the different immune cell populations within the tumor microenvironment following abivertinib treatment.
Materials:
-
Freshly excised tumors
-
RPMI 1640 medium with 10% FBS
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
70µm and 40µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD56, CD11b, Gr-1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue into small pieces and digest using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.
-
Filtration: Pass the cell suspension through a 70µm cell strainer followed by a 40µm cell strainer to remove clumps.
-
RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.
-
Cell Staining: a. Resuspend cells in FACS buffer and perform a cell count. b. Stain with a live/dead dye to exclude non-viable cells. c. Block Fc receptors with an Fc block to prevent non-specific antibody binding. d. Incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark. e. For intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Data Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software, gating on live, single cells, and then on specific immune cell populations.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To measure the concentration of specific cytokines in cell culture supernatants or plasma from abivertinib-treated samples.
Materials:
-
ELISA plate
-
Capture and detection antibody pair for the cytokine of interest
-
Recombinant cytokine standard
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add serially diluted standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.
-
Reading: Add the stop solution and read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Protocol 3: Immunohistochemistry (IHC) for PD-L1 Expression
Objective: To assess the expression of PD-L1 on tumor cells and immune cells within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against PD-L1
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PD-L1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Wash and apply the DAB substrate to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and score the percentage of PD-L1 positive tumor cells and/or immune cells.
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and workflows are provided below to aid in understanding the experimental logic and abivertinib's mechanism of action.
References
Technical Support Center: Synthetic Lethal Partners with Abivertinib Maleate in Resistant Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating synthetic lethal partners with Abivertinib maleate (B1232345) in the context of acquired resistance in tumors.
Frequently Asked Questions (FAQs)
Q1: What is Abivertinib maleate and what is its primary mechanism of action?
This compound (formerly known as AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively and irreversibly inhibit EGFR-activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while having minimal activity against wild-type EGFR.[1][2] Abivertinib is also a potent inhibitor of Bruton's tyrosine kinase (BTK).[3]
Q2: What are the known mechanisms of acquired resistance to Abivertinib?
Clinical and preclinical studies have identified several mechanisms of acquired resistance to Abivertinib in non-small cell lung cancer (NSCLC), including:
-
On-target EGFR alterations:
-
Activation of bypass signaling pathways:
-
Histologic transformation:
-
Transformation from NSCLC to small cell lung cancer (SCLC).[4]
-
Q3: What is "synthetic lethality" and how can it be applied to overcome Abivertinib resistance?
Synthetic lethality is a concept in genetics where the simultaneous loss of function of two genes is lethal to a cell, while the loss of only one of the genes is not. In the context of cancer therapy, this can be exploited by targeting a gene that is synthetic lethal to a cancer-specific mutation or the inhibition of a primary drug target.
For Abivertinib resistance, the principle is to identify a second target (a "synthetic lethal partner") that, when inhibited, is lethal to cancer cells that have developed resistance to Abivertinib. For example, if a tumor becomes resistant to Abivertinib through MET amplification, a MET inhibitor could be a synthetic lethal partner.
Q4: What are the most promising synthetic lethal partners for Abivertinib in resistant tumors?
Based on the known resistance mechanisms, the most promising synthetic lethal partners for Abivertinib are inhibitors of the key bypass pathways:
-
MET inhibitors: For tumors with MET amplification. Preclinical studies have shown that combining a third-generation EGFR TKI with a MET inhibitor can overcome resistance.[5]
-
Bcl-2 inhibitors: For tumors that have become dependent on anti-apoptotic signaling. Targeting Bcl-2 has been suggested as a strategy to overcome resistance to Abivertinib.[5]
-
PI3K inhibitors: For tumors with activating mutations in the PI3K pathway.
-
HER2 inhibitors: For tumors with HER2 amplification.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments to identify and validate synthetic lethal partners with Abivertinib.
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase during the assay. |
| Drug Concentration and Preparation | Prepare fresh drug dilutions for each experiment. Ensure complete solubilization of this compound and the combination drug. |
| Incubation Time | Optimize the drug incubation time (e.g., 48, 72, 96 hours) for your specific cell line and drug combination. |
| Assay Interference | Some compounds can interfere with the assay chemistry. Run a cell-free control with the compounds to check for direct effects on the assay reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
Issue 2: Difficulty in identifying significant hits from a CRISPR-based synthetic lethal screen.
| Potential Cause | Troubleshooting Steps |
| Suboptimal sgRNA Library Representation | Ensure a high multiplicity of infection (MOI) during lentiviral transduction to achieve adequate library representation in the cell population. |
| Insufficient Selection Pressure | Optimize the concentration of Abivertinib used for the screen. It should be sufficient to inhibit the growth of sensitive cells but allow resistant clones to emerge. |
| High False-Positive Rate | Validate top hits from the primary screen using individual sgRNAs and in different cell line models. |
| Off-target Effects of sgRNAs | Use multiple sgRNAs per gene to confirm that the observed phenotype is not due to off-target effects. |
Issue 3: Lack of synergy observed with a potential synthetic lethal partner.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing Schedule | Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) of Abivertinib and the combination drug. |
| Cell Line Specificity | The synthetic lethal interaction may be context-dependent. Test the combination in multiple cell lines with the relevant resistance mechanism. |
| Inappropriate Combination Ratio | Perform a dose-response matrix experiment to test a wide range of concentrations and ratios of the two drugs. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| NCI-H1975 | L858R/T790M | 7.3 | [6] |
| HCC827 | exon 19 del | Not specified | [6] |
| A431 | Wild-type | >2000 | [6] |
Table 2: Representative Preclinical Data on Combination Strategies to Overcome Resistance to Third-Generation EGFR TKIs
Disclaimer: The following data is for illustrative purposes and may not be specific to this compound, but represents the rationale for combination therapies.
| Resistance Mechanism | Combination Strategy | Cell Line | Effect | Reference |
| MET Amplification | EGFR TKI + MET Inhibitor | H1975-R (Osimertinib-resistant) | Synergistic growth inhibition | [7] |
| Bcl-2 Upregulation | EGFR TKI + Bcl-2 Inhibitor | PC9-R (Gefitinib-resistant) | Enhanced apoptosis | [8] |
| PIK3CA Mutation | EGFR TKI + PI3K Inhibitor | - | Potential to overcome resistance | [9] |
| HER2 Amplification | EGFR TKI + HER2 Inhibitor | NCI-N87 (HER2-amplified) | Synergistic growth inhibition | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Synergy Assessment
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound alone, the potential synthetic lethal partner alone, and in combination at various fixed ratios for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and the combination. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: CRISPR-Cas9 Based Synthetic Lethal Screening
-
Cell Line Preparation: Establish a stable Cas9-expressing cell line from an Abivertinib-resistant tumor model.
-
Lentiviral sgRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide or targeted sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Drug Treatment: Split the cell population into two groups: one treated with vehicle control and the other with a predetermined concentration of this compound.
-
Cell Harvesting: Harvest cells at an early time point (T0) and after a period of drug selection (e.g., 14-21 days).
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA, amplify the sgRNA cassettes by PCR, and perform next-generation sequencing to determine the abundance of each sgRNA in each condition.
-
Data Analysis: Identify sgRNAs that are significantly depleted in the Abivertinib-treated group compared to the control group. The genes targeted by these sgRNAs are potential synthetic lethal partners.
Mandatory Visualizations
Caption: EGFR signaling and bypass resistance pathways targeted by combination therapies.
Caption: Experimental workflow for a CRISPR-Cas9 based synthetic lethal screen.
References
- 1. aceatherapeutics.com [aceatherapeutics.com]
- 2. onclive.com [onclive.com]
- 3. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic strategies for afatinib‐resistant lung cancer harboring HER2 alterations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Abivertinib Maleate Versus Osimertinib in EGFR T790M-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abivertinib maleate (B1232345) and Osimertinib (B560133), two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), for the treatment of non-small cell lung cancer (NSCLC) harboring the EGFR T790M resistance mutation. This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.
Executive Summary
Both Abivertinib and Osimertinib are irreversible EGFR TKIs designed to selectively target mutant forms of EGFR, including the T790M "gatekeeper" mutation, while sparing wild-type EGFR.[1][2][3][4] Osimertinib is an established standard-of-care treatment in this setting, with extensive clinical data from large-scale phase III trials.[5][6] Abivertinib is a novel, structurally distinct molecule that has also demonstrated significant clinical activity in phase I/II trials.[7][8][9] This guide will delve into their mechanisms of action, comparative efficacy and safety data from key clinical trials, and the detailed experimental protocols of these studies.
Mechanism of Action
Both drugs are third-generation EGFR TKIs that irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[4][10] This covalent binding leads to the inhibition of EGFR phosphorylation and downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[2][10] A key advantage of these third-generation inhibitors is their high selectivity for mutant EGFR over wild-type EGFR, which is intended to reduce off-target toxicities.[3][10]
Abivertinib is also noted to be an inhibitor of Bruton's tyrosine kinase (BTK), which may contribute to its immunomodulatory effects, though its primary mechanism in NSCLC is through EGFR inhibition.[2][11]
Signaling Pathway Inhibition
Figure 1: Inhibition of EGFR downstream signaling pathways by Abivertinib and Osimertinib.
Comparative Efficacy
Direct head-to-head comparative trials between Abivertinib and Osimertinib in the T790M-mutant NSCLC population are not yet available. The following tables summarize efficacy data from key studies for each drug: a Phase I/II study for Abivertinib and the Phase III AURA3 trial for Osimertinib. It is important to note that cross-trial comparisons have limitations due to differences in study design, patient populations, and methodologies.
Table 1: Efficacy in EGFR T790M-Mutant NSCLC (Second-Line Treatment)
| Efficacy Endpoint | Abivertinib (Phase I/II, NCT02330367)[7][8] | Osimertinib (AURA3 Phase III, NCT02151981)[12][13] |
| Overall Response Rate (ORR) | 56.5% (IRC assessed) | 71% (Investigator assessed) |
| Complete Response (CR) | 5.3% | Not specified in some reports, but ORR includes CRs |
| Disease Control Rate (DCR) | 88.0% | 92% (AURA2 Phase II)[6] |
| Median Progression-Free Survival (PFS) | 7.5 months | 10.1 months |
| Median Overall Survival (OS) | 28.2 months | 26.8 months |
| Median Duration of Response (DoR) | 8.5 months | 7.8 months (AURA2 Phase II)[6] |
IRC: Independent Review Committee
Safety and Tolerability
The safety profiles of both drugs are generally manageable, with a lower incidence of severe adverse events compared to chemotherapy.[13][14] The most common adverse events are summarized below.
Table 2: Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Abivertinib (Phase I/II)[7][15] | Osimertinib (AURA3)[13] |
| Diarrhea | 61.2% | 32% |
| Rash | 37.0% | 32% |
| Alanine Aminotransferase (ALT) Increase | 64.8% | Not specified in top AEs |
| Aspartate Aminotransferase (AST) Increase | 57.3% | Not specified in top AEs |
| Nausea | Not specified in top AEs | 47% (in chemotherapy arm) |
| Grade ≥3 Treatment-Related AEs | 32.6% | Diarrhea (1%), Rash (<1%) |
Experimental Protocols
Abivertinib Phase I/II Study (NCT02330367)
This was a multicenter, open-label, single-arm study conducted in China to evaluate the efficacy and safety of Abivertinib in patients with EGFR T790M-mutant NSCLC who had progressed on prior EGFR TKI therapy.[8][16][17]
-
Phase I (Dose Escalation): Patients received Abivertinib at doses ranging from 50 mg to 350 mg twice daily in 28-day cycles to determine the recommended Phase II dose (RP2D).[16]
-
Phase II (Dose Expansion): Patients received the RP2D of 300 mg twice daily in 21-day cycles.[8][16]
-
Key Inclusion Criteria: Histologically or cytologically confirmed advanced or unresectable NSCLC with an EGFR T790M mutation, disease progression after at least one prior EGFR TKI, and at least one measurable lesion per RECIST v1.1.[8]
-
Primary Endpoint: Overall Response Rate (ORR).[8]
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Disease Control Rate (DCR), Overall Survival (OS), and safety.[8]
-
Assessments: Tumor response was assessed every 6 weeks.[8]
Osimertinib AURA3 Phase III Study (NCT02151981)
This was a randomized, open-label, international Phase III trial comparing the efficacy and safety of Osimertinib with platinum-based doublet chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on first-line EGFR-TKI therapy.[5][12][13]
-
Randomization: Patients were randomized 2:1 to receive either Osimertinib (80 mg once daily) or a platinum-pemetrexed chemotherapy regimen (pemetrexed plus either carboplatin (B1684641) or cisplatin) every 3 weeks for up to six cycles.[5][12]
-
Key Inclusion Criteria: Histologically or cytologically documented locally advanced or metastatic NSCLC with central confirmation of an EGFR T790M mutation, and disease progression following first-line EGFR-TKI therapy.[5]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[12]
-
Secondary Endpoints: ORR, DoR, DCR, OS, and safety.[6]
-
Crossover: Patients in the chemotherapy arm were allowed to cross over to the Osimertinib arm upon disease progression.[18]
Experimental Workflow Comparison
Figure 2: Comparison of the clinical trial workflows for Abivertinib and Osimertinib.
Conclusion and Future Directions
Osimertinib is a well-established third-generation EGFR TKI with robust efficacy and a manageable safety profile demonstrated in a large Phase III clinical trial.[19][20] Abivertinib has shown promising efficacy in a Phase I/II study, with a notable overall survival benefit.[7][15] However, the lack of a randomized, controlled Phase III trial for Abivertinib makes a direct comparison with Osimertinib challenging.
Future research, including potential head-to-head clinical trials, will be crucial to definitively establish the comparative efficacy and safety of Abivertinib and Osimertinib. Additionally, understanding the mechanisms of resistance to these third-generation inhibitors is an active area of investigation. For patients who progress on Abivertinib, subsequent treatment with Osimertinib has shown some efficacy, suggesting potential sequential therapeutic strategies.[21][22] The distinct chemical structures of these two drugs may lead to different resistance patterns and off-target effects, warranting further investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. aceatherapeutics.com [aceatherapeutics.com]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. i-med.institute [i-med.institute]
- 13. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of osimertinib for patients with EGFR-mutated NSCLC: a systematic review and meta-analysis of randomized controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 19. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Curative effectiveness and safety of osimertinib in the treatment for non-small-cell lung cancer: a meta-analysis of the experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Abivertinib in patients with T790M‐positive advanced NSCLC and its subsequent treatment with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Abivertinib in patients with T790M-positive advanced NSCLC and its subsequent treatment with osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Abivertinib Maleate and Ibrutinib in the Treatment of B-cell Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abivertinib maleate (B1232345) and ibrutinib (B1684441), two prominent Bruton's tyrosine kinase (BTK) inhibitors utilized in the therapy of B-cell malignancies. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers and clinicians with the necessary information to make informed decisions in their work.
Introduction
Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment landscape for various B-cell cancers. It forms a covalent bond with the Cysteine-481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This disruption of the B-cell receptor (BCR) signaling pathway inhibits the proliferation and survival of malignant B-cells.[1]
Abivertinib maleate is a novel, third-generation tyrosine kinase inhibitor that also irreversibly targets BTK.[2] Notably, Abivertinib also exhibits potent inhibitory activity against the mutant forms of the epidermal growth factor receptor (EGFR), including the T790M mutation.[3] This dual-targeting mechanism suggests a potential for broader therapeutic applications.
Mechanism of Action
Both Abivertinib and ibrutinib exert their primary therapeutic effect by inhibiting BTK, a critical enzyme in the B-cell receptor signaling pathway. However, their target profiles and downstream effects have some distinctions.
Ibrutinib: As a first-generation BTK inhibitor, ibrutinib effectively blocks the BCR signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[1] However, it is also known to have off-target effects on other kinases such as TEC family kinases, and EGFR, which can contribute to some of its adverse effects.[4]
This compound: Abivertinib also irreversibly inhibits BTK. In addition to its potent activity against BTK, Abivertinib is a third-generation EGFR inhibitor, selectively targeting mutant forms of EGFR while having minimal activity against the wild-type receptor.[3] This dual inhibition profile may offer advantages in certain cancer types where both pathways are implicated.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by Abivertinib and ibrutinib.
Clinical Efficacy in B-cell Cancers
The following tables summarize the clinical efficacy of Abivertinib and ibrutinib in various B-cell malignancies based on available clinical trial data. It is important to note that the data presented here are from separate studies and not from direct head-to-head trials.
Mantle Cell Lymphoma (MCL)
| Treatment | Study Phase | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) |
| Abivertinib | Phase 1 | Relapsed/Refractory B-cell lymphomas (including MCL) | 54.2% (all doses) | - | 19.7 months (at 150-200mg BID)[5] |
| Ibrutinib | Phase 3 (SHINE) | Newly Diagnosed (≥65 years) | 65.5% (with BR) | - | 80.6 months (with BR)[6] |
| Ibrutinib | Phase 2 | Relapsed/Refractory | 68% | 21%[7] | Median not reached at 15.3 mos |
| Ibrutinib + Rituximab | Phase 3 (ENRICH) | Previously Untreated (≥60 years) | - | - | Superior to immunochemotherapy[8] |
Diffuse Large B-cell Lymphoma (DLBCL)
| Treatment | Study Phase | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Overall Survival (OS) |
| Abivertinib + Apigenin | Preclinical | DLBCL cell lines | Synergistic inhibition of proliferation and induction of apoptosis[9] | - | - |
| Ibrutinib | Phase 2 | Relapsed/Refractory (ABC subtype) | 37%[10][11] | - | - |
| Ibrutinib + R-CHOP | Phase 3 (PHOENIX) | Newly Diagnosed (non-GCB, <60 years) | - | - | 3-year OS: 100% (MCD/N1 subtypes)[10] |
| Ibrutinib | Meta-analysis | Relapsed/Refractory | 49.7% | 27.7% | - |
Marginal Zone Lymphoma (MZL)
| Treatment | Study Phase | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Disease Control Rate (DCR) |
| Abivertinib | Phase 2a | Relapsed/Refractory | 59.3%[2][5][12][13][14][15] | 11.1%[2][5][12][13][14][15] | 92.6%[2][5][12][13][14][15] |
| Ibrutinib | - | Relapsed/Refractory | 46%[13] | - | - |
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
| Treatment | Study Phase | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Abivertinib | Phase 1 | Relapsed/Refractory B-cell lymphomas (including CLL/SLL) | 54.2% (all doses) | - | - |
| Ibrutinib | Phase 3 (CLL12) | Early-Stage | - | 5-year EFS: 78.2% | No significant benefit shown[16] |
| Ibrutinib | Phase 1b/2 | Relapsed/Refractory | 71% | 26-month PFS: 75% | 26-month OS: 83% |
| Ibrutinib | Real-world | Newly Diagnosed & R/R | 90.8% (1L), 83.7% (R/R) at 3 years | - | -[17] |
Safety and Tolerability
The safety profiles of Abivertinib and ibrutinib are crucial considerations in their clinical application. The following table summarizes common adverse events observed in clinical trials.
| Adverse Event (Any Grade) | Abivertinib (Phase 1, R/R B-cell Lymphomas)[2][5] | Ibrutinib (Various B-cell Malignancies)[6][18][19][20][21] |
| Hematologic | ||
| Neutropenia | 58.6% | Common, Grade ≥3 in 21% |
| Thrombocytopenia | 44.8% | Common, Grade ≥3 in 14% |
| Anemia | 34.5% | Common |
| Non-Hematologic | ||
| Diarrhea | 34.5% | Common (up to 48-50%) |
| Increased Alanine Transaminase | 34.5% | - |
| Atrial Fibrillation | Not reported as severe[5][14] | Occurs, Grade ≥3 reported |
| Hypertension | Not reported as severe[5][13][14] | Common, Grade ≥3 in 8% |
| Hemorrhage/Bruising | Not reported as severe[5][13][14] | Common |
| Infections (including Pneumonia) | - | Common, Grade ≥3 in 21% |
| Fatigue | - | Common |
| Musculoskeletal Pain | - | Common |
Notably, in a Phase 2a study of Abivertinib in patients with relapsed/refractory MZL, no instances of severe bleeding, arrhythmia, or hypertension were reported, and the agent was well-tolerated.[5][13][14]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Abivertinib and ibrutinib.
In Vitro BTK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Methodology:
-
Reagents and Materials: Purified recombinant human BTK enzyme, appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (Abivertinib, ibrutinib).[4][22] A detection reagent such as ADP-Glo™ Kinase Assay kit is also required.[4][14][22]
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specific time (e.g., 45 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of Abivertinib and ibrutinib on the viability and proliferation of B-cell lymphoma cell lines.
Methodology:
-
Cell Culture: Culture B-cell lymphoma cell lines (e.g., for DLBCL) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density. For suspension cells, centrifuge the plate and carefully aspirate the medium before adding fresh medium with the test compounds.[6][23][24]
-
Compound Treatment: Treat the cells with various concentrations of Abivertinib or ibrutinib and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6][23][24][25]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6][23]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.
Western Blotting for Signaling Protein Phosphorylation
Objective: To determine the effect of Abivertinib and ibrutinib on the phosphorylation status of key proteins in the BCR and EGFR signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat B-cell lymphoma cell lines with Abivertinib or ibrutinib for a specified time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26][27][28][29][30]2. Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in SDS sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [29]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BTK, BTK, p-PLCγ2, PLCγ2, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the results using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
Conclusion
Both this compound and ibrutinib are potent inhibitors of BTK, demonstrating significant efficacy in various B-cell malignancies. Ibrutinib, as the first-in-class BTK inhibitor, has a well-established clinical track record. Abivertinib, a novel inhibitor with dual targeting of BTK and mutant EGFR, shows promising clinical activity and a potentially favorable safety profile, particularly regarding certain cardiovascular and bleeding-related adverse events.
The choice between these agents may depend on the specific type of B-cell cancer, the patient's molecular profile (e.g., EGFR mutation status in relevant cancers), and their tolerance to potential side effects. The preclinical data on Abivertinib's synergistic effects with other agents also opens avenues for future combination therapies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of Abivertinib and ibrutinib in various B-cell cancer patient populations. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to advance the treatment of B-cell malignancies.
References
- 1. Ibrutinib (Imbruvica): A Novel Targeted Therapy for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. UC Irvine Chronic Lymphocytic Leukemia Trial → Ability of Combination Treatment With Venetoclax to Permit Time Limited Therapy in Chronic Lymphocytic Leukemia [clinicaltrials.icts.uci.edu]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Chronic Lymphocytic Leukemia Treatment | IMBRUVICA® (ibrutinib) [imbruvica.com]
- 6. broadpharm.com [broadpharm.com]
- 7. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Fixed-Duration Ibrutinib-Venetoclax in Patients with Chronic Lymphocytic Leukemia and Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. iwcll.org [iwcll.org]
- 13. ascopubs.org [ascopubs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. onclive.com [onclive.com]
- 16. ascopubs.org [ascopubs.org]
- 17. ajmc.com [ajmc.com]
- 18. ClinPGx [clinpgx.org]
- 19. researchgate.net [researchgate.net]
- 20. Ibrutinib Plus Venetoclax for First-line Treatment of Chronic Lymphocytic Leukemia: A Nonrandomized Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Real-world effectiveness and safety of ibrutinib in relapsed/refractory mantle cell lymphoma in Japan: post-marketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. origene.com [origene.com]
- 28. Western blot analysis of cell lines [bio-protocol.org]
- 29. Western blot protocol | Abcam [abcam.com]
- 30. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Abivertinib Maleate vs. Osimertinib: A Comparative Guide for EGFR TKI-Resistant NSCLC
For researchers and drug development professionals navigating the landscape of non-small cell lung cancer (NSCLC) therapeutics, this guide provides a detailed comparison of Abivertinib maleate (B1232345) and the established third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib (B560133). The focus is on their efficacy in patients who have developed resistance to first-generation EGFR TKIs, a common clinical challenge primarily driven by the T790M mutation.
Mechanism of Action and Resistance
Both Abivertinib and Osimertinib are third-generation EGFR TKIs designed to overcome resistance mediated by the T790M "gatekeeper" mutation in the EGFR gene.[1][2] This mutation accounts for 55% to 70% of acquired resistance cases to first-generation TKIs like gefitinib (B1684475) and erlotinib.[2] These third-generation inhibitors irreversibly bind to the mutant EGFR, effectively blocking downstream signaling pathways that promote tumor growth and survival.[1][3]
While both drugs target T790M, their distinct chemical structures may lead to differences in efficacy and resistance profiles.[4] Resistance to Abivertinib has been associated with the emergence of EGFR tertiary mutations such as C797S and L718V, as well as EGFR amplification and activation of bypass pathways involving MET, BRAF, ROS1, and HER2.[3] Similarly, resistance to Osimertinib also involves the C797S mutation and MET amplification.[5]
Comparative Efficacy in T790M-Positive NSCLC
Clinical trials have demonstrated the efficacy of both Abivertinib and Osimertinib in patients with T790M-positive NSCLC who have progressed on first-generation EGFR TKIs. The following tables summarize key efficacy data from pivotal studies.
| Efficacy of Abivertinib (Phase 1/2 Study - NCT02330367) | |
| Metric | Result |
| Overall Response Rate (ORR) | 56.5% (IRC assessed, median follow-up of 38.8 months)[6] |
| Complete Response (CR) | 5.3%[6] |
| Median Overall Survival (OS) | 28.2 months[6] |
| Median Progression-Free Survival (PFS) | 7.5 months (95% CI, 6.0-8.8)[7][8] |
| Disease Control Rate (DCR) | 88.0%[7][8] |
| Median Duration of Response (DoR) | 8.5 months (95% CI, 6.1-9.2)[7][8] |
| Efficacy of Osimertinib (AURA Program) | |
| Metric | Result |
| Overall Response Rate (ORR) | 57% - 61% (AURA extension and AURA2 trials)[9] |
| Median Progression-Free Survival (PFS) | 10.1 months (AURA3 trial)[10][11] |
| Median Overall Survival (OS) | 26.8 months (AURA3 trial)[12] |
Experimental Protocols
Abivertinib Phase 1/2 Study (NCT02330367)
-
Patient Population: Patients with a confirmed diagnosis of advanced or unresectable NSCLC harboring an EGFR T790M mutation who had progressed after treatment with a first-generation EGFR TKI. Patients were required to have at least one measurable lesion per RECIST v1.1 criteria and an ECOG performance status of 0 or 1.[7]
-
Dosing Regimen: The recommended Phase 2 dose was 300 mg of Abivertinib administered orally twice daily in 21-day cycles.[7][8]
-
Endpoints: The primary endpoint was Overall Response Rate (ORR). Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and Overall Survival (OS).[6] Safety assessments were conducted every 3 weeks, and efficacy was assessed every 6 weeks.[7]
Osimertinib AURA Program (AURA extension, AURA2, AURA3)
-
Patient Population: Patients with metastatic EGFR T790M mutation-positive NSCLC who had progressed on or after prior EGFR TKI therapy.[9]
-
Dosing Regimen: Osimertinib was administered at a dose of 80 mg orally once daily.[9]
-
Endpoints: The primary endpoint in the single-arm AURA extension and AURA2 trials was ORR as assessed by a blinded independent central review.[9] In the randomized AURA3 trial, the primary endpoint was investigator-assessed PFS.[10]
Signaling Pathway and Clinical Trial Workflow
The diagrams below illustrate the EGFR signaling pathway targeted by these inhibitors and a typical workflow for a clinical trial evaluating their efficacy.
Caption: EGFR signaling pathway and the inhibitory action of third-generation TKIs.
Caption: A generalized workflow for a clinical trial of a third-generation EGFR TKI.
Adverse Events
The safety profiles of both drugs are a critical consideration. For Abivertinib, the most common any-grade treatment-related adverse events reported were increased alanine (B10760859) aminotransferase (64.8%), diarrhea (61.2%), increased aspartate aminotransferase (57.3%), and rash (37.0%).[6] Grade 3 or higher treatment-related adverse events were reported in 32.6% of patients.[6] For Osimertinib, common adverse events included diarrhea (42%), rash (41%), dry skin (31%), and nail toxicity (25%).[9] Grade 3 to 4 adverse events occurred in 28% of patients.[9]
Conclusion
Both Abivertinib maleate and Osimertinib have demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC who are resistant to first-generation TKIs. While Osimertinib is an established standard of care, Abivertinib shows comparable efficacy in terms of response rates and survival, offering a potential alternative. The choice of therapy may depend on various factors, including the specific patient profile, tolerability, and emerging resistance mechanisms. Continued research and head-to-head clinical trials will be crucial to further delineate the comparative effectiveness of these agents.
References
- 1. aceatherapeutics.com [aceatherapeutics.com]
- 2. Abivertinib in patients with T790M‐positive advanced NSCLC and its subsequent treatment with osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abivertinib in patients with T790M-positive advanced NSCLC and its subsequent treatment with osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The real-life efficacy and safety of osimertinib in pretreated advanced non-small cell lung cancer patients with T790M mutation: a Turkish Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osimertinib as Second- and ≥Third-Line Treatment in Advanced and Recurrence EGFR-Mutant NSCLC Patients Harboring Acquired T790M Mutation | MDPI [mdpi.com]
Head-to-Head Comparison of Abivertinib Maleate with Other Third-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR) has been revolutionized by the advent of third-generation EGFR tyrosine kinase inhibitors (TKIs). These agents are designed to potently inhibit both the primary sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs, while sparing wild-type EGFR to minimize toxicity. This guide provides a comprehensive head-to-head comparison of Abivertinib maleate (B1232345) with other prominent third-generation EGFR inhibitors: Osimertinib, Aumolertinib, and Lazertinib, supported by preclinical and clinical experimental data.
Executive Summary
Abivertinib is a novel, orally available, irreversible third-generation EGFR inhibitor that has demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC.[1][2][3] Structurally distinct as a pyrrolopyrimidine-based inhibitor, it offers a different resistance profile compared to the pyrimidine-based structures of Osimertinib, Aumolertinib, and Lazertinib.[4][5] While direct head-to-head preclinical studies are limited, available data suggests comparable potency against key EGFR mutations. Clinically, Abivertinib shows promising efficacy, and emerging data from direct comparative trials of other third-generation TKIs provide a framework for understanding its potential positioning in the therapeutic landscape.
Preclinical Performance: Potency and Selectivity
The hallmark of third-generation EGFR inhibitors is their high potency against mutant EGFR, including the T790M resistance mutation, coupled with significantly lower activity against wild-type (WT) EGFR, which is associated with toxicities like rash and diarrhea.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR L858R/T790M | EGFR ex19del/T790M | EGFR (Wild-Type) | Selectivity Ratio (WT/mutant) |
| Abivertinib | 0.18 | Not specified | 7.68 | ~43 |
| Osimertinib | ~1 | ~1 | ~200 | ~200 |
| Lazertinib | 3.3 - 5.7 | 3.3 - 5.7 | 722.7 | >100 |
Note: Data is compiled from different preclinical studies and may not be directly comparable due to variations in experimental conditions.
Abivertinib demonstrates potent inhibition of the EGFR L858R/T790M double mutation with an IC50 of 0.18 nM and is approximately 43-fold more selective for this mutant over wild-type EGFR.[6] Preclinical studies have shown that Lazertinib has a mean half-maximal inhibitory concentration (IC50) for various EGFR mutations, including Del19/T790M and L858R/T790M, ranging from 3.3 to 5.7 nmol/L, with a higher IC50 for wild-type EGFR compared to Osimertinib (722.7 nmol/L vs. 519.1 nmol/L), suggesting a potentially lower risk of off-target toxicities.[1]
Clinical Performance: Efficacy and Safety
Clinical trials provide the most robust data for comparing the therapeutic potential of these inhibitors. Below is a summary of key clinical trial findings for each drug in the context of T790M-positive NSCLC following progression on a prior EGFR TKI, as well as first-line treatment settings.
Table 2: Clinical Efficacy in EGFR T790M-Positive NSCLC (Second-Line and Beyond)
| Drug | Trial | N | ORR (%) | mPFS (months) | mOS (months) |
| Abivertinib | Phase I/II (NCT02330367) | 209 | 56.5 | 7.5 | 28.2 |
| Osimertinib | AURA3 (NCT02151981) | 279 | 71 | 10.1 | 26.8 |
| Aumolertinib | APOLLO | 244 | 68.9 | 12.3 | Not Reported |
| Lazertinib | LASER201 | 76 | 55 | 11.1 | 38.9 |
Table 3: Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC
| Drug | Trial | Comparator | N | mPFS (months) |
| Osimertinib | FLAURA | Gefitinib/Erlotinib | 279 | 18.9 |
| Aumolertinib | AENEAS (NCT03849768) | Gefitinib | 214 | 19.3 |
| Lazertinib | LASER301 (NCT04248829) | Gefitinib | 196 | 20.6 |
| Amivantamab + Lazertinib | MARIPOSA | Osimertinib | 429 | 23.7 |
| Lazertinib (monotherapy) | MARIPOSA | Osimertinib | 216 | 18.5 |
| Osimertinib | MARIPOSA | Amivantamab + Lazertinib | 428 | 16.6 |
In a phase 1/2 study, Abivertinib demonstrated a promising overall response rate (ORR) of 56.5% and a median overall survival (OS) of 28.2 months in patients with EGFR T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.[2][7] The AURA3 trial established Osimertinib as a standard of care in this setting, showing a significant improvement in progression-free survival (PFS) compared to chemotherapy (10.1 vs. 4.4 months).[8][9][10]
A real-world retrospective study comparing Aumolertinib and Osimertinib in both first- and second-line settings found no significant difference in median PFS or OS between the two drugs, suggesting comparable efficacy.[11][12] The LASER301 trial demonstrated the superiority of Lazertinib over Gefitinib in the first-line setting, with a median PFS of 20.6 months.[1][13][14] Furthermore, the MARIPOSA trial's exploratory analysis showed that Lazertinib monotherapy had a comparable median PFS to Osimertinib (18.5 vs. 16.6 months).[15][16]
Table 4: Common Treatment-Related Adverse Events (Any Grade, %)
| Adverse Event | Abivertinib | Osimertinib | Aumolertinib | Lazertinib |
| Diarrhea | 61.2 | 41 | 16.4 | 26 |
| Rash | 37.0 | 28 | 23.4 | 35 |
| Alanine Aminotransferase Increase | 64.8 | 10 | Not Reported | Not Reported |
| Aspartate Aminotransferase Increase | 57.3 | 8 | Not Reported | Not Reported |
| Paresthesia | Not Reported | Not Reported | Not Reported | 39 |
The safety profiles of these third-generation EGFR inhibitors are generally manageable. Abivertinib is associated with a higher incidence of elevated liver enzymes compared to others.[4] Lazertinib has a distinctive side effect of paresthesia.[1] Aumolertinib appears to have a lower incidence of rash and diarrhea compared to Osimertinib.[17]
Mechanisms of Resistance
Understanding the mechanisms of acquired resistance to third-generation EGFR inhibitors is crucial for developing subsequent treatment strategies.
-
Osimertinib: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the inhibitor. Off-target resistance mechanisms include MET amplification, HER2 amplification, and transformation to small-cell lung cancer.
-
Abivertinib: Interestingly, studies on resistance to Abivertinib have shown a different pattern. While C797S mutations can occur, they appear to be less frequent than with Osimertinib. Instead, MET amplification and other off-target mechanisms seem to be more common. This suggests that the distinct chemical structure of Abivertinib may lead to different evolutionary pressures on the tumor, potentially offering opportunities for sequential therapy with other EGFR TKIs.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are representative protocols for key assays used in the preclinical evaluation of EGFR inhibitors.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the potency of an inhibitor against a purified kinase.
-
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the EGFR kinase/Eu-labeled anti-tag antibody mixture, and a 3X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
Assay Procedure:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value.[18]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of an inhibitor.
-
Cell Seeding: Seed NSCLC cells (e.g., NCI-H1975 for EGFR L858R/T790M) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19][20][21]
-
Compound Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 NCI-H1975 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).[23]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EGFR inhibitor (e.g., by oral gavage) and vehicle control to the respective groups daily for a defined period (e.g., 14-21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and inhibition by Abivertinib.
Caption: General experimental workflow for EGFR inhibitor development.
Caption: Treatment logic for EGFR-mutant NSCLC.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. aceatherapeutics.com [aceatherapeutics.com]
- 4. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Randomized Phase 3 Study of Osimertinib vs Platinum-Pemetrexed for Patients with EGFR T790M-Positive Advanced NSCLC After EGFR-TKI Therapy (AURA3) - Conference Correspondent [conference-correspondent.com]
- 9. i-med.institute [i-med.institute]
- 10. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Clinical Study of Aumolertinib Versus Osimertinib in the Treatment of EGFR-Mutated Advanced Non-Small Cell Lung Cancer [kyxuebao.kmmu.edu.cn]
- 13. ascopubs.org [ascopubs.org]
- 14. Lazertinib Versus Gefitinib as First-Line Treatment in Patients With EGFR-Mutated Advanced Non-Small-Cell Lung Cancer: Results From LASER301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. merckmillipore.com [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of Abivertinib Maleate and Second-Generation BTK Inhibitors in B-Cell Malignancies
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanisms of abivertinib maleate (B1232345), a novel dual EGFR/BTK inhibitor, against established second-generation Bruton's tyrosine kinase (BTK) inhibitors, acalabrutinib (B560132) and zanubrutinib (B611923). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current clinical and preclinical data to inform ongoing and future research in the treatment of B-cell malignancies.
Introduction
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell cancers. While the first-generation BTK inhibitor, ibrutinib, revolutionized treatment, its off-target effects prompted the development of more selective second-generation inhibitors like acalabrutinib and zanubrutinib. Abivertinib maleate represents a newer generation of kinase inhibitors with a distinct profile, targeting both BTK and the epidermal growth factor receptor (EGFR). This dual inhibitory action may offer a unique therapeutic advantage in certain contexts. This guide will objectively compare the available data on the efficacy, mechanism of action, and experimental validation of abivertinib with those of acalabrutinib and zanubrutinib.
Mechanism of Action: Targeting the BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and survival.[1] Upon B-cell receptor (BCR) activation, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors crucial for B-cell proliferation and survival.[2] BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting this vital signaling pathway and inducing apoptosis in malignant B-cells.
Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, were designed to have higher selectivity for BTK with reduced off-target kinase inhibition compared to the first-generation inhibitor ibrutinib, potentially leading to a better safety profile.[3] Abivertinib is a tyrosine kinase inhibitor that targets both mutant forms of EGFR and BTK.[4] Its action on BTK disrupts the same signaling pathway as the second-generation inhibitors.
BTK Signaling Pathway and Inhibition
Preclinical Efficacy: In Vitro Kinase Inhibition
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Abivertinib | BTK | Not Reported | [5][6] |
| Acalabrutinib | BTK | 3.0 - 5.1 | [7][8][9] |
| Zanubrutinib | BTK | 0.4 - 0.9 (in sensitive cell lines) |
Clinical Efficacy in B-Cell Malignancies
Direct head-to-head clinical trials comparing abivertinib with second-generation BTK inhibitors are not yet available. However, a cross-trial comparison can be made based on their performance in similar patient populations with B-cell malignancies, particularly in relapsed or refractory (R/R) settings. The most relevant data for comparison is in Marginal Zone Lymphoma (MZL), where clinical trial results for all three inhibitors have been reported.
Marginal Zone Lymphoma (R/R)
| Inhibitor | Trial Name / Identifier | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Abivertinib | Phase IIa (China) | 27 | 59.3% | 11.1% | |
| Acalabrutinib | ACE-LY-003 (NCT02180711) | 40 (evaluable) | 53% - 54% | 13% - 16% | [2][5] |
| Zanubrutinib | MAGNOLIA (NCT03846427) | 66 (evaluable) | 68.2% | 25.8% | [1][3][4] |
In patients with relapsed or refractory Marginal Zone Lymphoma, zanubrutinib demonstrated the highest overall response rate in its Phase 2 MAGNOLIA trial.[1][3][4] Abivertinib also showed a notable ORR in a smaller Phase IIa study. Acalabrutinib's ORR was in a similar range to abivertinib's in the ACE-LY-003 trial.[2][5] It is important to note that cross-trial comparisons have limitations due to potential differences in patient populations, study design, and methodology.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies for key experiments used to characterize BTK inhibitors.
In Vitro BTK Kinase Assay
The inhibitory activity of compounds against BTK is typically determined using an in vitro kinase assay. This can be performed using various methods, including radiometric assays that measure the incorporation of radioactive phosphate (B84403) into a substrate, or luminescence-based assays that quantify the amount of ADP produced.
Workflow for In Vitro BTK Kinase Assay
General Protocol (Luminescence-based):
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., abivertinib, acalabrutinib, zanubrutinib) in an appropriate buffer. Prepare a solution containing recombinant human BTK enzyme and a suitable substrate (e.g., a poly-Glu,Tyr peptide).
-
Kinase Reaction: In a multi-well plate, combine the inhibitor dilutions, the BTK enzyme/substrate solution, and ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced. For instance, using the ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, followed by a second reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based BTK Phosphorylation Assay
To assess the activity of BTK inhibitors in a cellular context, flow cytometry-based phospho-flow assays are commonly employed. These assays measure the phosphorylation of BTK at specific residues (e.g., Y551 and Y223) in B-cells following stimulation of the B-cell receptor.
Workflow for Cell-Based BTK Phosphorylation Assay
General Protocol:
-
Cell Isolation and Treatment: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Incubate the cells with the desired concentrations of the BTK inhibitor for a specified time.
-
BCR Stimulation: Stimulate the B-cell receptor by adding an anti-IgM antibody for a short period (e.g., 5 minutes) at 37°C to induce BTK phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state of proteins. Subsequently, permeabilize the cells with a detergent-based buffer (e.g., methanol) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies. This typically includes an antibody against a B-cell surface marker (e.g., CD19) to identify the B-cell population and an antibody specific for the phosphorylated form of BTK (e.g., anti-pBTK Y551).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the data by first gating on the B-cell population (CD19-positive cells) and then quantifying the median fluorescence intensity of the anti-pBTK antibody to determine the level of BTK phosphorylation. The inhibitory effect of the compound is determined by the reduction in pBTK signal compared to untreated, stimulated cells.
Conclusion
This compound, with its dual EGFR/BTK inhibitory activity, presents a novel therapeutic candidate for B-cell malignancies. The available Phase IIa data in relapsed/refractory Marginal Zone Lymphoma shows promising efficacy. When compared to the second-generation BTK inhibitors, acalabrutinib and zanubrutinib, in the same indication through cross-trial analysis, zanubrutinib currently demonstrates a higher overall response rate. However, it is crucial to await data from larger, randomized controlled trials, ideally including head-to-head comparisons, to definitively establish the comparative efficacy and safety of abivertinib. The distinct pharmacological profile of abivertinib warrants further investigation to identify patient populations that may derive the most benefit from its dual-target mechanism. The experimental protocols provided herein offer a framework for the continued preclinical and clinical evaluation of these and future BTK inhibitors.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical investigation of ibrutinib, a Bruton's kinase tyrosine (Btk) inhibitor, in suppressing glioma tumorigenesis and stem cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aceatherapeutics.com [aceatherapeutics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validating Abivertinib Maleate's Anti-Tumor Activity In Vivo: A Comparative Guide
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the efficacy of tyrosine kinase inhibitors (TKIs) is a subject of intense research and development. This guide provides a comparative analysis of the in vivo anti-tumor activity of Abivertinib maleate (B1232345), a third-generation epidermal growth factor receptor (EGFR) TKI, against other established alternatives such as Osimertinib and Gefitinib. The following sections present a compilation of experimental data, detailed methodologies for key in vivo assays, and visualizations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of Abivertinib maleate and its comparators, Osimertinib and Gefitinib, has been evaluated in various xenograft models. These studies are crucial for assessing the therapeutic potential of these compounds in a living organism. The following table summarizes key findings from preclinical in vivo studies, focusing on tumor growth inhibition in NSCLC models.
| Drug | Tumor Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | NCI-H1975 xenograft (EGFR L858R/T790M) | 500 mg/kg, oral, once daily | 143 days | Complete tumor remission with no weight loss. | [1] |
| This compound | EGFR-mutant xenograft models | 12.5-500 mg/kg, oral, once daily | 14 days | Inhibited EGFR-mutant tumor growth. | [2] |
| Osimertinib | Tumor xenograft and transgenic mouse models (EGFR activating mutations and EGFR T790M) | Not specified | Not specified | Caused profound and sustained tumor regression. | [3] |
| Gefitinib | Human NSCLC tumor xenografts | Not specified | Not specified | Showed significant antitumor activity. | [4] |
| Ibrutinib (for comparison) | PC-9 xenograft model | 25, 50, 100 mg/Kg BID | Not specified | Slows down tumor progression. | [5] |
| Ibrutinib (for comparison) | H1975 xenograft model | 50, 100 mg/Kg BID | Not specified | Slightly slowed down tumor progression. | [5] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Abivertinib, Osimertinib, and Gefitinib are all EGFR TKIs, but they belong to different generations and exhibit distinct binding properties and target specificities.
-
Gefitinib , a first-generation EGFR TKI, reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling.[4][6][7] It is particularly effective against tumors with activating EGFR mutations.[6]
-
Osimertinib , a third-generation EGFR TKI, irreversibly binds to mutant forms of EGFR, including the T790M resistance mutation, while having lower activity against wild-type EGFR.[3][8][9][10] This selective inhibition is achieved through covalent binding to a cysteine residue in the EGFR kinase domain.[8]
-
This compound is also a third-generation, irreversible EGFR inhibitor that selectively targets both common activating mutations (L858R and del19) and the T790M "gatekeeper" mutation, with minimal activity against wild-type EGFR.[2][11] It is also a BTK inhibitor.[2][12]
The inhibition of EGFR by these TKIs blocks downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are critical for cancer cell proliferation, survival, and growth.[8][9][10]
Experimental Protocols: In Vivo Xenograft Model
The following is a representative protocol for a subcutaneous xenograft mouse model, synthesized from established methodologies, to assess the in vivo anti-tumor activity of therapeutic agents.[13][14][15]
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., NCI-H1975 for T790M mutant EGFR) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[14]
-
Cells are harvested during the exponential growth phase, and a single-cell suspension is prepared in a suitable buffer like PBS or HBSS.[13][14]
-
Cell viability is determined, with a viability of >90% being required for implantation.[14]
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[15]
-
Mice are housed in a pathogen-free environment and allowed to acclimatize before the experiment.
3. Tumor Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6 cells) in a defined volume (e.g., 0.1 mL) are injected subcutaneously into the flank of each mouse.[14]
-
To enhance tumor take and growth, cells may be co-injected with a basement membrane matrix like Matrigel.[13]
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[14]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[14]
-
The therapeutic agent (e.g., this compound) is administered at the specified dose and schedule (e.g., oral gavage, once daily).[2] The control group receives the vehicle.
5. Efficacy Evaluation:
-
Tumor volume and body weight are measured 2-3 times per week.[14]
-
The primary endpoint is typically tumor growth inhibition (TGI), which can be calculated using various formulas. One common method is: TGI (%) = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)) x 100. Another approach compares the change in tumor volume from the start of treatment.[16][17]
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, biomarker analysis).
Conclusion
The available in vivo data demonstrates that this compound is a potent inhibitor of EGFR-mutant tumors, showing comparable or superior efficacy to other third-generation TKIs like Osimertinib in preclinical models. Its ability to induce complete tumor remission in a T790M mutant xenograft model highlights its therapeutic potential. The provided experimental framework offers a standardized approach for further validating and comparing the in vivo anti-tumor activity of novel TKIs. Future studies should focus on direct head-to-head comparisons under identical experimental conditions to definitively establish the relative efficacy of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. aceatherapeutics.com [aceatherapeutics.com]
- 12. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
Navigating Resistance: A Comparative Guide to Abivertinib Maleate and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance is a significant hurdle in the clinical efficacy of tyrosine kinase inhibitors (TKIs) for the treatment of cancers such as non-small cell lung cancer (NSCLC). Abivertinib maleate (B1232345), a third-generation epidermal growth factor receptor (EGFR) TKI, has demonstrated potent activity against EGFR mutations, including the T790M resistance mutation that commonly arises after treatment with first-generation TKIs. This guide provides a comprehensive comparison of the cross-resistance patterns between Abivertinib maleate and other TKIs, supported by experimental data and detailed methodologies, to aid in the strategic development of next-generation cancer therapies.
This compound: Mechanism of Action
This compound is an oral, irreversible, and selective inhibitor of mutant forms of EGFR.[1] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), a key component of B-cell receptor signaling.[2] Its primary application is in NSCLC for patients who have developed resistance to first-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, due to the acquisition of the T790M "gatekeeper" mutation.[3][4]
Quantitative Comparison of TKI Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Abivertinib against various EGFR genotypes. This data highlights its high potency against the double mutant (L858R/T790M) and its selectivity over wild-type (WT) EGFR.
| Compound | Target | IC50 (nM) |
| This compound | EGFR L858R | 0.18 |
| EGFR T790M | 0.18 | |
| EGFR L858R/T790M | 0.18 | |
| Wild-Type EGFR | 7.68 |
Cross-Resistance Patterns with Other EGFR TKIs
Understanding the landscape of resistance to Abivertinib is crucial for predicting clinical outcomes and designing subsequent therapeutic strategies. Studies have revealed a heterogeneous pattern of resistance mechanisms that differ from those observed with other third-generation TKIs like osimertinib (B560133).
Resistance Mechanisms to Abivertinib
Clinical studies have identified several mechanisms of acquired resistance to Abivertinib:
-
On-Target EGFR Mutations:
-
C797S Mutation: This tertiary mutation in EGFR is a known mechanism of resistance to irreversible TKIs. It has been detected in approximately 10% of patients who develop resistance to Abivertinib.[1] The C797S mutation prevents the covalent binding of irreversible inhibitors like Abivertinib and osimertinib.
-
L718V Mutation: This mutation has also been identified as a resistance mechanism to Abivertinib in a smaller subset of patients (around 3%).[1]
-
-
EGFR Amplification: An increase in the copy number of the EGFR gene is the most common resistance mechanism observed, found in approximately 37% of patients resistant to Abivertinib.[1]
-
Bypass Track Activation: In some cases, resistance is driven by the activation of alternative signaling pathways that are independent of EGFR. These include:
-
MET Amplification
-
HER2 Amplification
-
PIK3CA Mutations
-
-
Histologic Transformation: A shift from NSCLC to small-cell lung cancer (SCLC) has also been observed as a mechanism of resistance.[1]
Comparison with Osimertinib Resistance
While both Abivertinib and osimertinib are third-generation EGFR TKIs, their resistance profiles show notable differences. One key distinction is the lower frequency of EGFR T790M loss in patients who develop resistance to Abivertinib (around 15%) compared to those resistant to osimertinib (42-68%).[1] This suggests that the selective pressure exerted by these two drugs on the tumor cell population may differ.
A clinical study investigating the efficacy of osimertinib in patients who had progressed on Abivertinib reported a median progression-free survival of 12.0 months, indicating that cross-resistance is not absolute and sequential treatment with another third-generation TKI may be a viable strategy for some patients.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Abivertinib.
Experimental Protocols
A fundamental approach to studying TKI resistance and cross-resistance is the in vitro generation of resistant cell lines.
Protocol: Generation of TKI-Resistant Cell Lines by Dose-Escalation
This method involves the chronic exposure of a cancer cell line to gradually increasing concentrations of a TKI.
1. Cell Culture and Initial TKI Treatment:
- Culture the parental cancer cell line (e.g., an EGFR-mutant NSCLC cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Determine the initial IC50 of the TKI (e.g., Abivertinib) for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
- Begin by treating the cells with the TKI at a concentration equal to or slightly below the IC50.
2. Dose Escalation:
- Once the cells have adapted and are proliferating at a steady rate in the presence of the initial TKI concentration, gradually increase the drug concentration. The increments should be small enough to allow for the selection of resistant clones without causing complete cell death.
- Continue this stepwise increase in TKI concentration over several months. The cells should be continuously monitored for viability and growth rate.
3. Isolation of Resistant Clones:
- Once a population of cells is able to proliferate in a significantly higher concentration of the TKI (e.g., 10-fold or higher than the parental IC50), isolate single-cell clones. This can be achieved through limiting dilution or by physically picking individual colonies.
- Expand each clone in the presence of the high TKI concentration to establish stable resistant cell lines.
4. Characterization of Resistant Cell Lines:
- Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
- Analyze the molecular mechanisms of resistance through techniques such as:
- Sanger or Next-Generation Sequencing (NGS): To identify mutations in the target kinase (e.g., EGFR) or other relevant genes.
- Western Blotting: To assess the expression and phosphorylation status of proteins in key signaling pathways.
- Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect gene amplifications (e.g., EGFR, MET).
Experimental Workflow for Assessing TKI Cross-Resistance
Conclusion
This compound is a potent third-generation EGFR TKI with a distinct resistance profile compared to other inhibitors in its class. The primary mechanism of resistance appears to be EGFR amplification, with on-target mutations such as C797S occurring at a lower frequency than observed with osimertinib. The lack of complete cross-resistance with other third-generation TKIs suggests that sequential therapy may be a promising approach for patients who develop resistance to Abivertinib. Further preclinical and clinical studies are warranted to fully elucidate the complex interplay of resistance mechanisms and to optimize treatment strategies for patients with EGFR-mutant NSCLC. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate these critical questions.
References
- 1. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aceatherapeutics.com [aceatherapeutics.com]
- 4. mdpi.com [mdpi.com]
Abivertinib Maleate: A Comparative Safety Analysis for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the safety profile of Abivertinib maleate (B1232345), a novel third-generation epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective comparison with other targeted therapies.
Executive Summary
Abivertinib is an irreversible tyrosine kinase inhibitor targeting both mutant EGFR (including the T790M resistance mutation) and BTK.[1][2] Clinical trials have demonstrated its potential in treating non-small cell lung cancer (NSCLC) and B-cell malignancies.[1][2] This guide focuses on the safety and tolerability of Abivertinib in these contexts, drawing comparisons with the established EGFR inhibitor, Osimertinib (B560133), and the BTK inhibitors, Ibrutinib and Acalabrutinib. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for cited studies are provided.
Comparative Safety Profile: Abivertinib vs. Osimertinib in T790M+ NSCLC
Abivertinib has been extensively studied in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. The primary source of safety data comes from a large multicenter Phase I/II trial (NCT02330367).[3] For comparison, we present safety data from the AURA3 trial, a Phase III study of Osimertinib in a similar patient population.[4] It is important to note that these data are not from a head-to-head trial and direct comparisons should be made with caution.
Table 1: Comparison of Treatment-Related Adverse Events (TRAEs) in T790M+ NSCLC
| Adverse Event (Any Grade) | Abivertinib (Phase I/II, n=227) | Osimertinib (AURA3, n=279) |
| Diarrhea | 61.2% | 41% |
| Rash | 37.0% | 34% |
| Alanine aminotransferase (ALT) increase | 64.8% | 10% |
| Aspartate aminotransferase (AST) increase | 57.3% | 8% |
| Dry Skin | Not Reported | 23% |
| Nail Toxicity | Not Reported | 15% |
Data for Abivertinib from the NCT02330367 trial. Data for Osimertinib from the AURA3 trial as reported by the FDA.[4]
Table 2: Comparison of Serious and High-Grade Adverse Events in T790M+ NSCLC
| Adverse Event Category | Abivertinib (Phase I/II, n=227) | Osimertinib (AURA3, n=279) |
| Grade ≥3 Treatment-Related AEs | 32.6% | 9% |
| Treatment-Related Serious AEs | 13.7% | Not directly reported, but grade ≥3 possibly treatment-related AEs were 9% |
| Interstitial Lung Disease (ILD) / Pneumonitis (Any Grade) | 5.3% | 4% |
| Grade ≥3 ILD / Pneumonitis | 4.0% | 1% |
| Treatment Discontinuation due to AEs | 7.5% | 7% |
Data for Abivertinib from the NCT02330367 trial. Data for Osimertinib from the AURA3 trial.
Comparative Safety Profile: Abivertinib vs. BTK Inhibitors in B-Cell Malignancies
Abivertinib's activity as a BTK inhibitor has been investigated in patients with relapsed/refractory (R/R) B-cell malignancies. A Phase IIa study in R/R marginal zone lymphoma (MZL) provides initial safety data. For comparison, we present data from the ELEVATE-RR trial, a head-to-head Phase III study of Acalabrutinib versus Ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL).
Table 3: Comparison of Adverse Events in B-Cell Malignancies
| Adverse Event (Any Grade) | Abivertinib (Phase IIa MZL, n=27) | Acalabrutinib (ELEVATE-RR CLL, n=268) | Ibrutinib (ELEVATE-RR CLL, n=265) |
| Diarrhea | Safety data not detailed in source | 35% | 46% |
| Headache | Safety data not detailed in source | 35% | 20% |
| Cough | Safety data not detailed in source | 29% | 21% |
| Arthralgia | Safety data not detailed in source | 16% | 23% |
| Atrial Fibrillation | Safety data not detailed in source | 9.4% | 16.0% |
| Hypertension | Safety data not detailed in source | 8.6% | 21.1% |
| Major Hemorrhage | Safety data not detailed in source | 3.7% | 5.3% |
Detailed safety data for the Abivertinib Phase IIa study in MZL were not available in the provided search results. Data for Acalabrutinib and Ibrutinib are from the ELEVATE-RR trial.
Experimental Protocols
Abivertinib Phase I/II Study in NSCLC (NCT02330367)
-
Study Design: A multicenter, open-label, single-arm, phase I/II trial conducted in China.
-
Participants: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed after prior EGFR-TKI therapy.
-
Phase I (Dose Escalation): Patients received Abivertinib at doses ranging from 50 mg to 350 mg twice daily in 28-day cycles to determine the recommended phase II dose (RP2D).
-
Phase II (Dose Expansion): Patients received Abivertinib at the RP2D of 300 mg twice daily in 21-day cycles.[5]
-
Primary Endpoints: RP2D in Phase I and objective response rate (ORR) in Phase II.
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), disease control rate (DCR), overall survival (OS), and safety.[5]
Osimertinib AURA3 Trial in NSCLC (NCT02151981)
-
Study Design: A phase III, open-label, randomized trial.
-
Participants: Patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on first-line EGFR-TKI therapy.[6]
-
Treatment Arms: Patients were randomized 2:1 to receive either Osimertinib (80 mg once daily) or platinum-based doublet chemotherapy (pemetrexed plus carboplatin (B1684641) or cisplatin) for up to six cycles.[7]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[6]
-
Secondary Endpoints: Objective response rate, duration of response, disease control rate, overall survival, and safety.[6]
Ibrutinib and Acalabrutinib ELEVATE-RR Trial in CLL (NCT02477696)
-
Study Design: A phase III, randomized, multicenter, open-label, non-inferiority trial.[8]
-
Participants: Patients with previously treated chronic lymphocytic leukemia (CLL) with high-risk features (17p deletion and/or 11q deletion).[8]
-
Treatment Arms: Patients were randomized 1:1 to receive either Acalabrutinib (100 mg twice daily) or Ibrutinib (420 mg once daily) until disease progression or unacceptable toxicity.[8]
-
Primary Endpoint: Non-inferiority in progression-free survival (PFS).[8]
-
Key Secondary Endpoint: Incidence of atrial fibrillation.[8]
Signaling Pathways and Mechanism of Action
EGFR Inhibition Pathway
Abivertinib acts as a third-generation EGFR tyrosine kinase inhibitor. In NSCLC with activating EGFR mutations (like exon 19 deletions or L858R), the EGFR signaling pathway is constitutively active, driving tumor cell proliferation and survival. First and second-generation EGFR TKIs are effective initially, but resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation. Abivertinib is designed to overcome this by irreversibly binding to and inhibiting the kinase activity of both the initial sensitizing EGFR mutations and the T790M resistance mutation, while having minimal effect on wild-type EGFR.[2] This leads to the downstream inhibition of pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[9]
BTK Inhibition Pathway
In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, promoting cell proliferation and survival. Bruton's tyrosine kinase (BTK) is a critical enzyme in this pathway. Upon BCR activation, BTK is phosphorylated and in turn activates downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors like NF-κB.[10] Abivertinib, along with other BTK inhibitors like Ibrutinib and Acalabrutinib, acts by irreversibly binding to a cysteine residue in the active site of BTK, thereby blocking its kinase activity and inhibiting downstream signaling.[11]
Conclusion
Abivertinib maleate demonstrates a manageable safety profile in patients with T790M-positive NSCLC and R/R B-cell malignancies. In the NSCLC setting, the incidence of certain adverse events, particularly liver enzyme elevations, appears to be more frequent with Abivertinib compared to historical data for Osimertinib. However, the rates of serious and high-grade adverse events are notable and require careful patient monitoring. In the context of B-cell malignancies, further data are needed for a comprehensive safety comparison with other BTK inhibitors. The dual inhibition of EGFR and BTK pathways by Abivertinib presents a unique therapeutic approach, and ongoing and future clinical trials will further elucidate its safety and efficacy across different indications.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. AstraZeneca presents positive Tagrisso (osimertinib) follow-up data in lung cancer at ELCC 2016 [astrazeneca.com]
- 6. TAGRISSO® (osimertinib) met primary endpoint in phase III 2nd-line lung cancer trial [astrazeneca-us.com]
- 7. Abivertinib in patients with T790M-positive advanced NSCLC and its subsequent treatment with osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 9. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Abivertinib Maleate: A Comparative Analysis of Monotherapy and Potential Immunotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
Abivertinib maleate, a novel, orally administered small molecule, has garnered significant attention as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) and a Bruton's tyrosine kinase (BTK) inhibitor.[1][2] This dual mechanism of action positions it as a versatile therapeutic candidate for various malignancies. This guide provides a comprehensive comparison of Abivertinib as a monotherapy, supported by clinical trial data, and explores the scientific rationale and potential for its use in combination with immunotherapy, a strategy at the forefront of cancer treatment innovation.
Abivertinib Monotherapy: Clinical Efficacy and Safety
Abivertinib has been most extensively studied as a monotherapy in patients with non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation, which confers resistance to earlier-generation EGFR TKIs.[1] A pivotal multicenter Phase I/II clinical trial has demonstrated its clinical activity and a manageable safety profile in this patient population.[3][4][5][6]
Efficacy in EGFR T790M-Mutant NSCLC
The following table summarizes the key efficacy data from the Phase II portion of the study, where patients received the recommended Phase II dose (RP2D) of 300 mg twice daily.[3][4][5][6]
| Efficacy Endpoint | Result | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 52.2% | 45.2% - 59.1% |
| Disease Control Rate (DCR) | 88.0% | 82.9% - 92.1% |
| Median Duration of Response (DoR) | 8.5 months | 6.1 - 9.2 months |
| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 - 8.8 months |
| Median Overall Survival (OS) | 24.9 months | 22.4 months - Not Reached |
Data from a multicenter Phase I/II study in patients with EGFR T790M-mutant NSCLC who had progressed on prior EGFR TKI therapy.[3][4][5][6]
Safety and Tolerability
In the same study, Abivertinib was found to have a manageable safety profile. All patients reported at least one adverse event (AE), with the majority being treatment-related (96.9%).[4][6] Treatment-related serious AEs were reported in 13.7% of patients.[4][6] Notably, no treatment-related deaths were reported.[4][6]
Combination with Immunotherapy: A Potential Frontier
While clinical data on Abivertinib in combination with immunotherapy is currently limited, its dual inhibition of EGFR and BTK provides a strong rationale for exploring such strategies.
Rationale for Combining Abivertinib with Immunotherapy
-
EGFR Inhibition and the Tumor Microenvironment: The activation of the EGFR pathway has been suggested to promote an immunosuppressive tumor microenvironment.[4] By inhibiting EGFR, Abivertinib may help to reverse this immunosuppression, potentially making tumors more susceptible to immune checkpoint inhibitors.[4]
-
BTK's Role in Immune Regulation: BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway and is also expressed in various immune cells, including myeloid cells.[7][8] BTK inhibitors can modulate the immune environment, which may reduce inflammation and potentially enhance anti-tumor immune responses.[7] Preclinical studies with other BTK inhibitors, such as ibrutinib, have shown that their combination with anti-PD-L1 antibodies can lead to significant therapeutic effects in various tumor models, including those that do not express BTK.[9] This suggests that the immunomodulatory effects of BTK inhibition can potentiate the efficacy of immune checkpoint blockade.
Challenges and Considerations
The combination of EGFR TKIs with immune checkpoint inhibitors has presented challenges in clinical trials, with some studies reporting increased toxicity, such as a higher incidence of interstitial lung disease, without a clear improvement in efficacy.[4][10] Therefore, careful dose-finding studies and patient selection will be critical for the successful development of Abivertinib-immunotherapy combinations.
Experimental Protocols
Phase I/II Study of Abivertinib in EGFR T790M-Mutant NSCLC
-
Study Design: This was a multicenter, open-label, Phase I/II study. The Phase I part was a dose-escalation study to determine the recommended Phase II dose (RP2D). The Phase II part evaluated the efficacy and safety of Abivertinib at the RP2D.[3][4][5][6]
-
Patient Population: Adult Chinese patients with EGFR T790M-positive NSCLC who had progressed after prior EGFR TKI therapy.[4][5][6]
-
Intervention: Abivertinib was administered orally. The RP2D was established at 300 mg twice daily in continuous 21-day cycles.[4][6]
-
Endpoints: The primary endpoint for the Phase II part was the Objective Response Rate (ORR) as assessed by investigators according to RECIST 1.1. Secondary endpoints included Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[5]
Visualizing the Mechanisms
Abivertinib's Dual Signaling Pathway Inhibition
Caption: Abivertinib inhibits both mutant EGFR and BTK signaling pathways.
Experimental Workflow for Abivertinib Phase II Trial
Caption: Workflow of the Phase II clinical trial for Abivertinib monotherapy.
Conclusion
Abivertinib has demonstrated significant efficacy and a manageable safety profile as a monotherapy for patients with EGFR T790M-mutant NSCLC. While direct clinical data is lacking for its combination with immunotherapy, its dual mechanism of targeting both EGFR and BTK pathways presents a compelling rationale for future investigation. The immunomodulatory effects of BTK inhibition, in particular, may offer a synergistic advantage when combined with immune checkpoint inhibitors. Future clinical trials are warranted to explore the safety and efficacy of such combinations, which could potentially expand the therapeutic utility of Abivertinib and offer new hope for patients with cancer.
References
- 1. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Immunotherapy combined with epidermal growth factor receptor-tyrosine kinase inhibitors in non-small-cell lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic antitumor immunity by checkpoint blockade is enhanced by ibrutinib, an inhibitor of both BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
Abivertinib Maleate: A Comparative Performance Analysis in Diverse Cancer Subtypes
For Immediate Release
[CITY, STATE] – December 15, 2025 – As the landscape of targeted cancer therapy continues to evolve, a comprehensive evaluation of novel agents across various malignancies is crucial for informing clinical research and drug development. This guide provides a detailed comparative analysis of Abivertinib maleate (B1232345), a potent, irreversible, third-generation tyrosine kinase inhibitor (TKI), and its performance in non-small cell lung cancer (NSCLC), B-cell malignancies, and prostate cancer. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical and preclinical data, detailed experimental protocols, and visual representations of key biological pathways.
Executive Summary
Abivertinib maleate has demonstrated significant clinical activity in heavily pretreated patient populations, particularly in EGFR T790M-mutant NSCLC and certain B-cell lymphomas. Its dual inhibitory action against both the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) positions it as a versatile agent with potential applications in a range of oncological indications. This guide benchmarks Abivertinib's performance against established therapies, providing a quantitative and qualitative assessment to aid in future research and development strategies.
Non-Small Cell Lung Cancer (NSCLC)
Abivertinib has been extensively studied in NSCLC patients with the EGFR T790M mutation, a common mechanism of resistance to first- and second-generation EGFR TKIs.
Comparative Performance in EGFR T790M-Mutant NSCLC
| Feature | Abivertinib (Phase 1/2, NCT02330367)[1] | Osimertinib (AURA3, NCT02151981)[2][3][4][5] |
| Overall Response Rate (ORR) | 56.5% (IRC assessed)[1] | 71% |
| Complete Response (CR) | 5.3% (IRC assessed)[1] | Not specified in summary |
| Median Overall Survival (OS) | 28.2 months (IRC assessed)[1] | Not specified in summary |
| Median Progression-Free Survival (PFS) | 7.5 months | 10.1 months |
| Patient Population | Previously treated EGFR T790M-mutant NSCLC | Previously treated EGFR T790M-mutant NSCLC |
B-Cell Malignancies
Abivertinib's activity as a BTK inhibitor has prompted its investigation in various B-cell malignancies.
Performance in Marginal Zone Lymphoma (MZL)
In a Phase 2a study (NCT03060850) in China, Abivertinib showed promising efficacy in patients with relapsed/refractory (R/R) MZL.
| Feature | Abivertinib (Phase 2a, NCT03060850) | Ibrutinib (B1684441) (Approved for R/R MZL) |
| Overall Response Rate (ORR) | 59.3% | 46% |
| Complete Response (CR) | 11.1% | Not specified in summary |
| Disease Control Rate (DCR) | 92.6% | Not specified in summary |
Performance in Other B-Cell Lymphomas
The Phase 1 portion of the NCT03060850 study included patients with various R/R B-cell lymphomas. At a dose of 200 mg twice daily, the ORR was 81.8% with a DCR of 100% in a cohort of 11 patients.
Comparative Landscape of BTK Inhibitors in B-Cell Malignancies
For context, the following table summarizes the performance of other BTK inhibitors in Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL).
| Drug | Cancer Subtype | Key Efficacy Data |
| Ibrutinib | Mantle Cell Lymphoma (MCL) | SHINE trial (frontline, ≥65 years): Median PFS 80.6 months (combination with chemoimmunotherapy) vs 52.9 months (chemoimmunotherapy alone)[6]. TRIANGLE trial (newly diagnosed): 3-year Failure-Free Survival (FFS) of 88% (with ASCT) vs 72% (ASCT alone)[7]. |
| Chronic Lymphocytic Leukemia (CLL) | Phase 3 (treatment-naïve, ≥65 years): 56% lower risk of death vs chlorambucil[1]. | |
| Acalabrutinib (B560132) | Mantle Cell Lymphoma (MCL) | ECHO trial (frontline, older patients): Median PFS 66.4 months (with BR) vs 49.6 months (placebo + BR)[8][9]. Phase 2 (R/R): ORR 81.5%, CR 47.6%, Median PFS 22.0 months[10]. |
| Chronic Lymphocytic Leukemia (CLL) | ACE-CL-001 (treatment-naïve): ORR 97%, CR 7%[11][12]. ASCEND trial (R/R): 42-month PFS rate 62% vs 19% (investigator's choice)[13]. | |
| Zanubrutinib | Mantle Cell Lymphoma (MCL) | Phase 2 (R/R): ORR 83.7%, CR 77.9%, Median PFS 33.0 months[14][15]. |
| Chronic Lymphocytic Leukemia (CLL) | ALPINE trial (R/R): 2-year PFS 78% vs 66% (Ibrutinib)[16]. SEQUOIA trial (treatment-naïve, del(17p)): ORR 92.7%[17]. |
Prostate Cancer
The role of Abivertinib in prostate cancer is currently being explored in the Phase 2 MAVERICK trial (NCT05361915).
Preclinical Rationale and Trial Design
Preclinical studies suggest that by inhibiting Bone Marrow Tyrosine Kinase on chromosome X (BMX), Abivertinib can block 3β-hydroxysteroid dehydrogenase 1 (3βHSD1), a key enzyme in androgen biosynthesis. This provides a rationale for combining Abivertinib with abiraterone (B193195) to overcome resistance.[18][19][20]
The MAVERICK trial is a multicenter, open-label study evaluating Abivertinib in combination with abiraterone in patients with metastatic castration-resistant prostate cancer (mCRPC) who harbor the adrenal-permissive HSD3B1(1245C) allele. The trial includes two cohorts: abiraterone-naïve and abiraterone-progressing. The primary endpoint is 6-month radiographic progression-free survival (rPFS). Efficacy data from this trial are not yet available.
Experimental Protocols
Abivertinib in EGFR T790M-Mutant NSCLC (NCT02330367)
-
Study Design: A multicenter, open-label, Phase 1/2 study.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with confirmed EGFR T790M mutation who have progressed on prior EGFR-TKI therapy.
-
Treatment Regimen: Abivertinib administered orally at the recommended Phase 2 dose of 300 mg twice daily in 21-day cycles.[1]
-
Efficacy Assessment: Tumor response was evaluated every 6 weeks according to RECIST v1.1 criteria.[1]
Osimertinib in EGFR T790M-Mutant NSCLC (AURA3, NCT02151981)
-
Study Design: A Phase 3, open-label, randomized study.[3]
-
Patient Population: Patients with EGFR T790M-positive advanced NSCLC whose tumors progressed on first-line EGFR-TKI therapy.[3]
-
Treatment Regimen: Patients were randomized 2:1 to receive either Osimertinib 80 mg orally once daily or platinum-based doublet chemotherapy (pemetrexed plus cisplatin (B142131) or carboplatin) every 3 weeks for up to six cycles.[2][4]
-
Efficacy Assessment: The primary endpoint was investigator-assessed PFS according to RECIST v1.1.[3]
Abivertinib in B-Cell Malignancies (NCT03060850)
-
Study Design: A Phase 1/2a study.
-
Patient Population: Patients with relapsed/refractory B-cell lymphomas, including MZL.
-
Treatment Regimen: Dose escalation was performed in the Phase 1 portion. In the Phase 2a MZL cohort, the specific dosing is not detailed in the provided summaries.
Abivertinib in Prostate Cancer (MAVERICK, NCT05361915)
-
Study Design: A Phase 2, multicenter, open-label study.
-
Patient Population: Patients with mCRPC harboring the HSD3B1(1245C) allele, with separate cohorts for abiraterone-naïve and abiraterone-progressing patients.
-
Treatment Regimen: Abivertinib 200 mg twice daily in combination with abiraterone 1000 mg once daily and prednisone (B1679067) 5 mg twice daily.
-
Primary Endpoint: 6-month radiographic progression-free survival.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Inhibition by Abivertinib.
Caption: BTK Signaling Pathway and Inhibition by Abivertinib.
Caption: Generalized Clinical Trial Workflow.
Conclusion
This compound has demonstrated compelling efficacy in specific, well-defined patient populations with advanced cancers. In EGFR T790M-mutant NSCLC, it offers a viable therapeutic option with a notable overall survival benefit. In the realm of B-cell malignancies, its performance in R/R MZL is particularly encouraging and warrants further investigation in broader lymphoma subtypes. The ongoing MAVERICK trial will be critical in defining its role in prostate cancer. This comparative guide underscores the importance of continued research to fully elucidate the clinical potential of Abivertinib across a spectrum of oncological diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Abivertinib is an investigational drug and its use should be confined to clinical trials.
References
- 1. Chronic Lymphocytic Leukemia Treatment | IMBRUVICA® (ibrutinib) [imbruvica.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. i-med.institute [i-med.institute]
- 4. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 5. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mantle cell lymphoma patients see improved progression-free survival in study of ibrutinib combination | MD Anderson Cancer Center [mdanderson.org]
- 7. Use of Ibrutinib May Replace ASCT in Mantle-Cell Lymphoma - The Oncology Pharmacist [theoncologypharmacist.com]
- 8. Acalabrutinib Plus Chemoimmunotherapy Improves Progression-Free Survival in Older Patients With Mantle Cell Lymphoma - The ASCO Post [ascopost.com]
- 9. Results from the Phase III ECHO trial of acalabrutinib plus BR in MCL | VJHemOnc [vjhemonc.com]
- 10. Final results and overall survival data from a phase II study of acalabrutinib monotherapy in patients with relapsed/refractory mantle cell lymphoma, including those with poor prognostic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. researchgate.net [researchgate.net]
- 14. Zanubrutinib in relapsed/refractory mantle cell lymphoma: long-term efficacy and safety results from a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. FDA Approves Zanubrutinib for CLL and SLL - NCI [cancer.gov]
- 17. Zanubrutinib, Next-Generation BTK, Leads to Impressive Responses in Patients with CLL or SLL [ahdbonline.com]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Abivertinib Maleate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Abivertinib maleate (B1232345), a third-generation epidermal growth factor receptor (EGFR) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personnel safety and regulatory compliance. Abivertinib maleate is classified as a hazardous substance, and its handling and disposal require strict protocols.
Immediate Safety and Handling Precautions
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemotherapy-resistant nitrile gloves at all times. Double gloving is recommended.
-
Eye Protection: Use safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.[2]
-
Lab Coat: A disposable, impermeable gown should be worn.[2]
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations for hazardous and pharmaceutical waste.[3][4][5] As a cytotoxic drug, it should be treated as hazardous waste.[6][7]
Waste Segregation and Containerization
Proper segregation of waste is critical to ensure safe disposal. Use designated, clearly labeled, and leak-proof containers.
| Waste Type | Description | Container Type | Disposal Method |
| Bulk Contaminated Waste | Unused or expired this compound, grossly contaminated items (e.g., from a spill), and solutions containing the compound. | Black RCRA hazardous waste container.[8] | High-temperature incineration.[4] |
| Trace Contaminated Waste | Items with minimal residual contamination, such as empty vials, used gloves, gowns, and bench paper. | Yellow chemotherapy waste container. | High-temperature incineration. |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Purple-lidded sharps container for cytotoxic waste.[6] | High-temperature incineration. |
Experimental Protocol: General Handling and Disposal of Cytotoxic Waste in a Laboratory Setting
While specific chemical deactivation protocols for this compound are not publicly available, the following general procedure for handling and disposing of cytotoxic waste should be followed:
-
Preparation: Before beginning work, ensure all necessary PPE is available and a designated waste disposal area is prepared with the correct, labeled waste containers.
-
Handling: Conduct all manipulations of this compound within a certified chemical fume hood or biological safety cabinet to minimize exposure.
-
Waste Generation:
-
Immediately discard any trace-contaminated items, such as used gloves and disposable lab coats, into the designated yellow chemotherapy waste container.
-
Dispose of all contaminated sharps directly into the purple-lidded sharps container. Do not recap needles.[8]
-
Collect all bulk-contaminated waste, including any remaining stock solutions, in a sealed, compatible container and place it in the black RCRA hazardous waste container.[8]
-
-
Decontamination:
-
Wipe down all work surfaces with a suitable deactivating agent (e.g., a high-pH solution, if compatible with the surface) followed by a thorough cleaning with a detergent.
-
Dispose of all cleaning materials as trace-contaminated waste.
-
-
Container Sealing and Removal:
-
Once waste containers are full (do not overfill), securely seal them.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure all required waste manifests are completed.
-
Spill Management
In the event of a spill, evacuate the area and prevent others from entering.
-
Personal Protection: Don appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.
-
Containment: Cover the spill with absorbent pads, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials and place them in the black RCRA hazardous waste container.
-
Decontamination: Clean the spill area with a deactivating agent and then a detergent. Dispose of all cleanup materials as hazardous waste.
Disposal Workflow for this compound Waste
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. web.uri.edu [web.uri.edu]
Personal protective equipment for handling Abivertinib maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Abivertinib maleate (B1232345), a potent third-generation epidermal growth factor receptor (EGFR) inhibitor. Adherence to these procedures is essential to ensure personnel safety and minimize environmental contamination.
Hazard Identification and Risk Assessment
Abivertinib maleate is a hazardous substance with the following potential health effects as identified in safety data sheets (SDS):
-
Acute Toxicity: Harmful or fatal if swallowed and toxic in contact with skin.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Long-Term Health Effects: Suspected of causing cancer and may damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[2]
Due to these significant health risks, a thorough risk assessment must be conducted before any handling of this compound. The following diagram illustrates the fundamental principles of hazard control.
Caption: Hierarchy of Hazard Controls for this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated. |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or a full-face shield. |
| Respiratory Protection | For handling powders outside of a containment device, a NIOSH-approved N95 or higher respirator is required. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. Gowns should be changed immediately if contaminated. |
Operational Plan: Safe Handling Workflow
All handling of this compound, particularly the weighing and preparation of solutions, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.
The following workflow diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound.
Experimental Protocols:
-
Weighing:
-
Ensure the BSC or CVE is operating correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Carefully weigh the required amount of this compound.
-
Clean the spatula and weighing vessel with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as cytotoxic waste.
-
-
Solubilization:
-
Add the solvent to the vessel containing the this compound powder within the BSC/CVE.
-
Cap the vessel securely before mixing.
-
If sonication or vortexing is required, ensure the vessel is tightly sealed.
-
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and local regulations. The primary method of disposal for cytotoxic waste is high-temperature incineration.[2][3]
| Waste Type | Disposal Container |
| Solid Waste | Puncture-resistant, leak-proof containers clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" symbols. |
| Liquid Waste | Leak-proof, screw-cap containers clearly labeled as "Cytotoxic Liquid Waste". |
| Sharps | Puncture-proof sharps containers specifically designated for cytotoxic sharps. |
| Contaminated Glassware | Dispose of as cytotoxic waste. Do not attempt to wash for reuse unless a validated decontamination procedure is in place. |
Disposal Procedure:
-
Segregate all cytotoxic waste at the point of generation.
-
Place waste in the appropriate, clearly labeled containers.
-
Store waste in a designated, secure area with limited access.
-
Arrange for collection by a licensed hazardous waste disposal company.
Emergency Procedures
Spill Management:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Use a commercially available chemotherapy spill kit to absorb the spill.
-
Work from the outer edge of the spill towards the center.
-
Place all contaminated materials into a cytotoxic waste container.
-
Decontaminate the spill area with a suitable cleaning agent followed by 70% ethanol (B145695).
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Decontamination:
Regularly decontaminate all surfaces and equipment that may have come into contact with this compound. A two-step process of cleaning with a detergent followed by disinfection with 70% ethanol is recommended. The efficacy of cleaning procedures should be validated.[4]
Occupational Exposure Limits:
There are no established occupational exposure limits (OELs) for this compound. Therefore, the principle of "As Low As Reasonably Achievable" (ALARA) must be strictly followed to minimize exposure.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
